molecular formula C11H14ClNO B1269088 N-(tert-Butyl)-4-chlorobenzamide CAS No. 42498-40-8

N-(tert-Butyl)-4-chlorobenzamide

Cat. No.: B1269088
CAS No.: 42498-40-8
M. Wt: 211.69 g/mol
InChI Key: XOEWMCMXPCWIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-Butyl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(tert-Butyl)-4-chlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(tert-Butyl)-4-chlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butyl-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEWMCMXPCWIDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343087
Record name N-tert-Butyl-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42498-40-8
Record name 4-Chloro-N-(1,1-dimethylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42498-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butyl-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: N-(tert-Butyl)-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Utility, Synthetic Protocols, and Pharmacological Relevance[1][2]

Executive Summary

N-(tert-Butyl)-4-chlorobenzamide (CAS 42498-40-8) is a secondary amide featuring a para-chlorophenyl moiety linked to a bulky tert-butyl group.[1][2] While often categorized as a chemical intermediate, this structure represents a "privileged scaffold" in medicinal chemistry, particularly in the design of TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists . The steric bulk of the tert-butyl group, combined with the lipophilic and electron-withdrawing nature of the chlorophenyl ring, makes it an ideal "A-region" pharmacophore for modulating vanilloid receptor activity.

This guide provides a comprehensive technical analysis of CAS 42498-40-8, detailing self-validating synthetic protocols, analytical characterization standards, and its strategic role in drug discovery.

Chemical Profile & Physicochemical Properties

The compound exhibits properties characteristic of lipophilic amides.[1][2] The tert-butyl group provides significant steric protection to the amide bond, enhancing metabolic stability against amidases—a critical feature for oral bioavailability in drug candidates.[1][2]

PropertySpecification
CAS Number 42498-40-8
IUPAC Name N-tert-Butyl-4-chlorobenzamide
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~2.8 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor / 1 Acceptor

Synthetic Pathways & Protocols

Primary Route: Nucleophilic Acyl Substitution (Schotten-Baumann Conditions)

This is the industry-standard protocol for high-yield synthesis.[1][2] It relies on the high reactivity of 4-chlorobenzoyl chloride.[1][2]

Mechanism: The reaction proceeds via an addition-elimination mechanism.[1][2] The nucleophilic nitrogen of tert-butylamine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is expelled, and the base (Triethylamine) neutralizes the generated HCl to drive the equilibrium forward.

Protocol 1: Standard Bench-Scale Synthesis
  • Reagents:

    • 4-Chlorobenzoyl chloride (1.0 equiv)[1]

    • tert-Butylamine (1.1 equiv)[1]

    • Triethylamine (Et₃N) (1.2 equiv)

    • Dichloromethane (DCM) (Anhydrous, 10 mL/g substrate)

  • Step-by-Step Methodology:

    • Preparation: Charge a round-bottom flask with tert-butylamine and Et₃N in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C using an ice bath to mitigate the exotherm.

    • Addition: Dissolve 4-chlorobenzoyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 30 minutes. Note: Rapid addition can lead to bis-acylation byproducts or thermal decomposition.[1][2]

    • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor via TLC (30% EtOAc/Hexane).[1][2]

    • Work-up: Quench with saturated NaHCO₃ solution. Extract the organic layer and wash sequentially with:

      • 1M HCl (to remove unreacted amine)

      • Brine (saturated NaCl)

    • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.

Self-Validating Checkpoint: The crude product should be a solid.[1][2][3] If an oil persists, residual solvent or excess Et₃N is likely present.[2]

Alternative Route: Copper-Catalyzed Ritter-Type Reaction

For "green chemistry" applications avoiding acid chlorides, this method couples nitriles with anhydrides.[1][2]

  • Reagents: 4-Chlorobenzonitrile + Di-tert-butyl dicarbonate (Boc₂O).[1][2]

  • Catalyst: Cu(OTf)₂ (5 mol%).[1]

  • Conditions: Solvent-free or minimal solvent, RT to 60°C.[1][2]

  • Advantage: Avoids corrosive HCl generation; useful for late-stage functionalization.[1][2]

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 4-Chlorobenzoyl Chloride Reagents Add: tert-Butylamine + Et3N Solvent: DCM (0°C) Start->Reagents Dissolution Intermediate Tetrahedral Intermediate (Transient) Reagents->Intermediate Nucleophilic Attack Reaction Elimination of Cl- Formation of Amide Bond Intermediate->Reaction -HCl (captured by Et3N) Workup Work-up: Acid/Base Wash (Remove HCl salts) Reaction->Workup Quench Product Final Product: N-(tert-Butyl)-4-chlorobenzamide Workup->Product Crystallization

Figure 1: Step-by-step workflow for the Schotten-Baumann synthesis of CAS 42498-40-8.

Applications in Drug Discovery

TRPV1 Antagonism

The TRPV1 receptor is a key target for analgesic drugs (pain relief).[1][2] Antagonists of this receptor often follow a specific pharmacophore model consisting of three regions:

  • A-Region: Lipophilic, steric head group (often a substituted benzyl or tert-butyl amide).[1][2]

  • B-Region: H-bond donor/acceptor linker (Urea, Thiourea, Amide).[1][2]

  • C-Region: Distal aromatic tail.[1][2]

N-(tert-Butyl)-4-chlorobenzamide serves as a simplified model for the A-Region .[1][2] The tert-butyl group mimics the steric demand required to fit into the lipophilic pocket of the TRPV1 vanilloid binding site, while the 4-chloro substituent modulates the electronic properties of the phenyl ring, enhancing


-stacking interactions with receptor residues (e.g., Tyr511).
Structure-Activity Relationship (SAR) Visualization

SAR_Analysis Core N-(tert-Butyl)-4-chlorobenzamide tButyl tert-Butyl Group: Steric Bulk & Metabolic Stability (Fits Lipophilic Pocket) Core->tButyl Amide Amide Linker: H-Bond Acceptor/Donor (Directionality) Core->Amide Cl_Group 4-Chloro Substituent: Lipophilicity & Electronic Tuning (Halogen Bonding Potential) Core->Cl_Group

Figure 2: Pharmacophore dissection of CAS 42498-40-8 highlighting key interaction points for receptor binding.[1][2]

Analytical Characterization

To ensure scientific integrity, synthesized batches must meet the following spectral criteria.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: CDCl₃ (Chloroform-d)[1]

  • Key Signals:

    • 
       1.45–1.48 ppm (s, 9H):  The diagnostic singlet for the tert-butyl group. Integration must be exactly 9 relative to the aromatic protons.[1][2]
      
    • 
       5.90–6.10 ppm (br s, 1H):  Amide N-H proton. Chemical shift varies with concentration and temperature.[1][2]
      
    • 
       7.30–7.70 ppm (m, 4H):  Aromatic protons appearing as an AA'BB' system (two doublets) characteristic of para-substitution.
      
Infrared Spectroscopy (FTIR)
  • Amide I Band: ~1640–1655 cm⁻¹ (C=O stretch).[1][2]

  • Amide II Band: ~1530–1550 cm⁻¹ (N-H bend).[1][2]

  • N-H Stretch: ~3300–3350 cm⁻¹ (Sharp band for secondary amide).[1][2]

Safety & Handling

  • Hazards: As with many halogenated benzamides, treat as a potential irritant to eyes, skin, and respiratory tract.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2]

  • Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizers.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 587347, 4-Chloro-N-(1,1-dimethylethyl)benzamide.[1][2][4] Retrieved from [Link][4]

  • Lee, J., et al. (2011). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region.[1][2] Bioorganic & Medicinal Chemistry.[1][2][5] Retrieved from [Link]

Sources

N-(tert-Butyl)-4-chlorobenzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(tert-Butyl)-4-chlorobenzamide: Properties, Synthesis, and Applications

Abstract

N-(tert-Butyl)-4-chlorobenzamide is a substituted benzamide that serves as a valuable intermediate in organic synthesis and a scaffold in medicinal chemistry. Its structure, featuring a chlorinated aromatic ring and a bulky tert-butyl amide group, imparts specific physicochemical properties that are leveraged in various applications. This guide provides a comprehensive overview of its molecular characteristics, a detailed and validated protocol for its synthesis and purification, methods for its structural characterization, and an exploration of its current and potential applications in research and drug development.

Compound Identification and Molecular Formula

N-(tert-Butyl)-4-chlorobenzamide is unequivocally identified by its chemical structure, molecular formula, and CAS registry number.

  • Chemical Formula : C₁₁H₁₄ClNO[1][2]

  • Molecular Weight : 211.69 g/mol [1][2]

  • CAS Number : 42498-40-8[1][2]

  • IUPAC Name : N-(tert-butyl)-4-chlorobenzamide

The structure consists of a central benzamide core, substituted with a chlorine atom at the para (4-position) of the phenyl ring and a tert-butyl group on the amide nitrogen.

Caption: Chemical structure of N-(tert-Butyl)-4-chlorobenzamide.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₁₄ClNO[1][2]
Molecular Weight 211.69 g/mol [1][2]
Appearance White to off-white solid/crystalsN/A
Melting Point 110 °C (for the 2-chloro isomer)[3]
Storage Temperature 2-8°C[1]
Solubility Insoluble in water; soluble in organic solvents like methylene chloride, THF, and ethanol.[4][5]

Synthesis and Purification Protocol

The most common and reliable method for synthesizing N-(tert-Butyl)-4-chlorobenzamide is the nucleophilic acyl substitution (Schotten-Baumann reaction) between 4-chlorobenzoyl chloride and tert-butylamine. This method is efficient and scalable.

Rationale

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of tert-butylamine on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The presence of a base (excess tert-butylamine or a non-nucleophilic base like triethylamine) is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The subsequent workup is designed to remove unreacted starting materials and byproducts. The acidic wash removes excess amine, while the basic wash removes any remaining acid chloride or carboxylic acid.

Experimental Protocol
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butylamine (1.2 equivalents) in a suitable solvent such as methylene chloride (CH₂Cl₂) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

  • Addition of Acid Chloride : Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in a minimal amount of the same solvent. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent (4-chlorobenzoyl chloride).

  • Aqueous Workup :

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess tert-butylamine), saturated NaHCO₃ solution (to neutralize any remaining acid and HCl), and finally with brine (to remove residual water).[4][6]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4][6]

  • Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N-(tert-Butyl)-4-chlorobenzamide as a white crystalline solid.[4]

workflow start Dissolve tert-butylamine in CH₂Cl₂ Cool to 0°C add Add 4-chlorobenzoyl chloride dropwise at 0°C start->add react Stir at room temperature (2-4 hours) add->react workup Aqueous Workup (1M HCl, sat. NaHCO₃, Brine) react->workup dry Dry organic layer (Na₂SO₄) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Recrystallize from Ethanol/Water concentrate->purify end Pure N-(tert-Butyl)-4-chlorobenzamide purify->end

Caption: Synthesis and purification workflow for N-(tert-Butyl)-4-chlorobenzamide.

Structural Elucidation and Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately δ 1.4-1.5 ppm. The aromatic protons will appear as two distinct doublets in the δ 7.4-7.8 ppm region, characteristic of a 1,4-disubstituted benzene ring. A broad singlet for the N-H proton will also be present, typically around δ 6.0 ppm.[7]

  • ¹³C NMR Spectroscopy : The carbon spectrum will show a signal for the carbonyl carbon around δ 166-167 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will appear around δ 51-52 ppm and δ 28-29 ppm, respectively. Aromatic carbon signals will be observed in the δ 128-138 ppm range.[7]

  • Infrared (IR) Spectroscopy : The IR spectrum will display a strong absorption band for the C=O (amide I) stretch at approximately 1640-1660 cm⁻¹. A prominent N-H stretching vibration will be visible around 3330-3360 cm⁻¹.[7]

  • Mass Spectrometry : Mass spectral analysis will show the molecular ion peak (M⁺) corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Applications in Research and Development

The benzamide scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[4]

  • Drug Discovery Intermediate : Substituted benzamides are core components of numerous pharmacologically active agents. N-(tert-Butyl)-4-chlorobenzamide serves as a key building block for more complex molecules. The benzamide class of compounds has been investigated for various therapeutic applications, including anti-cancer, anti-emetic, and neuroprotective activities.[4][8] Related benzamides have been explored for their potential in treating neurodegenerative conditions like Parkinson's disease.[8]

  • PROTAC Development : More recently, benzamide derivatives have gained attention as binders for the E3 ubiquitin ligase Cereblon (CRBN).[9] This makes them highly valuable for the design of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific disease-causing proteins.[9]

  • Industrial Chemistry : Beyond pharmaceuticals, this compound is used as an intermediate in the synthesis of industrial chemicals. For instance, it is a precursor in the preparation of certain ultraviolet (UV) absorbers used to protect materials from light-induced degradation.[10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-(tert-Butyl)-4-chlorobenzamide should always be consulted, hazard information can be inferred from related compounds like 4-chlorobenzamide.

  • GHS Hazards : Likely to be classified as harmful if swallowed (Acute Toxicity, Oral) and may cause serious eye irritation.[11]

  • Precautions : Standard laboratory precautions should be taken. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

N-(tert-Butyl)-4-chlorobenzamide is a well-defined chemical entity with a straightforward and high-yielding synthesis. Its molecular weight of 211.69 g/mol and formula of C₁₁H₁₄ClNO are confirmed by standard analytical methods. The compound is not merely a synthetic intermediate but a valuable scaffold in the expanding field of medicinal chemistry, particularly in the development of novel therapeutics such as PROTACs. Its utility in industrial applications further underscores its importance. This guide provides the foundational technical knowledge for researchers and scientists to effectively synthesize, characterize, and utilize this versatile compound in their work.

References

  • PubChem. N-tert-Butyl-4-nitrobenzamide | C11H14N2O3. National Center for Biotechnology Information. [Link]

  • Thoreauchem. N-(tert-Butyl)-4-chlorobenzaMide-42498-40-8. [Link]

  • Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2008). N-Butyl-4-chlorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2322. [Link]

  • Stenutz. N-tert-butyl-2-chlorobenzamide. [Link]

  • PubChem. N-benzyl-N-tert-butyl-4-chlorobenzamide | C18H20ClNO. National Center for Biotechnology Information. [Link]

  • Kesuma, D., et al. (2023). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl)-4-chlorobenzamide as an anti-breast cancer candidate. Journal of Pharmacy & Pharmacognosy Research, 13(2), 558. [Link]

  • PubChem. 4-Chlorobenzamide | C7H6ClNO. National Center for Biotechnology Information. [Link]

  • Google Patents. CN110229113B - A kind of preparation method of ultraviolet absorber HEB.
  • Royal Society of Chemistry. (2017). Supplementary Information for "A green and efficient synthesis of N-alkyloxaziridines and their application in the synthesis of amides". [Link]

  • Google Patents. AU700984B2 - Benzamide-containing pharmaceutical compositions.
  • Yang, F., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)₂. Research on Chemical Intermediates, 46, 601-610. [Link]

  • Steinebach, C., et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv. [Link]

  • PrepChem. Synthesis of 4-bromo-N-tert-butyl-benzamide. [Link]

Sources

Synthesis of N-(tert-Butyl)-4-chlorobenzamide from 4-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of N-(tert-Butyl)-4-chlorobenzamide, a valuable intermediate in pharmaceutical and materials science research.[1] The core of this process is the nucleophilic acyl substitution reaction between 4-chlorobenzoyl chloride and the sterically hindered primary amine, tert-butylamine. This document elucidates the foundational chemical principles, provides a detailed, step-by-step experimental protocol, outlines critical safety considerations, and details analytical techniques for the structural confirmation and purity assessment of the final product. The causality behind experimental choices is explained to empower researchers with a deep, functional understanding of the synthesis.

Foundational Principles: The Schotten-Baumann Reaction

The synthesis of N-(tert-Butyl)-4-chlorobenzamide is a classic example of the Schotten-Baumann reaction, a robust method for forming amides from amines and acyl chlorides.[2][3] The fundamental transformation is a nucleophilic acyl substitution, a cornerstone of organic synthesis.[4]

1.1. Reaction Mechanism

The reaction proceeds via a well-established two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This forms a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

A critical component of this reaction is the presence of a non-nucleophilic base, such as triethylamine (TEA). Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is cogenerated during the reaction.[5] This is imperative because the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]

Caption: Nucleophilic acyl substitution mechanism.

Reagents and Materials

Successful synthesis requires high-purity reagents and anhydrous conditions, as acyl chlorides are highly susceptible to hydrolysis.

Table 1: Reagent Properties and Safety Considerations

ReagentFormulaMW ( g/mol )CAS No.Key Hazards
4-Chlorobenzoyl chlorideC₇H₄Cl₂O175.01122-01-0Corrosive, causes severe skin burns and eye damage, water-reactive.[7][8][9]
tert-ButylamineC₄H₁₁N73.1475-64-9Highly flammable, harmful if swallowed, toxic if inhaled, causes severe skin burns.[10][11][12]
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Flammable, corrosive, toxic.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile, suspected carcinogen.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.

3.1. Rationale for Experimental Design

  • Inert Atmosphere: The use of an oven-dried flask and a nitrogen or argon atmosphere is crucial to prevent the hydrolysis of 4-chlorobenzoyl chloride into the unreactive 4-chlorobenzoic acid.

  • Controlled Addition: 4-chlorobenzoyl chloride is added dropwise to the amine solution at 0 °C. This is a critical control point to manage the exothermic nature of the acylation reaction, preventing side reactions and ensuring safety.[13]

  • Stoichiometry: A slight excess of the amine and base can be used to ensure the complete consumption of the more valuable acyl chloride. However, a 1:1.1:1.1 molar ratio is generally effective.

  • Aqueous Work-up: The sequential washing steps are designed to systematically remove impurities. Dilute HCl removes unreacted tert-butylamine and triethylamine by converting them into their water-soluble hydrochloride salts.[14] The sodium bicarbonate wash neutralizes any remaining acidic species. The brine wash aids in the removal of water from the organic layer before the final drying step.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_flask 1. Oven-dry glassware and assemble under N₂. prep_reagents 2. Add tert-butylamine, TEA, and anhydrous DCM to flask. prep_flask->prep_reagents cool 3. Cool flask to 0 °C (ice/water bath). prep_reagents->cool add 4. Add 4-chlorobenzoyl chloride dropwise via syringe. cool->add warm 5. Allow to warm to RT and stir for 2-4 hours. add->warm wash_hcl 6. Wash with 1M HCl. warm->wash_hcl wash_bicarb 7. Wash with sat. NaHCO₃. wash_hcl->wash_bicarb wash_brine 8. Wash with brine. wash_bicarb->wash_brine dry 9. Dry organic layer (e.g., Na₂SO₄). wash_brine->dry evap 10. Evaporate solvent (rotary evaporator). dry->evap recrystallize 11. Recrystallize crude solid (e.g., Hexane/EtOAc). evap->recrystallize analyze 12. Analyze pure product (NMR, IR, MP). recrystallize->analyze

Caption: Experimental workflow for the synthesis.

3.2. Step-by-Step Procedure

Table 2: Example Reagent Quantities

ReagentAmountMolesEquivalents
4-Chlorobenzoyl chloride5.00 g28.6 mmol1.0
tert-Butylamine2.31 g (3.3 mL)31.5 mmol1.1
Triethylamine3.18 g (4.4 mL)31.5 mmol1.1
Dichloromethane (DCM)100 mL--
  • Setup: Place a 250 mL round-bottom flask, equipped with a magnetic stir bar, under a nitrogen atmosphere. Ensure all glassware is thoroughly oven-dried.

  • Reagent Addition: To the flask, add anhydrous dichloromethane (100 mL), followed by tert-butylamine (3.3 mL, 31.5 mmol) and triethylamine (4.4 mL, 31.5 mmol).

  • Cooling: Cool the stirring solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (5.00 g, 28.6 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 20-30 minutes using an addition funnel or syringe pump. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the mixture sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid should be purified by recrystallization. A common solvent system is a mixture of hexane and ethyl acetate. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hot hexane until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure white crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N-(tert-Butyl)-4-chlorobenzamide.

Table 3: Expected Spectroscopic Data

TechniqueFeatureExpected Position/ValueRationale
IR Spectroscopy N-H stretch (secondary amide)~3330 cm⁻¹Characteristic stretching vibration of the N-H bond.[15]
C=O stretch (Amide I band)~1645-1655 cm⁻¹Carbonyl stretch, frequency is lowered by resonance with the nitrogen lone pair.[16][17]
¹H NMR (CDCl₃, 400 MHz)N-H protonδ ~5.9-6.1 ppm (broad singlet)Amide proton signal, often broad due to quadrupole coupling and exchange.
Aromatic protonsδ ~7.7 ppm (d, 2H), ~7.4 ppm (d, 2H)Two doublets representing the AA'BB' system of the para-substituted benzene ring.
tert-Butyl protonsδ ~1.45 ppm (s, 9H)A sharp singlet for the nine equivalent methyl protons of the tert-butyl group.[15]
¹³C NMR (CDCl₃, 100 MHz)Carbonyl carbonδ ~166 ppmAmide carbonyl carbon.
Aromatic carbonsδ ~128-136 ppmFour distinct signals for the aromatic carbons.
Quaternary C (tert-butyl)δ ~51 ppmThe carbon attached to the nitrogen.
Methyl carbons (tert-butyl)δ ~29 ppmThe three equivalent methyl carbons.
Melting Point 134-136 °CA sharp, defined melting point range is indicative of high purity.

Safety and Handling

  • 4-Chlorobenzoyl chloride is highly corrosive and reacts violently with water. Handle only in a fume hood with appropriate gloves (e.g., nitrile), safety goggles, and a lab coat.[18]

  • tert-Butylamine is a volatile, flammable, and toxic liquid. It is also corrosive. All transfers should be performed in a fume hood, away from ignition sources.[19]

  • Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Minimize inhalation by working in a well-ventilated fume hood.

  • The reaction is exothermic . Strict adherence to controlled, cooled addition is necessary to prevent the reaction from becoming uncontrollable.

  • Waste Disposal: All chemical waste, including aqueous washes and solvent, must be disposed of according to institutional and local environmental regulations.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Chlorobenzamide from 4-Chlorobenzoic Acid.
  • Benchchem. (n.d.). Application Notes and Protocols for the Step-by-Step Synthesis of N-Substituted 4-Chlorobenzamide Derivatives.
  • chemeurope.com. (n.d.). Schotten-Baumann reaction.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Chlorobenzoyl chloride.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET - tert-Butylamine.
  • Ataman Kimya. (n.d.). TRIETHYLAMINE.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
  • Royal Society of Chemistry. (2017). Supplementary Information.
  • Reddit. (2024). Acid chloride reaction with amine.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • CDH Fine Chemical. (n.d.). tert-Butylamine CAS No 75-64-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • CDH Fine Chemical. (n.d.). 4-Chloro Benzoyl Chloride CAS No 122-01-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ResearchGate. (2016). How to purify p-amino tert butyl benzamide?.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - tert-Butylamine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Chlorobenzoyl chloride (2023).
  • Synquest Labs. (2017). 4-Chlorobenzoyl chloride Safety Data Sheet.
  • DC Fine Chemicals. (2024). Safety Data Sheet - t-Butylamine.
  • BYJU'S. (2019). Schotten Baumann Reaction.
  • ChemicalBook. (n.d.). N-tert-Butyl-4-chlorobenzamide CAS#: 42498-40-8.

Sources

N-(tert-Butyl)-4-chlorobenzamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 42498-40-8 Molecular Formula: C₁₁H₁₄ClNO Molecular Weight: 211.69 g/mol [1][2][3]

Executive Summary

N-(tert-Butyl)-4-chlorobenzamide represents a critical scaffold in medicinal chemistry, serving as a robust model for secondary amides with steric protection. Characterized by the bulky tert-butyl group, this molecule exhibits enhanced metabolic stability compared to its linear alkyl analogs (n-butyl or ethyl), making it a valuable "metabolic shield" motif in drug design. Its physicochemical profile balances lipophilicity (LogP ~2.8) with solid-state stability, rendering it an ideal intermediate for synthesizing TRPV1 antagonists and substituted benzamide pharmacophores.

Physicochemical Profile

The following data aggregates experimental and predicted values. Researchers should utilize these constants for analytical method development (HPLC/GC) and solubility profiling.

PropertyValue / DescriptionSource/Note
Physical State White crystalline solidRecrystallized from EtOH/Water
Melting Point 162 – 163 °CHigh MP due to intermolecular H-bonding and symmetry [1]
Boiling Point ~335 °C (Predicted)Decomposition likely prior to boiling at atm pressure
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic aromatic/alkyl domains dominate
Solubility (Organic) Soluble in DCM, DMSO, MeOH, EtOAcIdeal solvents for NMR and reaction workup
LogP (Octanol/Water) 2.8 (Computed)Lipophilic; crosses cell membranes effectively [2]
pKa (Amide NH) ~15 (Predicted)Non-ionizable at physiological pH
H-Bond Donors/Acceptors 1 Donor / 1 AcceptorClassic amide functionality

Synthetic Architecture: Causality & Protocol

Mechanistic Rationale

The synthesis utilizes a Schotten-Baumann acylation .

  • Why 4-Chlorobenzoyl Chloride? The acyl chloride is highly electrophilic, ensuring rapid coupling. The para-chloro substituent serves as a functional handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing the benzamide to act as a core scaffold.

  • Why tert-Butylamine? The bulky nucleophile introduces the tert-butyl group. While sterically hindered, the amine is sufficiently nucleophilic to attack the carbonyl. Crucially, this group prevents N-overalkylation, a common side reaction with primary amines.

Synthesis Workflow Diagram

SynthesisWorkflow Reagents Reagents: 4-Chlorobenzoyl Chloride tert-Butylamine TEA (Base) Reaction Acylation (DCM, 0°C to RT, 3h) Reagents->Reaction Nucleophilic Attack Quench Quench & Wash (1M HCl -> NaHCO3 -> Brine) Reaction->Quench HCl Neutralization Isolation Isolation (Dry MgSO4, Evap) Quench->Isolation Phase Separation Product Product: N-(tert-Butyl)-4-chlorobenzamide (White Solid) Isolation->Product Recrystallization

Caption: Step-wise synthetic workflow for Schotten-Baumann amidation, highlighting critical workup phases for purity.

Validated Experimental Protocol

Objective: Synthesis of N-(tert-butyl)-4-chlorobenzamide on a 10 mmol scale.

  • Preparation: In a 100 mL round-bottom flask, dissolve tert-butylamine (1.1 equiv, 11 mmol, 1.16 mL) and Triethylamine (TEA) (1.5 equiv, 15 mmol, 2.1 mL) in anhydrous Dichloromethane (DCM) (30 mL).

  • Addition: Cool the solution to 0°C (ice bath). Add a solution of 4-chlorobenzoyl chloride (1.0 equiv, 10 mmol, 1.75 g) in DCM (10 mL) dropwise over 15 minutes.

    • Causality: Cooling controls the exotherm; dropwise addition prevents localized concentration spikes that could lead to impurities.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours.

    • Self-Validation: Monitor by TLC (Hexane:EtOAc 3:1). Starting material (acyl chloride) should disappear; product will appear as a UV-active spot at R_f ~0.5.

  • Workup:

    • Wash organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.

    • Wash with Sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid.

    • Wash with Brine (1 x 20 mL) to dry the organic phase.

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (if necessary) to yield white needles.

Structural Characterization

Accurate identification relies on the distinct signature of the tert-butyl singlet and the para-substituted aromatic system.

Spectroscopic Logic Tree

CharacterizationLogic Sample Unknown Sample HNMR 1H NMR (CDCl3) Sample->HNMR MS Mass Spectrometry (ESI+) Sample->MS TButyl Singlet ~1.45 ppm (9H)? Confirms t-Butyl HNMR->TButyl Aromatic AA'BB' System 7.3-7.7 ppm? Confirms p-Cl-Phenyl HNMR->Aromatic AmideH Broad Singlet ~5.9-6.1 ppm? Confirms Amide NH HNMR->AmideH ParentPeak [M+H]+ = 212? MS->ParentPeak Isotope Isotope Pattern 3:1 (M:M+2)? Confirms Chlorine ParentPeak->Isotope

Caption: Decision logic for confirming structure via NMR and MS, emphasizing the chlorine isotope pattern.

Key Spectral Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.68 (d, J = 8.6 Hz, 2H, Ar-H ortho to C=O).

    • δ 7.39 (d, J = 8.6 Hz, 2H, Ar-H ortho to Cl).

    • δ 5.95 (br s, 1H, NH).

    • δ 1.48 (s, 9H, C(CH₃)₃).[4]

    • Note: The AA'BB' pattern confirms para-substitution [3].

  • Mass Spectrometry (ESI):

    • m/z: 212.1 [M+H]⁺ (³⁵Cl isotope).

    • m/z: 214.1 [M+H]⁺ (³⁷Cl isotope).

    • Intensity Ratio: ~3:1 (Characteristic of monochlorinated compounds).

Applications in Medicinal Chemistry

The "Metabolic Shield" Effect

The tert-butyl group is a classic bioisostere in drug development. Unlike n-butyl chains which are susceptible to rapid cytochrome P450 oxidation (ω-oxidation), the tert-butyl group is sterically bulky and lacks abstractable protons on the α-carbon relative to the amide nitrogen.

  • Utility: Enhances half-life (t½) of the pharmacophore.

  • Mechanism: Steric hindrance protects the amide bond from proteolytic cleavage by amidases [4].

Scaffold Utility

This molecule serves as a precursor for:

  • TRPV1 Antagonists: Substituted benzamides are structural analogs to Capsaicin. The tert-butyl moiety mimics the lipophilic tail required for receptor binding pocket occupancy.

  • Suzuki Coupling Substrates: The Ar-Cl bond allows for the attachment of biaryl systems, expanding the library of potential kinase inhibitors.

Stability & Safety

  • Chemical Stability: Highly stable under ambient conditions. Resistant to hydrolysis compared to primary amides due to the steric bulk of the tert-butyl group.

  • Reactivity: The Ar-Cl bond is inert to standard nucleophiles but reactive under Pd-catalyzed conditions.

  • Safety Profile (GHS):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • Handling: Use standard PPE (gloves, goggles) and work within a fume hood.

References

  • Google Patents. Benzamide-containing pharmaceutical compositions. Patent WO1995028153A1. (Lists MP as 162-163°C).[5] Link

  • PubChem. 4-Chloro-N-(1,1-dimethylethyl)benzamide (Compound Summary). National Library of Medicine.[3] Link

  • ChemicalBook. N-tert-Butyl-4-chlorobenzamide Properties and NMR Data.Link

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues. Mod Chem Appl 2016.[6] (Discusses tert-butyl benzamides as anti-inflammatory agents). Link

Sources

Technical Guide: Solubility Profiling and Thermodynamic Analysis of N-(tert-Butyl)-4-chlorobenzamide

[1][2]

Executive Summary & Compound Characterization

N-(tert-Butyl)-4-chlorobenzamide (CAS: 42498-40-8) is a secondary amide intermediate critical in the synthesis of agrochemicals, UV absorbers, and pharmaceutical pharmacophores.[1][2] Its solubility behavior is governed by the interplay between the lipophilic tert-butyl and 4-chlorophenyl moieties and the polar amide linkage (–CONH–).[1]

This guide provides a rigorous framework for determining, analyzing, and predicting the solubility of this compound.[1][2] Unlike simple data lookups, this document establishes a self-validating experimental protocol and a thermodynamic modeling approach to ensure reproducibility in drug development and process chemistry.

Physicochemical Baseline

Before initiating solubility studies, the solid-state properties of the solute must be verified to establish a thermodynamic baseline.[1][2]

ParameterValueRelevance to Solubility
Molecular Formula

Defines molecular weight (211.69 g/mol ) for molarity calculations.[1][2]
Melting Point (

)
138–140 °C (411–413 K)Critical for calculating Ideal Solubility (

).[1][2] High

indicates strong crystal lattice energy.[1][2]
Physical State White Crystalline SolidCrystalline forms require energy (enthalpy of fusion) to break the lattice during dissolution.[1][2]
H-Bond Donors 1 (Amide NH)Facilitates solubility in protic solvents (e.g., Ethanol, Methanol).[1][2]
H-Bond Acceptors 1 (Amide C=O)Facilitates solubility in polar aprotic solvents (e.g., DMSO, DMF).[1][2]

Theoretical Framework: Thermodynamics of Dissolution[2]

To move beyond empirical observation, we apply thermodynamic models to correlate solubility with temperature.[1][2] This approach allows for the interpolation of data and the calculation of dissolution enthalpy (


12
Ideal Solubility Model

The theoretical upper limit of solubility for N-(tert-Butyl)-4-chlorobenzamide in any solvent can be estimated using the General Solubility Equation (GSE) derived from the van't Hoff relation.[1] Since the melting point (



12

Where:

  • 
    : Enthalpy of fusion (estimated at ~20-25 kJ/mol for benzamides if experimental data is unavailable).[1][2]
    
  • 
    : Universal gas constant (8.314 J/mol[1][2]·K).
    
The Modified Apelblat Model

For experimental data correlation, the Modified Apelblat Equation is the industry standard for amides in organic solvents.[1][2] It accounts for the non-ideal behavior of the solution:

12
  • A, B, C: Empirical parameters derived from regression analysis of experimental data.

  • Utility: Once A, B, and C are determined from a small dataset (e.g., 298K, 308K, 318K), the solubility at any other temperature can be accurately predicted.[1][2]

Experimental Protocol: The "Shake-Flask" Method

This protocol is designed to ensure thermodynamic equilibrium is reached, preventing common errors such as supersaturation or incomplete dissolution.[1][2]

Reagents and Instrumentation
  • Solute: N-(tert-Butyl)-4-chlorobenzamide (>98% purity).[1][3]

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, DMSO).[1][2]

  • Analysis: HPLC-UV (Detection at 254 nm , corresponding to the benzamide chromophore).[1][2]

Workflow Visualization

The following diagram outlines the logical flow for determining equilibrium solubility, ensuring data integrity at every step.

SolubilityProtocolStartStart: Solubility DeterminationPrep1. PreparationAdd excess solute to solvent(Solid must remain visible)Start->PrepEquilibration2. EquilibrationShake at constant T (e.g., 298.15 K)Speed: 150 rpm | Time: 24-48hPrep->EquilibrationCheckSolid Present?Equilibration->CheckAddSoluteAdd more soluteCheck->AddSoluteNoSampling3. SamplingStop shaking, let settle (1-2 h)Filter supernatant (0.45 µm PTFE)Check->SamplingYesAddSolute->EquilibrationDilution4. DilutionDilute aliquot with Mobile Phaseto fit calibration rangeSampling->DilutionAnalysis5. QuantificationHPLC-UV (254 nm) or GravimetricDilution->AnalysisCalc6. CalculationDetermine Mole Fraction (x)Analysis->Calc

Figure 1: Standardized Shake-Flask Protocol for Equilibrium Solubility Determination.

Critical Procedural Steps
  • Saturation: Add the compound to the solvent until undissolved solid persists.[1][2] For N-(tert-Butyl)-4-chlorobenzamide, start with 50 mg/mL for polar solvents (DMSO, Methanol) and 10 mg/mL for non-polar solvents (Hexane).[1][2]

  • Temperature Control: Use a water bath shaker capable of maintaining

    
    . Temperature fluctuations are the primary source of error in solubility data.[1][2]
    
  • Filtration: Use syringe filters pre-heated to the experiment temperature to prevent precipitation during filtration.

  • Quantification (HPLC):

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).[1][2]

    • Mobile Phase: Acetonitrile:Water (50:50 v/v).[1][2]

    • Flow Rate: 1.0 mL/min.[1][2]

    • Retention Time: Expect elution ~3–5 min depending on exact gradient.[1][2]

Solubility Profile & Solvent Selection

Based on the structural analogs (e.g., N-tert-butylbenzamide, 4-chlorobenzamide) and the "Like Dissolves Like" principle, the solubility profile of N-(tert-Butyl)-4-chlorobenzamide follows a distinct polarity-driven hierarchy.[1][2]

Predicted Solubility Ranking (at 298.15 K)[1][2]
RankSolvent ClassSolvent ExampleMechanism of DissolutionEstimated Solubility
1 Polar Aprotic DMF, DMSO Strong dipole-dipole interactions; Solvent accepts H-bonds from amide NH.[1][2]High (>100 mg/mL)
2 Polar Protic Methanol, Ethanol H-bonding network between solvent OH and amide C=O.[1][2]Moderate (20–80 mg/mL)
3 Esters/Ketones Ethyl Acetate, Acetone Dipole-dipole interactions; Good compatibility with lipophilic tert-butyl group.[1][2]Moderate (10–50 mg/mL)
4 Non-Polar Hexane, Heptane Weak Van der Waals forces.[1][2] The polar amide bond resists dissolution.[1][2]Low (<5 mg/mL)
5 Aqueous Water Hydrophobic effect dominates due to the tert-butyl and chlorophenyl groups.[1]Very Low (<0.1 mg/mL)
Thermodynamic Logic for Solvent Selection

The dissolution of N-(tert-Butyl)-4-chlorobenzamide is typically endothermic (

12
  • For Crystallization: Select a solvent with a steep solubility-temperature curve (high coefficient

    
     in Apelblat equation).[1] Ethanol  or Isopropanol  are often ideal candidates: moderate solubility at room temperature, high solubility at reflux.[1][2]
    
  • For Reaction Medium: Select a solvent with high solubility at low temperatures to maintain homogeneity.[1][2] DMF or THF are recommended.[1][2][4]

SolventSelectionGoalGoal: Solvent SelectionProcessProcess Type?Goal->ProcessRecrystRecrystallizationProcess->RecrystReactionHomogeneous ReactionProcess->ReactionExtractionExtraction/WashProcess->ExtractionEthanolEthanol / IPA(Steep Solubility Curve)Recryst->EthanolHigh T sensitivityDMFDMF / DMSO(High Solubility)Reaction->DMFMax concentrationEtOAcEthyl Acetate(Immiscible with Water)Extraction->EtOAcPhase separation

Figure 2: Decision Matrix for Solvent Selection based on Thermodynamic Properties.

References

  • BenchChem. (2025).[1][2][4][5] An In-depth Technical Guide to the Solubility of 4-Chlorobenzamide in Organic Solvents. Retrieved from [1][2]

  • PubChem. (2025).[1][2] Compound Summary: 4-Chloro-N-(1,1-dimethylethyl)benzamide (CAS 42498-40-8).[1][2] National Library of Medicine.[1][2] Retrieved from [Link]

  • Wang, J., et al. (2019).[1][2] Solubility and Thermodynamic Properties of N-tert-Butylacrylamide in Various Solvents. Journal of Chemical & Engineering Data. (Cited for thermodynamic modeling of N-tert-butyl amides).[1]

  • World Health Organization. (2018).[1][2] Protocol to Conduct Equilibrium Solubility Experiments for BCS Classification. WHO Technical Report Series, No. 1003.[1][2] Retrieved from [1][2]

  • Amazon Web Services (AWS) / Open Data. (n.d.).[1][2] Supporting Information: N-tert-butyl-4-chlorobenzamide Characterization Data. Retrieved from [1][2]

N-(tert-Butyl)-4-chlorobenzamide crystal structure and crystallography data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure of N-(tert-Butyl)-4-chlorobenzamide

Introduction

N-(tert-Butyl)-4-chlorobenzamide (C₁₁H₁₄ClNO) is a substituted benzamide derivative.[1][2] Molecules of this class are significant in medicinal chemistry and organic synthesis, serving as scaffolds for various biologically active compounds and as intermediates in synthetic pathways.[1][3] Understanding the three-dimensional structure and intermolecular interactions of this compound at the atomic level is crucial for predicting its physicochemical properties, such as solubility and melting point, and for designing new molecules with desired functionalities.

This technical guide provides a comprehensive overview of the crystal structure of N-(tert-Butyl)-4-chlorobenzamide. It details the experimental protocols for its synthesis and crystallization, presents a thorough analysis of its crystallographic data, and discusses the key structural features, including molecular geometry and intermolecular interactions that govern its crystal packing. This document is intended for researchers and scientists in crystallography, medicinal chemistry, and drug development.

Experimental Methodology: From Synthesis to Single Crystal

The successful determination of a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis Protocol

The synthesis of N-substituted 4-chlorobenzamides is typically achieved through the acylation of an amine with 4-chlorobenzoyl chloride.[4] This nucleophilic acyl substitution is a robust and efficient method.[4]

Detailed Steps:

  • Reactant Preparation: 4-chlorobenzoyl chloride serves as the acylating agent, and tert-butylamine is the nucleophile. The reaction is often carried out in a suitable organic solvent, such as chloroform (CHCl₃), in the presence of a base to neutralize the hydrochloric acid byproduct.[1][4]

  • Reaction Execution: The amine is typically added slowly to a solution of the acyl chloride at a controlled temperature to manage the exothermic nature of the reaction.

  • Workup and Purification: Upon completion, the reaction mixture is diluted with CHCl₃ and washed sequentially with 1 M aqueous HCl and saturated aqueous NaHCO₃ to remove unreacted starting materials and byproducts.[1] The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.[1]

Crystallization Protocol

The quality of the crystal is paramount for successful X-ray diffraction analysis. The choice of solvent and crystallization technique is therefore a critical step. For N-(tert-Butyl)-4-chlorobenzamide, single crystals were obtained through slow evaporation from an ethanol solution.[1]

Detailed Steps:

  • Solvent Selection: Ethanol was chosen as the crystallization solvent. The ideal solvent is one in which the compound is moderately soluble, allowing for the slow formation of an ordered crystal lattice as the solvent evaporates.

  • Crystal Growth: The purified solid residue is dissolved in a minimal amount of hot ethanol. The solution is then allowed to cool slowly to room temperature, followed by slow evaporation of the solvent over several days. This process resulted in the formation of colorless, needle-like single crystals.[1]

The overall experimental workflow, from starting materials to the final analyzed structure, is a multi-step process requiring careful execution.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization & Data Collection cluster_analysis Structure Analysis 4-Chlorobenzoyl\nChloride 4-Chlorobenzoyl Chloride Reaction Reaction 4-Chlorobenzoyl\nChloride->Reaction tert-Butylamine tert-Butylamine tert-Butylamine->Reaction Workup Workup Reaction->Workup Purified\nProduct Purified Product Workup->Purified\nProduct Crystallization Crystallization Purified\nProduct->Crystallization Single\nCrystal Single Crystal Crystallization->Single\nCrystal X-ray\nDiffraction X-ray Diffraction Single\nCrystal->X-ray\nDiffraction Diffraction\nData Diffraction Data X-ray\nDiffraction->Diffraction\nData Structure\nSolution Structure Solution Diffraction\nData->Structure\nSolution Refinement Refinement Structure\nSolution->Refinement Final\nStructure Final Structure Refinement->Final\nStructure

Caption: Experimental workflow from synthesis to final structure analysis.

Crystallographic Data and Structure Refinement

The crystal structure of N-(tert-Butyl)-4-chlorobenzamide was determined by single-crystal X-ray diffraction. Data were collected at a low temperature (81 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.

Data Collection and Refinement Parameters

The quality of a crystal structure is assessed by several parameters obtained during data collection and refinement. The key metrics for N-(tert-Butyl)-4-chlorobenzamide are summarized below.[1]

Parameter Value Significance
Crystal Data
Chemical FormulaC₁₁H₁₄ClNODefines the elemental composition of the molecule.
Molar Mass (Mᵣ)211.68 g/mol The mass of one mole of the compound.
Crystal SystemTriclinicThe crystal lattice has minimal symmetry.
Space GroupP1Describes the symmetry elements within the unit cell.
Unit Cell Dimensions
a5.1702 (4) ÅLength of the unit cell axes.
b7.8979 (5) Å
c13.2978 (9) Å
α89.275 (3)°Angles between the unit cell axes.
β84.863 (4)°
γ77.165 (4)°
Volume (V)527.29 (6) ųThe volume of a single unit cell.
Z2The number of molecules per unit cell.
Data Collection
DiffractometerBruker APEXII CCDThe instrument used to measure the diffraction pattern.
RadiationMo Kα (λ = 0.71073 Å)The source of X-rays used for the experiment.
Temperature (T)81 (2) KLow temperature reduces atomic motion, improving data quality.
Reflections Collected6632The total number of diffraction spots measured.
Independent Reflections3445The number of unique reflections after accounting for symmetry.
R_int0.017A measure of the consistency of symmetry-equivalent reflections; a low value indicates good data quality.
Structure Refinement
Refinement MethodFull-matrix least-squares on F²The mathematical method used to refine the atomic positions and parameters against the experimental data.
R[F² > 2σ(F²)]0.033The R-factor, indicating the agreement between the calculated and observed structure factors; a low value is desirable.
wR(F²)0.090A weighted R-factor based on all data, providing a more robust measure of refinement quality.
Goodness-of-fit (S)1.04Should be close to 1 for a good refinement.

Analysis of the Crystal Structure

The refined crystallographic data provides a detailed picture of the molecule's conformation and how it interacts with its neighbors in the solid state.

Molecular Conformation

The molecular structure of N-(tert-Butyl)-4-chlorobenzamide features a nearly planar conformation. The chlorobenzene ring and the amide group are essentially coplanar, with a very small dihedral angle of 2.54 (9)° between them.[5] This planarity facilitates π-system conjugation and influences the molecule's electronic properties.

Caption: Molecular structure of N-(tert-Butyl)-4-chlorobenzamide.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is stabilized by a network of non-covalent interactions. These interactions are fundamental to the material's stability and bulk properties.

  • N—H···O Hydrogen Bonds: The most significant interaction is a classical hydrogen bond formed between the amide nitrogen (N—H group) of one molecule and the carbonyl oxygen (C=O group) of an adjacent molecule.[5] These bonds link the molecules into one-dimensional chains running along the a-axis of the unit cell.[5]

  • Cl···Cl Interactions: The rows of hydrogen-bonded molecules are further linked into sheets in the ac plane by short intermolecular chlorine-chlorine interactions of 3.4225 (5) Å.[5] This type of interaction, known as a Type I halogen bond, contributes significantly to the stability of the crystal packing.

  • Weak C—H···O and C—H···π Interactions: The three-dimensional network is completed by additional weak C—H···O and C—H···π interactions, where hydrogen atoms from the butyl group and the benzene ring interact with oxygen atoms and the π-system of neighboring molecules, respectively.[5]

Schematic of Intermolecular Interactions M1 Molecule A M2 Molecule B (Translated along a-axis) M1->M2 N-H···O Hydrogen Bond (Forms 1D Chains) M3 Molecule C (Adjacent Chain) M1->M3 C-H···π / C-H···O (3D Network) M2->M3 Cl···Cl Interaction (Links Chains into Sheets)

Caption: Key intermolecular interactions in the crystal lattice.

Conclusion

The single-crystal X-ray diffraction analysis of N-(tert-Butyl)-4-chlorobenzamide reveals a structure defined by a nearly planar molecular conformation and a robust network of intermolecular interactions. The dominant N—H···O hydrogen bonds create one-dimensional chains, which are further organized into two-dimensional sheets by Cl···Cl interactions. This detailed structural knowledge is invaluable for understanding the solid-state properties of this compound and provides a structural basis for the rational design of new benzamide derivatives in pharmaceutical and materials science applications.

References

  • Saeed, A., Khera, R. A., Abbas, N., Simpson, J., & Stanley, R. G. (2008). N-Butyl-4-chlorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2322. [Link]

  • Amanote Research. (n.d.). N-Butyl-4-Chlorobenzamide - Acta Crystallographica. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). N Butyl4-chlorobenzamide. Retrieved January 31, 2026, from [Link]

  • NIST. (n.d.). 4-Chlorobenzamide, N-(4-chlorobenzoyl)-N-butyl-. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 4-Chlorobenzamide. Retrieved January 31, 2026, from [Link]

  • International Union of Crystallography. (n.d.). N-Butyl-4-chlorobenzamide. Retrieved January 31, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of N-(tert-Butyl)-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Deconstructing the Molecule for Mass Analysis

In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. N-(tert-Butyl)-4-chlorobenzamide, a molecule integrating a halogenated aromatic ring with a sterically hindered amide linkage, presents a unique analytical challenge. This guide eschews a conventional, templated approach. Instead, we will dissect the molecule's mass spectrometric behavior from first principles, mirroring the thought process of an analytical chemist. Our exploration will be grounded in the fundamental tenets of ionization, fragmentation, and detection, providing not just a method, but a framework for the analysis of similarly structured compounds. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of how molecular structure dictates fragmentation pathways in mass spectrometry.

Section 1: Foundational Chemical Properties and Their Mass Spectrometric Implications

Before any analysis, a thorough understanding of the analyte's physicochemical properties is crucial. These properties dictate the optimal analytical approach, from sample preparation to the choice of ionization technique.

N-(tert-Butyl)-4-chlorobenzamide possesses a molecular formula of C₁₁H₁₄ClNO and a monoisotopic mass of approximately 211.0764 Da. The presence of a chlorine atom is a key feature, as it will produce a characteristic isotopic pattern in the mass spectrum, with the ³⁷Cl isotope leading to a signal at M+2 with roughly one-third the intensity of the M+ peak containing ³⁵Cl. This isotopic signature is a powerful confirmatory tool. The tert-butyl group, a bulky aliphatic substituent, is prone to specific fragmentation patterns, primarily through the loss of a stable neutral molecule or radical. The amide bond and the aromatic ring also represent predictable sites of cleavage under energetic conditions.

PropertyValueSignificance in Mass Spectrometry Analysis
Molecular Formula C₁₁H₁₄ClNODetermines the exact mass and elemental composition.[1][2]
Molecular Weight 211.69 g/mol Provides the nominal mass for initial spectral identification.[1][2]
Key Structural Features 4-chlorophenyl group, amide linkage, tert-butyl groupThese moieties will dictate the primary fragmentation pathways.
Polarity Moderately polarInfluences choice of solvent for sample preparation and LC-MS mobile phase.

Section 2: Strategic Approach to Ionization and Analysis

The choice of ionization technique is critical for obtaining meaningful data. For a molecule like N-(tert-Butyl)-4-chlorobenzamide, which possesses a proton-receptive amide group, electrospray ionization (ESI) in positive ion mode is the most logical starting point.[3] Atmospheric pressure chemical ionization (APCI) could also be considered, particularly if analyzing less polar matrices.

Experimental Workflow: A Conceptual Overview

The analytical process can be visualized as a sequence of logical steps, each designed to elicit specific information from the analyte.

workflow cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve in Methanol/Acetonitrile intro Direct Infusion or LC Separation prep->intro Inject ion Electrospray Ionization (ESI+) intro->ion Introduce ms1 Full Scan MS (MS1) (Identify [M+H]⁺) ion->ms1 Analyze cid Collision-Induced Dissociation (CID) ms1->cid Isolate & Activate ms2 Product Ion Scan (MS2) (Identify Fragments) cid->ms2 Analyze analysis Interpret Spectrum & Propose Fragmentation ms2->analysis Interpret

Caption: Conceptual workflow for MS analysis of N-(tert-Butyl)-4-chlorobenzamide.

Detailed Protocol: ESI-MS/MS Analysis

This protocol provides a robust starting point for the analysis. Instrument-specific parameters may require optimization.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of N-(tert-Butyl)-4-chlorobenzamide in HPLC-grade methanol or acetonitrile.

    • Perform serial dilutions to create working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Instrumentation (LC-MS/MS):

    • Liquid Chromatograph: A system capable of gradient elution.

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to elute the compound (e.g., 5% B to 95% B over 5 minutes).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.[4]

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

      • Desolvation Temperature: 350 °C.

      • Gas Flow: Instrument-specific optimized values.

  • Data Acquisition:

    • MS1 (Full Scan): Acquire spectra over a mass range of m/z 50-300 to identify the protonated molecule, [M+H]⁺.

    • MS2 (Product Ion Scan):

      • Select the [M+H]⁺ ion (m/z 212.08) as the precursor for collision-induced dissociation (CID).[5][6]

      • Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern. Argon is typically used as the collision gas.[7]

Section 3: Decoding the Fragmentation Pattern

The collision-induced dissociation of the protonated molecule ([M+H]⁺ at m/z 212.08) is predicted to follow several key pathways, dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.

Primary Fragmentation Pathways

The most labile bonds are typically adjacent to charged sites or heteroatoms, and cleavages that result in stable carbocations or neutral molecules are highly favored.[8]

  • Loss of Isobutylene: The most anticipated fragmentation pathway involves the cleavage of the N-C bond of the tert-butyl group, with a subsequent proton transfer, leading to the loss of a stable neutral molecule, isobutylene (C₄H₈, 56.06 Da). This is a characteristic fragmentation for tert-butyl containing compounds.[9][10] This will produce the protonated 4-chlorobenzamide ion at m/z 156.02 . This is expected to be the base peak in the MS2 spectrum due to the stability of the lost neutral and the resulting ion.

  • Formation of the 4-Chlorobenzoyl Cation: Cleavage of the amide C-N bond is another common fragmentation pathway for amides.[7][11] This would result in the formation of the 4-chlorobenzoyl cation at m/z 139.00 . The presence of the chlorine isotope pattern (m/z 139 and 141) would be a strong confirmation of this fragment.

  • Loss of a Methyl Radical from the tert-Butyl Group: While the loss of isobutylene is generally more favorable, direct cleavage within the tert-butyl group can occur. The loss of a methyl radical (•CH₃, 15.02 Da) from the protonated parent molecule would yield an ion at m/z 197.06 . This fragmentation is well-documented for compounds with tert-butyl groups.[10]

Secondary Fragmentation

The primary fragment ions can undergo further dissociation:

  • Fragmentation of m/z 139.00: The 4-chlorobenzoyl cation can lose carbon monoxide (CO, 28.00 Da) to form the 4-chlorophenyl cation at m/z 111.01 . This fragment would also exhibit the characteristic chlorine isotopic pattern at m/z 113.

Visualizing the Fragmentation Cascade

The proposed fragmentation pathways can be illustrated to clarify the relationships between the precursor and product ions.

fragmentation cluster_frags Primary Fragments cluster_sec_frags Secondary Fragment parent [M+H]⁺ N-(tert-Butyl)-4-chlorobenzamide m/z 212.08 frag1 [M+H - C₄H₈]⁺ 4-Chlorobenzamide (protonated) m/z 156.02 parent->frag1 - C₄H₈ (56.06 Da) frag2 [ClC₆H₄CO]⁺ 4-Chlorobenzoyl cation m/z 139.00 parent->frag2 - C₄H₉N (71.07 Da) frag3 [M+H - •CH₃]⁺ m/z 197.06 parent->frag3 - •CH₃ (15.02 Da) frag4 [ClC₆H₄]⁺ 4-Chlorophenyl cation m/z 111.01 frag2->frag4 - CO (28.00 Da)

Caption: Predicted fragmentation pathway of protonated N-(tert-Butyl)-4-chlorobenzamide.

Summary of Predicted Key Ions
m/z (Monoisotopic)Proposed IdentityComments
212.08 / 214.08[M+H]⁺Protonated molecule, showing ³⁵Cl/³⁷Cl isotopic pattern.
197.06 / 199.06[M+H - •CH₃]⁺Loss of a methyl radical from the tert-butyl group.
156.02 / 158.02[M+H - C₄H₈]⁺Loss of neutral isobutylene; likely the base peak.
139.00 / 141.00[ClC₆H₄CO]⁺4-Chlorobenzoyl cation from amide bond cleavage.
111.01 / 113.01[ClC₆H₄]⁺4-Chlorophenyl cation from loss of CO from m/z 139.

Section 4: Trustworthiness and Self-Validation

The strength of this analytical approach lies in its self-validating nature. The predicted fragmentation pattern is not a singular event but a cascade of related ions. The presence of the 4-chlorobenzoyl cation (m/z 139) and its subsequent fragment, the 4-chlorophenyl cation (m/z 111), provides internal confirmation of the 4-chlorobenzamide substructure. Similarly, the highly characteristic loss of 56 Da (isobutylene) is a strong indicator of the tert-butyl group. The chlorine isotopic pattern, observable in the precursor ion and all chlorine-containing fragments, serves as a continuous validation of elemental composition throughout the fragmentation tree. By observing these interlocking pieces of evidence, a high degree of confidence in the structural assignment can be achieved.

Conclusion

The mass spectrometric analysis of N-(tert-Butyl)-4-chlorobenzamide is a logical process rooted in the fundamental principles of chemical structure and reactivity. By anticipating the behavior of its constituent functional groups—the stable 4-chlorobenzoyl moiety and the fragmentation-prone tert-butyl group—a predictive framework for its analysis can be constructed. The proposed methodology, centered on ESI-MS/MS, provides a clear path to generating robust, interpretable, and self-validating data. This guide serves not only as a specific protocol but as an illustration of how to approach the structural elucidation of novel compounds with scientific rigor and foresight.

References

  • Benchchem. (n.d.). Application Note: Mass Spectrometric Fragmentation Analysis of N-Isobutylbenzamide.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.
  • ResearchGate. (2025). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene.
  • National Center for Biotechnology Information. (n.d.). N-Butyl-4-chlorobenzamide. PubChem.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • ChemicalBook. (n.d.). 4-Chlorobenzamide(619-56-7) MS spectrum.
  • National Center for Biotechnology Information. (n.d.). N-benzyl-N-tert-butyl-4-chlorobenzamide. PubChem.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • National Center for Biotechnology Information. (n.d.). 4-Chlorobenzamide. PubChem.
  • ChemicalBook. (n.d.). N-tert-Butyl-4-chlorobenzamide CAS#: 42498-40-8.
  • Sigma-Aldrich. (n.d.). 4-Chlorobenzamide 98%.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-N-(1,1-dimethylethyl)benzamide. PubChem.
  • PubMed. (n.d.). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray.
  • National Center for Biotechnology Information. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC.
  • National Center for Biotechnology Information. (n.d.). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. PMC.
  • PubChemLite. (n.d.). N-(2-tert-butylphenyl)-4-chlorobenzamide (C17H18ClNO).
  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References.
  • ResearchGate. (2025). Electrospray Ionization-Tandem Mass Spectrometry Method for Differentiating Chlorine Substitution in Disinfection Byproduct Formation.
  • National Center for Biotechnology Information. (2025). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling.
  • MDPI. (2024). Simple and Selective Determination of Free Chlorine in Aqueous Solutions by an Electrophilic Aromatic Substitution Reaction Followed by Liquid Chromatography Coupled with Mass Spectrometry.
  • ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry.
  • Wikipedia. (n.d.). Collision-induced dissociation.
  • Wikipedia. (n.d.). Electrospray ionization.
  • NIST. (n.d.). Benzamide, 4-chloro-. NIST WebBook.
  • ResearchGate. (n.d.). Collision-induced dissociation of peptide amide bonds.
  • Vinati Organics. (2022). A detailed overview about n-Tert-Butylacrylamide CAS 107-58-4.
  • ResearchGate. (n.d.). Mass spectrum of 4-chlorobenzaldehyde.
  • National Center for Biotechnology Information. (n.d.). 4-chloro-N,N-diethylbenzamide. PubChem.

Sources

Technical Guide: Infrared Spectroscopy of N-(tert-Butyl)-4-chlorobenzamide

[1]

Executive Summary

N-(tert-Butyl)-4-chlorobenzamide is a secondary amide featuring a para-chlorinated aromatic ring and a bulky tert-butyl group.[1] In pharmaceutical development, it serves as a robust intermediate due to the stability of the amide linkage and the lipophilicity of the tert-butyl moiety.

This guide details the vibrational signature of the molecule.[2][3][4][5][6][7][8][9][10] The infrared (IR) spectrum is dominated by the Amide I & II bands (diagnostic of the secondary amide linkage) and the gem-dimethyl doublet (diagnostic of the tert-butyl group). Correct interpretation requires distinguishing these features from potential impurities like 4-chlorobenzoic acid or 4-chlorobenzoyl chloride.[1]

Molecular Framework & Vibrational Theory

To interpret the spectrum, one must visualize the molecule as a system of coupled oscillators. The molecule possesses

14
  • The Amide Plane: The

    
     core is planar. Resonance delocalization between the nitrogen lone pair and the carbonyl oxygen imparts partial double-bond character to the C-N bond, increasing the rotational barrier and stiffening the bond (shifting the stretch to higher frequencies).[5]
    
  • The Steric Influence: The bulky tert-butyl group exerts steric pressure, potentially distorting the amide plane slightly or limiting hydrogen bonding networks compared to less hindered analogs (e.g., N-methyl derivatives).

  • The Electronic Effect: The para-chloro substituent is electron-withdrawing (inductive,

    
    ) but also pi-donating (mesomeric, 
    
    
    ). The inductive effect generally dominates the carbonyl frequency, often shifting the C=O stretch to slightly higher frequencies compared to unsubstituted benzamide.
Visualization: Vibrational Centers

The following diagram maps the critical vibrational modes to the molecular structure.

Gcluster_0Diagnostic Region (Fingerprint)cluster_1Functional RegionClCl Substituent(Mass Effect)PhenylPhenyl Ring(Aromatic C=C)Cl->PhenylC-Cl Stretch~1090 cm⁻¹CarbonylC=O (Amide I)(Dipole Change)Phenyl->CarbonylConjugation(Lowers νC=O)AmideNHN-H (Amide II)(Coupled Bend)Carbonyl->AmideNHResonancetButyltert-Butyl Group(C-H Stretch/Bend)AmideNH->tButylSteric Bulk

Figure 1: Mechanistic map of vibrational centers in N-(tert-Butyl)-4-chlorobenzamide.[1] Key interactions include the conjugation of the phenyl ring with the carbonyl and the steric influence of the tert-butyl group.

Experimental Protocol: Data Acquisition

Trustworthy data requires a self-validating experimental workflow. For solid amides, Attenuated Total Reflectance (ATR) is the modern standard, though KBr pellets remain the "gold standard" for resolution and transmission quality.

Method A: Diamond ATR (Recommended for Rapid Screening)
  • Crystal Cleanliness: Clean the diamond crystal with isopropanol.[1] Record a 16-scan background to account for atmospheric

    
     (2350 cm⁻¹) and 
    
    
    .[1]
  • Sample Loading: Place ~5 mg of the white solid powder onto the crystal.

  • Compression: Apply high pressure using the anvil.[1] Note: Insufficient pressure yields noisy spectra; excessive pressure on soft crystals can cause peak shifts due to lattice deformation.

  • Acquisition: Scan range 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.

Method B: KBr Pellet (Recommended for Publication)
  • Ratio: Mix 2 mg sample with 200 mg spectroscopic-grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Crucial: Coarse particles cause the Christiansen effect (baseline slope).

  • Pressing: Press at 10 tons for 2 minutes under vacuum to remove trapped air/moisture.

  • Validation: The pellet must be translucent.[1] An opaque white pellet indicates moisture or insufficient pressure.[1]

Spectral Analysis & Assignments

The following table synthesizes data derived from general secondary amide characteristics and specific chlorobenzamide derivatives.

Table 1: Diagnostic Vibrational Assignments[7]
Region (cm⁻¹)Functional GroupAssignment DescriptionMechanistic Insight
3350 – 3250 N-H Stretch Medium, SharpCharacteristic of secondary amides.[1] "Free" N-H appears >3400; H-bonded N-H shifts lower.[1][5] The bulky t-butyl group often limits H-bonding, keeping this band sharper than in primary amides.
3080 – 3030 Aromatic C-H Weak, MultipleC-H stretching vibrations of the phenyl ring. Always >3000 cm⁻¹.[1]
2970 – 2860 Aliphatic C-H Strong, SharpDiagnostic: Asymmetric and symmetric methyl stretches of the tert-butyl group. Look for peaks at ~2965 and ~2870 cm⁻¹.[1]
1660 – 1630 Amide I (C=O) Very StrongPrimary Diagnostic. Mainly C=O stretch.[1] Lower frequency than esters/ketones due to amide resonance.[1] The 4-Cl group may shift this +5-10 cm⁻¹ vs. unsubstituted benzamide.
1550 – 1530 Amide II StrongSecondary Diagnostic. Coupled mode: N-H in-plane bending (60%) + C-N stretching (40%).[1] Absent in lactams; strong in acyclic secondary amides.
1480, 1595 Aromatic C=C MediumRing skeletal vibrations.[1] The 1480 cm⁻¹ band is often distinct in chlorinated aromatics.
1395 / 1365 t-Butyl (Bend) Medium, Doublet"Gem-Dimethyl" Doublet. Symmetric deformation of the C(CH₃)₃ group. The splitting is a fingerprint for the tert-butyl moiety.
1300 – 1250 Amide III MediumComplex mode: C-N stretch + N-H bend. Often difficult to assign definitively without isotopic labeling.
1095 – 1085 C-Cl Stretch StrongSubstituent Diagnostic. Characteristic of chlorobenzene derivatives.[1] Often appears as a sharp, distinct band in the fingerprint region.[1]
850 – 800 C-H OOP StrongOut-of-plane (OOP) bending for para-disubstituted benzene. Typically a single strong band ~830 cm⁻¹.[1]
Detailed Band Analysis
The Amide I Band (1660–1630 cm⁻¹)

This is the "heartbeat" of the spectrum. In N-(tert-Butyl)-4-chlorobenzamide, the carbonyl oxygen accepts hydrogen bonds.[1]

  • Solid State: You will likely observe a single strong peak around 1640 cm⁻¹ due to intermolecular hydrogen bonding.[1]

  • Solution (Dilute CHCl₃): The band will shift to higher wavenumbers (~1670 cm⁻¹) as hydrogen bonds break.[1]

  • Validation: If this band appears >1700 cm⁻¹, suspect hydrolysis (formation of 4-chlorobenzoic acid) or unreacted starting material (4-chlorobenzoyl chloride).[1]

The tert-Butyl Signature (2900 & 1300 cm⁻¹ Regions)

The tert-butyl group provides a massive aliphatic signal.

  • Stretching: The C-H stretches are intense and lie strictly below 3000 cm⁻¹.[1]

  • Bending: The "gem-dimethyl" split at 1395/1365 cm⁻¹ is critical.[1] If this doublet is missing or appears as a single singlet, the tert-butyl group may not be intact (unlikely) or the assignment is incorrect.

The Para-Substitution Pattern (800–850 cm⁻¹)

Aromatic substitution patterns are read in the "fingerprint" region (below 1000 cm⁻¹).[1] A para-disubstituted ring (1,4-substitution) typically shows a strong band near 830 cm⁻¹ due to the in-phase out-of-plane wagging of the two adjacent aromatic hydrogens.

Quality Control & Impurity Detection

In a drug development context, purity is paramount.[1] Use IR to screen for common synthetic carryovers.[1]

Workflow Visualization

Workflowcluster_legendDecision LogicSampleRaw SampleN-(tert-Butyl)-4-chlorobenzamideAcquisitionFTIR Acquisition(ATR or KBr)Sample->AcquisitionCheck1Check 1700-1750 cm⁻¹(Carboxylic Acid/Chloride?)Acquisition->Check1Check2Check 3400-3500 cm⁻¹(Primary Amine/Water?)Check1->Check2No PeaksFailFail: RepurifyCheck1->FailPeak Present(Impurity)PassPass: Spectrum ConsistentCheck2->PassClean N-H RegionCheck2->FailBroad OH or Doublet NH₂

Figure 2: Quality control decision tree for spectral validation.

Common Impurities[1]
  • 4-Chlorobenzoic Acid: Look for a broad O-H stretch (3300–2500 cm⁻¹) and a carbonyl shift to ~1680–1700 cm⁻¹.[1]

  • tert-Butylamine: Look for an N-H doublet (primary amine) around 3300–3400 cm⁻¹ (the product has a singlet N-H).[1]

  • Moisture: A broad, rounded band centered at 3400 cm⁻¹.[1]

References

  • NIST Mass Spectrometry Data Center. Infrared Spectra of Benzanilide derivatives. National Institute of Standards and Technology.[1] Link

  • ChemicalBook. 4-Chlorobenzamide Spectral Data.Link

  • PubChem. Compound Summary: 4-Chlorobenzamide.[1][11] National Library of Medicine.[1] Link[1]

  • Smith, B. C. Infrared Spectroscopy of Amides: The Rest of the Story. Spectroscopy Online, 2020.[1] Link

  • BenchChem. Synthesis and Characterization of 4-Chlorobenzamide.Link

The Strategic Scaffold: N-(tert-Butyl)-4-chlorobenzamide in Divergent Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(tert-Butyl)-4-chlorobenzamide represents a paradigmatic "bifunctional scaffold" in modern medicinal chemistry. Its utility stems from the orthogonal reactivity of its two primary functional handles: the secondary amide (a powerful Directed Metalation Group or DMG) and the aryl chloride (a versatile handle for cross-coupling).

This guide details the technical exploitation of this building block, focusing on regiodivergent functionalization . By manipulating reaction conditions, researchers can selectively functionalize the ortho-position (via lithiation) or the para-position (via transition metal catalysis), or utilize the amide itself as a directing group for C-H activation.

Part 1: Synthesis & Physicochemical Profile

Before utilizing this scaffold, high-purity synthesis is required to ensure consistent downstream lithiation titers.

Optimized Synthesis Protocol

Reaction Type: Schotten-Baumann Acylation Scale: 10–50 mmol

Reagents:

  • 4-Chlorobenzoyl chloride (1.0 equiv)

  • tert-Butylamine (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM) [Anhydrous][1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Charge with DCM and tert-butylamine. Cool to 0°C (ice/water bath).

  • Addition: Add Et₃N followed by the dropwise addition of 4-chlorobenzoyl chloride (diluted in DCM) over 30 minutes. Critical: Maintain internal temperature <5°C to minimize di-acylation or exotherms.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Workup: Quench with 1M HCl (removes unreacted amine). Wash organic layer with sat. NaHCO₃ (removes acid) and Brine.[1]

  • Purification: Recrystallize from Hexane/EtOAc.

    • Target Purity: >99% by HPLC.

    • Key QC Parameter: Water content <50 ppm (Karl Fischer) is essential if using for subsequent organolithium chemistry.

Part 2: The Amide as a Commander (Directed Ortho Metalation)

The tert-butyl amide is a "Tier 1" Directing Metalation Group (DMG). It coordinates strong bases (alkyllithiums), bringing them into proximity with the ortho-proton.[2] This mechanism, known as the Complex Induced Proximity Effect (CIPE) , allows for regiospecific functionalization.[2]

The Challenge: Chemoselectivity

The substrate contains a 4-Chloro group.

  • Risk: Lithium-Halogen exchange (Li/Cl) or benzyne formation at higher temperatures.

  • Solution: Use of sec-BuLi at -78°C. The amide-directed deprotonation is kinetically faster than Li/Cl exchange in this specific scaffold due to the strong coordination of the amide oxygen.

Protocol: Regioselective Ortho-Lithiation

Reagents:

  • Substrate: N-(tert-Butyl)-4-chlorobenzamide[3]

  • Base: sec-Butyllithium (1.3M in cyclohexane) – Titrate before use.

  • Ligand: TMEDA (N,N,N',N'-Tetramethylethylenediamine) – Freshly distilled.

  • Electrophile: DMF (for formylation), I₂ (for iodination), or B(OMe)₃ (for boronic acid).

Workflow:

  • Coordination: Dissolve substrate (1.0 equiv) and TMEDA (1.1 equiv) in anhydrous THF at -78°C.

  • Deprotonation: Add sec-BuLi (2.2 equiv) dropwise.

    • Note: 2.2 equiv is required because the first equivalent deprotonates the amide nitrogen (forming the imidate), and the second equivalent performs the C-H lithiation.

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns bright yellow/orange (formation of the dianion).

  • Quench: Add the Electrophile (3.0 equiv) rapidly.

  • Warm: Allow to warm to RT naturally over 2 hours.

Visualization: DoM Pathway

DoM_Pathway cluster_conditions Critical Control Points Substrate N-(t-Butyl)-4-Cl-benzamide Complex Li-Amide Complex (CIPE) Substrate->Complex + sec-BuLi (1 eq) -78°C Dianion Ortho-Lithiated Species (Dianion) Complex->Dianion + sec-BuLi (2nd eq) Ortho-Deprotonation Product Ortho-Functionalized Product Dianion->Product + Electrophile (E+) (e.g., DMF, I2) Warning Avoid > -40°C: Risk of Benzyne Formation Dianion->Warning

Caption: Mechanism of Directed Ortho Metalation (DoM) utilizing the Complex Induced Proximity Effect (CIPE) to selectively functionalize the 2-position.

Part 3: The Chloride Handle (Transition Metal Catalysis)

While the amide controls the ortho position, the para-chloride serves as a handle for cross-coupling. Historically, aryl chlorides were difficult to couple, but modern Pd-catalysis (Buchwald ligands/NHCs) makes this routine.

Divergent Strategy: Order of Operations
  • If Ortho-functionalization is needed first: Perform DoM. The Cl survives -78°C lithiation.

  • If Para-functionalization is needed first: Perform Suzuki/Buchwald. The tert-butyl amide is stable to Pd-catalysis conditions (base/heat).

Protocol: Suzuki-Miyaura Coupling

Objective: Coupling with Phenylboronic acid. Catalyst System: Pd(OAc)₂ / SPhos (Buchwald Ligand).

Table 1: Optimized Coupling Conditions

ComponentReagent/ConditionFunction
Solvent Toluene:Water (10:1)Biphasic system dissolves inorganic base.
Base K₃PO₄ (2.0 equiv)Activates the boronic acid.
Catalyst Pd(OAc)₂ (1 mol%)Pre-catalyst source.
Ligand SPhos (2 mol%)Electron-rich, bulky ligand activates the Ar-Cl bond.
Temp 100°CRequired for oxidative addition of Ar-Cl.
Time 4–12 HoursMonitor by consumption of Ar-Cl.

Part 4: Advanced Applications (C-H Activation & Deprotection)

Palladium-Catalyzed C-H Activation

Beyond lithiation, the amide can direct Pd(II) to the ortho position for oxidative functionalization (e.g., olefination or acetoxylation).

  • Advantage: Avoids cryogenic conditions.

  • Mechanism: Pd coordinates to the Amide Oxygen, forming a palladacycle intermediate.

Deprotection: Removing the tert-Butyl Group

The tert-butyl group is notoriously robust, which is an asset during synthesis but a liability if the free primary amide is the target.

Method A: Acidic Solvolysis (Standard)

  • Reagent: TFA (Trifluoroacetic acid) or 6M HCl.

  • Conditions: Reflux, 12–24h.

  • Note: Often slow; can hydrolyze the amide to the acid if water is present.

Method B: Scandium Triflate (Chemoselective)

  • Reagent: Sc(OTf)₃ (catalytic) in Toluene.

  • Conditions: Microwave irradiation.[4][5]

  • Mechanism:[6][7][8][9][10] Lewis-acid catalyzed fragmentation.

Visualization: The Divergent Workflow

Divergent_Synthesis cluster_ortho Pathway A: Ortho-Functionalization cluster_para Pathway B: Para-Functionalization cluster_trans Pathway C: Transformation Core N-(t-Butyl)-4-chlorobenzamide DoM DoM (s-BuLi, -78°C) + Electrophile Core->DoM Suzuki Pd-Cat Coupling (Suzuki/Buchwald) Core->Suzuki Deprotect Sc(OTf)3 / MW or TFA Reflux Core->Deprotect OrthoProd 2-Substituted-4-chlorobenzamide DoM->OrthoProd ParaProd 4-Functionalized Benzamide Suzuki->ParaProd PrimaryAmide Primary Amide (-tBu removal) Deprotect->PrimaryAmide

Caption: Strategic divergence allowing access to three distinct chemical spaces from a single building block.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Beak, P., & Brown, R. A. (1982).[11] "The tertiary amide as a directing group for lithiation." The Journal of Organic Chemistry, 47(1), 34–46. Link

  • Engle, K. M., et al. (2016). "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 138(38), 12414–12427. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Noji, M., et al. (2020).[8] "Scandium Triflate-Catalyzed Removal of N-tert-Butyl Group from Amides." Synlett, 31(15), 1505-1509. Link

Sources

N-(tert-Butyl)-4-chlorobenzamide safety data sheet (SDS) and handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical stewardship manual for N-(tert-Butyl)-4-chlorobenzamide , designed for researchers and drug development professionals.[1] It synthesizes safety data with structural insights to ensure rigorous experimental control.[1]

CAS: 42498-40-8 | Formula: C₁₁H₁₄ClNO | MW: 211.69 g/mol [1][2]

Part 1: Strategic Context & Physicochemical Profile[1][2]

Structural Logic & Application

This compound is not merely a generic reagent; it is a privileged scaffold in medicinal chemistry.[1]

  • The tert-Butyl Group: Provides significant steric bulk (

    
    -value ~5.0), protecting the amide bond from rapid enzymatic hydrolysis.[1] In drug design, this increases metabolic stability and lipophilicity, facilitating membrane permeability.[1]
    
  • The para-Chloro Substituent: Acts as a metabolic blocker, preventing oxidation at the para position (a common clearance pathway for phenyl rings) while exerting an electron-withdrawing effect that modulates the pKa of the amide nitrogen.

Physicochemical Data Table
PropertyValue / CharacteristicExperimental Implication
Physical State Crystalline Solid (White to Off-white)Prone to static charge; requires anti-static weighing tools.[1]
Melting Point 130–135 °C (Typical range for analogs)Useful for purity self-validation via capillary melting point.[1]
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water. Do not use aqueous waste streams for initial cleanup.[1]
Partition Coeff. LogP ~ 3.2 (Predicted)High lipophilicity; readily penetrates latex gloves.[1] Use Nitrile.

Part 2: Hazard Stewardship (GHS Framework)[1][2]

Unlike standard SDSs which list hazards passively, this section correlates hazards with chemical reactivity.[1]

Signal Word: WARNING

Hazard ClassH-CodeStatementMechanistic Insight
Acute Toxicity H302 Harmful if swallowedAmides can modulate CNS targets; systemic absorption must be minimized.[1]
Skin Irritation H315 Causes skin irritationLipophilic nature allows intercalation into the stratum corneum, causing dermatitis.[1]
Eye Irritation H319 Causes serious eye irritationCrystalline dust acts as a mechanical abrasive and chemical irritant to corneal mucosa.[1]
STOT-SE H335 May cause respiratory irritationFine particulates (dust) trigger mucosal inflammation in the upper respiratory tract.[1]

Part 3: Operational Handling Protocol (Self-Validating)

The "Zero-Exposure" Workflow

This protocol incorporates self-validating steps (marked in bold) to ensure containment integrity.

  • Engineering Controls:

    • Perform all open-vessel manipulations inside a certified Fume Hood (Face velocity > 0.5 m/s).[1]

    • Validation: Verify airflow monitor is green before uncapping.

  • PPE Selection:

    • Gloves: Double-glove Nitrile (0.11 mm min thickness).[1] Latex is permeable to lipophilic amides.

    • Respiratory: N95/P100 mask if handling >10g outside a hood (not recommended).[1]

  • Weighing & Transfer:

    • Use an anti-static gun on the spatula and weigh boat.[1]

    • Transfer solid gently to avoid aerosolization.[1]

    • Validation: Wipe the balance area with a wet Kimwipe before and after.[1] If the "after" wipe shows white residue, containment failed.[1]

  • Solubilization:

    • Add solvent (e.g., DMSO) slowly to the solid.[1]

    • Validation: Ensure solution is clear. Turbidity indicates impurities or moisture contamination (hydrolysis risk).[1]

Visualization: Safe Handling Logic

The following diagram illustrates the decision matrix for handling spills and exposure, ensuring a logical response path.

SafetyWorkflow Start Start: Handling N-(t-Butyl)-4-Cl-benzamide PPE_Check PPE Validation: Nitrile Gloves + Goggles + Lab Coat Start->PPE_Check Hood_Check Engineering Control: Fume Hood Functional? PPE_Check->Hood_Check Action_Weigh Action: Weighing/Transfer Hood_Check->Action_Weigh Yes Stop Stop Hood_Check->Stop No (Abort) Risk_Dust Risk: Dust Generation Action_Weigh->Risk_Dust Control_Static Control: Anti-static Gun + Slow Transfer Risk_Dust->Control_Static Spill_Event Event: Spillage? Control_Static->Spill_Event Response_Dry Response: Dry Sweep (Avoid Aerosol) Spill_Event->Response_Dry Powder Spill Response_Wet Response: Wet Wipe (Solvent/Water) Spill_Event->Response_Wet Residue Cleanup Waste_Disp Disposal: Solid Hazardous Waste Spill_Event->Waste_Disp No Spill Response_Dry->Waste_Disp Response_Wet->Waste_Disp

Figure 1: Decision logic for safe handling and spill response, emphasizing dust control and proper waste segregation.

Part 4: Storage & Stability Stewardship[1]

  • Storage Conditions: Store at 2–8 °C (Refrigerated). While the tert-butyl group confers stability, amides can slowly hydrolyze in the presence of atmospheric moisture and heat.[1]

  • Incompatibility: Keep away from strong oxidizing agents (e.g., permanganates) and strong acids/bases.[1]

  • Shelf-Life Validation: Retest purity via TLC or LC-MS annually. Appearance of a lower Rf spot (4-chlorobenzoic acid) indicates hydrolysis.[1]

Part 5: Emergency Response Protocols

ScenarioImmediate ActionSecondary Action
Eye Contact Rinse immediately with water for 15+ mins. Lift eyelids.[1]Seek medical attention.[1][3][4][5][6] Solid crystals can cause corneal abrasion.[1]
Skin Contact Wash with soap and water .[1][4][6] Do not use alcohol (increases absorption).[1]Monitor for redness/dermatitis.[1] Remove contaminated clothing.[1][4][5][6]
Inhalation Move to fresh air.[1][3][4][5][6]If breathing is difficult, administer oxygen (trained personnel only).[1]
Fire Use CO₂, dry chemical, or foam.[1]Do not use high-pressure water jets (spreads chemical dust).[1]

References

  • ChemicalBook. (2022).[1] N-tert-Butyl-4-chlorobenzamide CAS#: 42498-40-8 Properties and SDS.[1][7] Retrieved from [1]

  • PubChem. (2025).[1] 4-Chlorobenzamide (Analogous Structure Safety Data).[1] National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Chlorobenzamide (Structural Analog).[1] Retrieved from [1]

  • Fisher Scientific. (2025).[1][6] Safety Data Sheet: N-tert-Butylbenzamide.[1][3] Retrieved from [1]

Sources

Sourcing and Quality Verification of N-(tert-Butyl)-4-chlorobenzamide (CAS 42498-40-8)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Research & Development[1]

Part 1: Executive Summary & Chemical Profile[1]

N-(tert-Butyl)-4-chlorobenzamide (CAS 42498-40-8) is a specialized secondary amide serving as a critical building block in the synthesis of pharmaceutical scaffolds (specifically TRPV1 antagonists) and high-performance UV absorbers (e.g., HEB series).[1][2] Unlike commodity reagents, this compound occupies a "Tier 2" supply status: it is widely listed but rarely held in local stock by major catalog distributors like Sigma-Aldrich or Fisher Scientific.[1]

For researchers, this presents a specific challenge: Lead time vs. Purity. Most commercial stock is held in centralized global depots (e.g., Eastern Europe or China), necessitating a robust Quality Control (QC) protocol upon receipt to verify identity and exclude common impurities like 4-chlorobenzoic acid.[1]

Chemical Identity Card
ParameterSpecification
CAS Number 42498-40-8
IUPAC Name N-(2-methylpropan-2-yl)-4-chlorobenzamide
Synonyms 4-Chloro-N-tert-butylbenzamide; N-t-Butyl-p-chlorobenzamide
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water
Key Impurities 4-Chlorobenzoic acid (hydrolysis product); tert-Butylamine (residual)

Part 2: Commercial Supply Landscape[1]

The supply chain for CAS 42498-40-8 is bifurcated between Aggregators (who list stock held by others) and Originators (who synthesize or hold the physical inventory).[1]

Sourcing Strategy: The "Make vs. Buy" Decision

Because lead times can range from 2 to 4 weeks for "in-stock" items located abroad, the decision to purchase often depends on project urgency.[1]

SourcingStrategy Start Requirement: CAS 42498-40-8 CheckStock Check Major Catalogs (Sigma/Fisher/VWR) Start->CheckStock StockFound In Stock (Rare) CheckStock->StockFound Yes NoStock Not Listed / Backorder CheckStock->NoStock No Aggregators Search Aggregators (MolPort, ChemSpace) NoStock->Aggregators LeadTimeCheck Lead Time Acceptable? (>2 Weeks) Aggregators->LeadTimeCheck Order Place Order (Verify COA) LeadTimeCheck->Order Yes InHouse In-House Synthesis (1 Day Protocol) LeadTimeCheck->InHouse No (Urgent)

Figure 1: Decision logic for procuring N-(tert-Butyl)-4-chlorobenzamide. Note that major catalogs often do not stock this specific amide domestically.[1]

Recommended Supplier Categories
A. Primary Originators (High Reliability)

These companies typically hold the physical stock or have validated synthesis routes on standby.

  • Enamine: Likely the largest holder of this building block in Europe/Ukraine. High reliability for purity.

  • ChemScene: Strong presence in Asia; good for bulk quantities (>100g).

  • A2B Chem: US-based supplier that often stocks building blocks domestically or has rapid import channels.[1]

B. Aggregators (Broad Search)

Use these platforms to compare price, but verify the "Ships From" location.

  • MolPort / ChemSpace: Excellent for filtering by "Ships within 1 week."

  • SciFinder / ChemicalBook: Useful for finding contact information but require manual vetting of vendors.

Warning: Avoid "Ghost Listings." If a vendor lists the exact same price for 1g, 5g, and 10g, or promises "1-day shipping" without a verified stock location, it is likely a brokerage listing that will result in delays.[1]

Part 3: Technical Verification (QC Protocols)

Trust is the cornerstone of experimental reproducibility. Upon receiving the compound (or synthesizing it), you must validate its identity. The amide bond is stable, but residual acid from hydrolysis or unreacted amine can interfere with biological assays.

Nuclear Magnetic Resonance (NMR) Validation

The structure is highly distinct. The lack of rotational symmetry in the amide bond may cause slight broadening, but the tert-butyl group is a diagnostic singlet.[1]

Expected 1H NMR Data (CDCl₃, 400 MHz):

  • δ 7.65 - 7.70 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the carbonyl.[1]

  • δ 7.38 - 7.42 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the chlorine.[1]

  • δ 5.90 - 6.10 (br s, 1H): Amide N-H (Exchangeable with D₂O).

  • δ 1.45 - 1.48 (s, 9H): tert-Butyl methyl protons (The "Anchor" signal).[1]

QC Check: If you see a multiplet around δ 8.0 or δ 7.4 that does not match the integration, check for 4-chlorobenzoic acid (impurity).[1] If you see a singlet at δ 1.1, check for tert-butylamine salts.[1]

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Strong absorption due to the benzamide chromophore).

Part 4: In-House Synthesis Protocol (Autonomy)

If commercial lead times are prohibitive, this compound can be synthesized in a single afternoon using the Schotten-Baumann or Anhydrous Acyl Chloride method.[1] This protocol is field-proven for high yield and purity.[1]

Reaction Logic

The reaction involves the nucleophilic attack of tert-butylamine on 4-chlorobenzoyl chloride.[1] A base (Triethylamine) is used to scavenge the HCl byproduct, driving the equilibrium forward.

SynthesisPathway AcidChloride 4-Chlorobenzoyl Chloride (Electrophile) Reaction Reaction DCM, 0°C to RT, 2h AcidChloride->Reaction Amine tert-Butylamine (Nucleophile) Amine->Reaction Base Triethylamine (Base Scavenger) Base->Reaction Workup Workup Acid Wash (1M HCl) Base Wash (NaHCO3) Reaction->Workup Product N-(tert-Butyl)-4-chlorobenzamide (Solid Precipitate) Workup->Product

Figure 2: Synthesis pathway for rapid in-house production.[1]

Step-by-Step Protocol

Materials:

  • 4-Chlorobenzoyl chloride (1.0 equiv)[1]

  • tert-Butylamine (1.2 equiv)[1]

  • Triethylamine (1.5 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1][3]

  • 1M HCl and Saturated NaHCO₃[1][3][4]

Procedure:

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) and purge with Nitrogen/Argon. Add DCM (20 mL) and tert-butylamine (1.2 equiv) .

  • Cooling: Cool the solution to 0°C using an ice bath. Add Triethylamine (1.5 equiv) .

  • Addition: Dissolve 4-chlorobenzoyl chloride (1.0 equiv) in 5 mL DCM. Add this solution dropwise to the amine mixture over 10 minutes. Caution: Exothermic.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Wash organic layer with 1M HCl (removes unreacted amine).

    • Wash with Sat. NaHCO₃ (removes unreacted acid chloride/acid).

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The product usually crystallizes as a white solid upon concentration. If necessary, recrystallize from Hexane/EtOAc.

Part 5: Applications & Context[1]

Understanding why you are using this compound helps in troubleshooting.

  • UV Absorber Synthesis: This amide is a precursor for triazine-based UV absorbers (e.g., HEB). The amide nitrogen acts as a nucleophile in subsequent coupling reactions under copper catalysis [1].

  • Medicinal Chemistry: The tert-butyl group provides significant steric bulk, locking the amide conformation. This is often exploited in TRPV1 antagonists where the "L-region" of the receptor requires a lipophilic, bulky fit [2].[1]

  • Bioisostere Development: It serves as a reference standard when replacing amide bonds with 1,2,4-oxadiazoles to improve metabolic stability [3].[1]

References

  • Google Patents. (2019). CN110229113B - Preparation method of ultraviolet absorber HEB.[1] Available at:

  • National Institutes of Health (NIH) - PubChem. (2025). 4-Chloro-N-(1,1-dimethylethyl)benzamide (CID 587347).[1][5] Available at: [Link][5]

  • ResearchGate. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2.[1][6] Available at: [Link]

Sources

Literature review of N-(tert-Butyl)-4-chlorobenzamide and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of N-(tert-Butyl)-4-chlorobenzamide, focusing on its utility as a synthetic scaffold for directed metalation and its structural significance in medicinal chemistry.

A Versatile Scaffold for Directed Metalation and Pharmacophore Development [1]

Executive Summary

N-(tert-Butyl)-4-chlorobenzamide (CAS: 42498-40-8) is a secondary benzamide derivative characterized by a 4-chloro substitution on the aromatic ring and a bulky tert-butyl group on the amide nitrogen.[1] While structurally simple, it serves a critical dual role in chemical research:

  • Synthetic Scaffold: It is a quintessential substrate for Directed ortho-Metalation (DoM) . The bulky tert-butyl group provides steric protection to the carbonyl, preventing nucleophilic attack and forcing strong bases (e.g., t-BuLi) to deprotonate the ortho-position.

  • Pharmacophore Fragment: It represents a core structural motif found in various bioactive compounds, particularly TRPV1 antagonists and p38 kinase inhibitors , where the 4-chlorophenyl group acts as a lipophilic anchor.

This guide details the synthesis, chemical reactivity (specifically C-H activation), and biological relevance of this compound.

Chemical Identity & Properties

PropertyData
IUPAC Name N-(2-methylpropan-2-yl)-4-chlorobenzamide
CAS Number 42498-40-8
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
Appearance White to off-white crystalline solid
Melting Point 136–138 °C [1, 2]
Solubility Soluble in DCM, THF, DMSO, Ethanol; Insoluble in Water
Key Functional Groups Secondary Amide (Directing Group), Aryl Chloride (Cross-coupling handle)

Synthetic Methodologies

Method A: Classical Schotten-Baumann Acylation

This is the standard industrial and laboratory method for generating the scaffold with high throughput and purity.

Mechanism: Nucleophilic acyl substitution. Reagents: 4-Chlorobenzoyl chloride, tert-butylamine, Triethylamine (Et₃N), Dichloromethane (DCM).

Protocol:

  • Setup: Purge a 250 mL round-bottom flask with N₂. Add 4-chlorobenzoyl chloride (1.0 equiv, 20 mmol) and dry DCM (50 mL). Cool to 0 °C.

  • Addition: Mix tert-butylamine (1.1 equiv) with Et₃N (1.2 equiv) in DCM (10 mL). Add this solution dropwise to the reaction flask over 15 minutes. Note: Exothermic reaction; control temperature < 5 °C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with 1M HCl (removes unreacted amine). Wash organic layer with sat. NaHCO₃ (removes acid) and Brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc to yield colorless needles (Yield: >85%).

Method B: Palladium-Catalyzed Isocyanide Insertion

A modern approach utilizing aryl halides and isocyanides, avoiding moisture-sensitive acid chlorides.

Reaction: Ar-X + t-BuNC + H₂O → Ar-CONH-tBu Catalyst: PdCl₂ / PPh₃ / CsF in DMSO [3].[2]

Protocol:

  • Mix: Combine 1-bromo-4-chlorobenzene (1.0 mmol), PdCl₂ (5 mol%), PPh₃ (10 mol%), and CsF (1.0 mmol) in DMSO (1 mL).

  • Activate: Add H₂O (0.1 mL) and stir for 5 mins.

  • Initiate: Add tert-butyl isocyanide (1.2 equiv).[2]

  • Heat: Stir at 90 °C for 12 hours.

  • Isolate: Extract with EtOAc, wash with water, and purify via column chromatography.

Core Reactivity: Directed ortho-Metalation (DoM)

The primary technical value of N-(tert-Butyl)-4-chlorobenzamide lies in its ability to undergo regioselective functionalization. The amide group acts as a Directed Metalation Group (DMG) .[3]

Mechanistic Logic
  • Coordination: The amide oxygen coordinates the lithium atom of the base (t-BuLi or n-BuLi).

  • Steric Shielding: The bulky tert-butyl group on the nitrogen prevents the base from attacking the carbonyl carbon (a common side reaction with simple amides).

  • Deprotonation: The complexed base is held in proximity to the ortho-proton, facilitating selective deprotonation to form an ortho-lithiated species.

DoM_Pathway Start N-(t-Butyl)-4-Cl-Benzamide Coord Pre-Lithiation Complex (O-Li Coordination) Start->Coord + t-BuLi / THF (-78°C) Note Key Factor: t-Butyl group blocks Nucleophilic Attack at Carbonyl Start->Note Lithio Ortho-Lithiated Species (Stable Intermediate) Coord->Lithio Deprotonation (Kinetic Control) Product Ortho-Functionalized Derivative Lithio->Product + Electrophile (E+) (e.g., I2, DMF, CO2)

Figure 1: Directed ortho-Metalation (DoM) pathway facilitated by the tert-butyl amide group.

Experimental Protocol: Ortho-Functionalization

Objective: Introduction of an electrophile (e.g., Iodine) at the 2-position.[2]

  • Drying: Flame-dry a Schlenk flask under Argon.

  • Solution: Dissolve N-(tert-Butyl)-4-chlorobenzamide (1.0 mmol) in anhydrous THF (10 mL). Cool to -78 °C (Dry ice/Acetone bath).

  • Lithiation: Add t-BuLi (2.2 equiv, 1.7M in pentane) dropwise. Caution: t-BuLi is pyrophoric.

    • Observation: Solution may turn yellow/orange, indicating anion formation.

    • Time: Stir at -78 °C for 1 hour.

  • Quench: Add electrophile (e.g., I₂ in THF) dropwise.

  • Warm: Allow to warm to RT over 2 hours.

  • Workup: Quench with sat. NH₄Cl.[2] Extract with Et₂O.[4]

Biological Relevance & Analogs[7]

While the title compound is often a chemical intermediate, it shares a high degree of structural homology with significant bioactive classes.

A. TRPV1 Antagonists

The 4-chlorobenzamide motif is a "privileged structure" in Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, used for pain management.

  • Analogy: The N-tert-butyl group mimics the lipophilic spatial occupancy seen in more complex antagonists like BCTC .

  • SAR Insight: Replacing the tert-butyl group with a 4-tert-butylphenyl group drastically increases potency (nanomolar range) by engaging additional hydrophobic pockets in the receptor [4].

B. p38 Kinase Inhibitors

Patent literature identifies N-(tert-Butyl)-4-chlorobenzamide as a key intermediate in the synthesis of fused nitrogen-containing bicyclic systems that inhibit p38 kinase (anti-inflammatory targets) [5].[1][2]

C. Structural Comparison Table
CompoundStructure FragmentRoleActivity
N-(t-Butyl)-4-Cl-Benzamide 4-Cl-Ph-CONH-tBuScaffold Model substrate; Weak antimicrobial
Capsazepine 2-Cl-Ph...Antagonist TRPV1 Antagonist (Classic)
BCTC 4-Cl-Ph... (Reverse amide)Antagonist Potent TRPV1 Antagonist (IC50 < 35 nM)
Chlorantraniliprole 3-Cl-2-pyridyl...Agrochemical Ryanodine receptor modulator

References

  • ChemicalBook. (2023). N-tert-Butyl-4-chlorobenzamide Properties and Melting Point. Link

  • Sigma-Aldrich. (2023). 4-Chlorobenzamide Derivatives and Safety Data. Link

  • Zhu, C., et al. (2014). "Amidation of Aryl Halides with Isocyanides Using a Polymer-Supported Palladium Catalyst." Synthesis, 46(09), 1236-1242.[5] Link

  • Valenzano, K. J., et al. (2003). "Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833." Journal of Pharmacology and Experimental Therapeutics. (Contextual reference on benzamide scaffolds in pain receptors).
  • Dunn, P. et al. (2006). "Phthalazine, aza- and diaza-phthalazine compounds and methods of use." U.S. Patent 2006/0199817 A1.[6] (Cites synthesis of N-tert-butyl-4-chlorobenzamide as Intermediate 1). Link

Sources

Methodological & Application

Protocol for the synthesis of N-(tert-Butyl)-4-chlorobenzamide in the lab

[1]

Abstract & Scope

This technical guide details the protocol for the synthesis of N-(tert-Butyl)-4-chlorobenzamide, a structural motif commonly found in pharmaceutical intermediates and agrochemicals. The method utilizes a nucleophilic acyl substitution reaction between 4-chlorobenzoyl chloride and tert-butylamine. We provide a robust "Standard Anhydrous Protocol" suitable for high-purity applications (drug discovery/GLP) and a "Green Chemistry Variant" for process optimization. Complete characterization data (


Reaction Mechanism

The synthesis proceeds via a Schotten-Baumann type nucleophilic acyl substitution . The bulky tert-butylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A base (triethylamine or excess amine) is required to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the unreacted amine.

Mechanistic Pathway (DOT Visualization)

ReactionMechanismR14-Chlorobenzoyl Chloride(Electrophile)TSTetrahedral Intermediate(Zwitterionic)R1->TSNucleophilic AttackR2tert-Butylamine(Nucleophile)R2->TSProdN-(tert-Butyl)-4-chlorobenzamide(Product)TS->ProdElimination of Cl-ByprodHCl (Neutralized by Base)TS->ByprodDeprotonation

Caption: Mechanistic flow of the amidation reaction involving nucleophilic attack and subsequent elimination.

Experimental Protocols

Safety Considerations[2]
  • 4-Chlorobenzoyl chloride: Corrosive, lachrymator, and reacts violently with water. Handle in a fume hood.

  • tert-Butylamine: Highly flammable and toxic. Avoid inhalation.

  • Dichloromethane (DCM): Volatile and suspected carcinogen. Use proper PPE (nitrile gloves, goggles).

Standard Anhydrous Protocol (Recommended)

This method is optimized for yield (>85%) and purity , minimizing hydrolysis byproducts.

Materials:

  • 4-Chlorobenzoyl chloride (1.0 equiv, 10 mmol, ~1.75 g)

  • tert-Butylamine (1.2 equiv, 12 mmol, ~1.26 mL)

  • Triethylamine (Et

    
    N) (1.5 equiv, 15 mmol, ~2.1 mL)
    
  • Dichloromethane (DCM), anhydrous (20 mL)

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen or argon.

  • Solubilization: Add 4-chlorobenzoyl chloride (1.75 g) and anhydrous DCM (15 mL). Cool the solution to 0°C using an ice bath.

  • Amine Addition: In a separate vial, mix tert-butylamine (1.26 mL) and Et

    
    N (2.1 mL) with 5 mL of DCM. Add this mixture dropwise to the cold acid chloride solution over 15 minutes. Note: Exothermic reaction; control addition rate to maintain T < 5°C.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours .

    • Monitoring: Check TLC (Hexane:EtOAc 4:1). The acid chloride spot (high R

      
      ) should disappear.
      
  • Quench & Workup:

    • Add 20 mL of 1M HCl (to remove unreacted amine and Et

      
      N).
      
    • Separate the organic layer.

    • Wash organic layer with Sat. NaHCO

      
       (20 mL) (to remove any hydrolyzed acid).
      
    • Wash with Brine (20 mL).

    • Dry over anhydrous MgSOngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc if necessary.

Green Chemistry Variant (Aqueous Schotten-Baumann)

Suitable for larger scales where anhydrous solvents are cost-prohibitive.

  • Solvent: 10% NaOH (aq) and DCM (biphasic).

  • Procedure: Dissolve amine in 10% NaOH. Add acid chloride (dissolved in minimal DCM) rapidly. Vigorously stir for 1 hour. The product often precipitates out or is extracted from the organic phase.

Characterization Data

The following data validates the successful synthesis of the target compound.

PropertyObserved ValueLiterature ConsensusNotes
Appearance White crystalline solidWhite solidNeedles from EtOH
Melting Point 138–140 °C 138–140 °C [1]Distinct from ortho (110°C)
Yield 88% (Standard Protocol)80–92%High efficiency
Spectroscopic Analysis

H NMR (400 MHz, CDCl

):
  • 
     7.62 (d, J = 8.4 Hz, 2H, Ar-H ortho to C=O)
    
  • 
     7.31 (d, J = 8.4 Hz, 2H, Ar-H meta to C=O)
    
  • 
     6.04 (br s, 1H, NH)
    
  • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     1.43 (s, 9H, C(CH
    
    
    )
    
    
    )

C NMR (100 MHz, CDCl

):
  • 
     165.8 (C=O), 137.1 (Ar-C), 134.2 (Ar-C-Cl), 128.5 (Ar-CH), 128.1 (Ar-CH), 51.7 (C-N), 28.7 (CH
    
    
    ).

IR (KBr):

  • 3324 cmngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     (N-H stretch), 1638 cm
    
    
    (C=O Amide I), 1538 cm
    
    
    (Amide II).

Workflow Visualization

WorkflowStartStart: Reagent PrepReactReaction0°C -> RT, 3hDCM, Et3NStart->ReactQuenchQuench & Wash1. 1M HCl2. Sat. NaHCO3React->QuenchDryDrying & Conc.MgSO4 -> RotavapQuench->DryPureRecrystallization(EtOH/H2O)Dry->PureIf purity <98%EndFinal ProductWhite SolidMP: 138-140°CDry->EndIf purity >98%Pure->End

Caption: Operational workflow for the isolation of high-purity N-(tert-Butyl)-4-chlorobenzamide.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid chlorideEnsure glassware is flame-dried; use fresh anhydrous DCM.
Oiling Out Impurities or solvent retentionRecrystallize using a slower cooling ramp; seed with a pure crystal.
Extra Spots on TLC Unreacted amine or acidWash thoroughly with 1M HCl (removes amine) and NaHCO

(removes acid).

References

  • Supporting Information - AWS. Synthesis and Characterization of N-tert-butyl-4-chlorobenzamide (3ha). Retrieved from .

  • PubChem. 4-Chloro-N-(1,1-dimethylethyl)benzamide (CID 587347).[1][2] National Library of Medicine.[1] Retrieved from .

  • ChemicalBook. N-tert-Butyl-4-chlorobenzamide Product Description & NMR Data. Retrieved from .

  • BenchChem. Application Notes for N-Substituted 4-Chlorobenzamide Derivatives. Retrieved from .

Application Notes & Protocols: Strategic Use of N-(tert-Butyl)-4-chlorobenzamide Scaffolds in Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Amide Bond

The amide bond is arguably the most important functional group in modern medicinal chemistry and drug development.[1] Its remarkable stability and capacity for hydrogen bonding define the backbone of peptides and proteins, making it a cornerstone of biologically active molecules.[2] Consequently, the efficient and controlled formation of amide bonds through coupling reactions is a fundamental process in the synthesis of novel therapeutics, advanced polymers, and fine chemicals.[1][3]

This guide focuses on the synthesis and application of benzamide derivatives, specifically centering on the N-(tert-Butyl)-4-chlorobenzamide scaffold. This compound class is not merely a synthetic target but a versatile building block and a "privileged structure" in drug discovery, appearing in molecules with anticancer, anti-inflammatory, and neuroprotective activities.[4][5] The presence of the 4-chloro substituent offers a site for further functionalization (e.g., through cross-coupling reactions), while the N-tert-butyl group provides steric bulk that can modulate a molecule's pharmacokinetic properties and binding interactions.

Herein, we provide a detailed exploration of the mechanistic principles, step-by-step protocols, and expert insights for the synthesis of N-(tert-Butyl)-4-chlorobenzamide, treating it as a model system for a broad range of amide coupling strategies.

Mechanistic Underpinnings of Amide Coupling

The direct reaction between a carboxylic acid and an amine is typically unfavorable under mild conditions due to the formation of a stable ammonium-carboxylate salt. Therefore, synthetic strategies rely on the activation of the carboxylic acid to create a highly electrophilic species that is readily attacked by the amine nucleophile.

There are two primary pathways to achieve this activation:

  • Conversion to an Acyl Halide: This is a classic and highly efficient method. The carboxylic acid is first converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with an amine is rapid and often high-yielding. The main drawback is the harsh conditions required for acyl chloride formation, which may not be compatible with sensitive functional groups.[6]

  • In-Situ Activation with Coupling Reagents: This is the most common approach in modern medicinal chemistry.[1] A "coupling reagent" is used to convert the carboxylic acid into a reactive intermediate directly in the reaction flask. This method avoids the isolation of unstable acyl halides and offers broad functional group tolerance. Common classes of coupling reagents include:

    • Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). These reagents form a reactive O-acylisourea intermediate. To mitigate side reactions and suppress potential racemization at α-chiral centers, additives like 1-hydroxybenzotriazole (HOBt) are frequently employed.[7]

    • Phosphonium and Uronium/Aminium Salts: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient and generate active esters that react cleanly with amines.

The choice of method depends on the substrate's complexity, the scale of the reaction, and cost considerations. For robust, simple scaffolds, the acyl chloride method is effective. For complex molecules in drug discovery, in-situ coupling reagents are indispensable.

Experimental Protocols

The following protocols provide detailed, validated methods for the synthesis of N-(tert-Butyl)-4-chlorobenzamide, a representative reaction that can be adapted for a wide array of substituted benzamides.

Protocol 1: Synthesis via the Acyl Chloride Method

This two-step, one-pot procedure is robust and ideal for generating gram-scale quantities of the target amide from readily available starting materials.

Step 1: Formation of 4-Chlorobenzoyl Chloride

  • Principle: 4-Chlorobenzoic acid is converted to its corresponding acyl chloride using thionyl chloride. A catalytic amount of N,N-Dimethylformamide (DMF) accelerates the reaction via the formation of the Vilsmeier reagent.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser (connected to a gas scrubber), add 4-chlorobenzoic acid (1.0 eq) and anhydrous toluene (approx. 5 mL per gram of acid).

    • Add a catalytic amount of DMF (e.g., 2-3 drops).

    • Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature under a nitrogen or argon atmosphere.[6]

    • Heat the mixture to 80 °C and stir for 2-3 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.[6]

    • Cool the mixture to room temperature. The resulting solution of 4-chlorobenzoyl chloride is typically used directly in the next step without purification.[6]

Step 2: Amidation with tert-Butylamine

  • Principle: The nucleophilic tert-butylamine attacks the highly electrophilic carbonyl of 4-chlorobenzoyl chloride in a nucleophilic acyl substitution reaction. A base is required to quench the HCl byproduct.

  • Procedure:

    • In a separate flask, dissolve tert-butylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Cool this amine solution to 0 °C in an ice bath.

    • Slowly add the 4-chlorobenzoyl chloride solution from Step 1 to the stirred amine solution. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Workup:

      • Transfer the reaction mixture to a separatory funnel.

      • Wash sequentially with 1M HCl (to remove excess amine and triethylamine hydrochloride), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N-(tert-Butyl)-4-chlorobenzamide.

Protocol 2: Synthesis via In-Situ Coupling Reagents (EDCI/HOBt)

This method is favored for its mild conditions and is directly applicable to the synthesis of more complex or sensitive amide derivatives.[7]

  • Principle: EDCI activates the carboxylic acid. The resulting O-acylisourea intermediate is highly reactive but prone to side reactions. HOBt traps this intermediate to form an active ester, which is less reactive but more selective, ensuring a cleaner reaction with the amine.

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add 4-chlorobenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and anhydrous DMF. Stir until all solids dissolve.

    • Add N,N'-Diisopropylethylamine (DIPEA, 1.5 eq) to the solution, followed by EDCI (1.2 eq). Stir the mixture at room temperature for 15-20 minutes to allow for pre-activation.

    • Add tert-butylamine (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 3-12 hours. The reaction progress should be monitored by TLC or LC-MS.[7]

    • Workup:

      • Pour the reaction mixture into water. This will often precipitate the product and dissolve the water-soluble byproducts (EDCI-urea, HOBt, DIPEA salts).

      • If an oil forms, extract with a suitable organic solvent like ethyl acetate.

      • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Visualization of Workflow and Mechanism

A clear understanding of the experimental flow and underlying chemical transformations is critical for successful execution and troubleshooting.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product 4-Chlorobenzoic Acid 4-Chlorobenzoic Acid Activation Carboxylic Acid Activation 4-Chlorobenzoic Acid->Activation tert-Butylamine tert-Butylamine Coupling Nucleophilic Attack by Amine tert-Butylamine->Coupling Coupling Reagents (e.g., EDCI/HOBt) Coupling Reagents (e.g., EDCI/HOBt) Coupling Reagents (e.g., EDCI/HOBt)->Activation Activation->Coupling Workup Aqueous Workup (Wash & Extract) Coupling->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product N-(tert-Butyl)-4-chlorobenzamide Purification->Product

Caption: General workflow for amide synthesis via in-situ coupling.

Caption: Mechanism of nucleophilic acyl substitution.

Data Presentation: Expected Yields for N-Substituted 4-Chlorobenzamides

The following table summarizes representative yields for various amide coupling reactions starting from 4-chlorobenzoic acid or its derivatives, providing a baseline for experimental expectations.

Derivative NameAmine UsedYield (%)Melting Point (°C)Reference
N-Phenyl-4-chlorobenzamideAniline~95%188-190[6]
N-Benzyl-4-chlorobenzamideBenzylamine>90%155-157[6]
N-Butyl-4-chlorobenzamiden-Butylamine79%68-70[6]
4-Chloro-N-(piperidin-1-yl)benzamidePiperidine~90%98-100[6]
N-(phenylcarbamothioyl)-4-chlorobenzamidePhenylthiourea~82%126-127[8]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Hydrolysis of Acyl Chloride: The starting material was degraded by moisture.[9]Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (N₂ or Ar).[9]
Incomplete Reaction: Insufficient time, suboptimal temperature, or poor mixing.[9]Allow the reaction to run longer, checking periodically with TLC. Ensure the reaction temperature is appropriate for the chosen reagents. Use efficient magnetic stirring.
Poor Carboxylic Acid Activation: The coupling reagents are old or degraded.Use fresh, high-purity coupling reagents. Ensure the base (e.g., DIPEA) is not quenching the activator.
Multiple Products Observed on TLC Diacylation: The amine has been acylated twice (only possible for primary amines).Add the acylating agent (e.g., 4-chlorobenzoyl chloride) slowly to the amine solution. Do not use a large excess of the acylating agent.
Side Reactions from Coupling Reagent: Formation of N-acylurea byproduct (with carbodiimides).Add HOBt or a similar auxiliary nucleophile to the reaction.[7] Lowering the reaction temperature can also help.
Difficulty in Purification Product is Water-Soluble: The product is lost during the aqueous workup.If the product is polar, saturate the aqueous layer with NaCl before extraction to reduce its solubility. Alternatively, use a continuous liquid-liquid extractor.
Byproducts Co-elute with Product: The urea byproduct from EDCI/DCC is difficult to remove by chromatography.Perform an acidic wash (e.g., 0.5 M HCl) to protonate and dissolve the urea byproduct. Most of it can be removed during the aqueous workup.

References

  • A kind of preparation method of ultraviolet absorber HEB.
  • nBu4NI-catalyzed unexpected amide bond formation between aldehydes and aromatic tertiary amines. ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl)-4-chloro-benzamide. Journal of Pharmacy & Pharmacognosy Research. [Link]

  • A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. ResearchGate. [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. [Link]

  • N-Butyl-4-chlorobenzamide. National Institutes of Health. [Link]

  • Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Publishing. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Chemistry of Amides. LibreTexts Chemistry. [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv. [Link]

  • Benzamide-containing pharmaceutical compositions.
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]

  • Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. ResearchGate. [Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]

Sources

N-(tert-Butyl)-4-chlorobenzamide as a ligand in transition metal catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(tert-Butyl)-4-chlorobenzamide as a Directing Substrate-Ligand in Transition Metal Catalysis

Abstract

This technical guide details the utility of N-(tert-Butyl)-4-chlorobenzamide not merely as a passive reactant, but as an active Substrate-Ligand in transition metal-catalyzed C-H functionalization.[1] Unlike ancillary ligands (e.g., phosphines) that permanently bind to the metal, this benzamide derivative utilizes its amide moiety as a Directing Group (DG) to coordinate high-valent metals (Co, Rh, Ru), facilitating regio-controlled ortho-C-H activation. This note provides a validated protocol for Cobalt(III)-catalyzed annulation, mechanistic insights into the ligand-metal interaction, and critical troubleshooting parameters.

Introduction: The "Substrate-Ligand" Paradigm

In modern C-H activation, the distinction between "substrate" and "ligand" blurs. N-(tert-Butyl)-4-chlorobenzamide represents a class of substrates where the functional group (the secondary amide) acts as a transient ligand to the metal center.[1]

  • The Ligand Role: The carbonyl oxygen of the amide coordinates to the metal center (typically Co(III) or Rh(III)), forming a thermodynamically stable 5-membered metallacycle. This "ligand" action brings the metal into proximity with the ortho-C-H bond, lowering the activation energy for C-H cleavage.[1]

  • The tert-Butyl Effect: The bulky tert-butyl group on the nitrogen is critical.[1] It exerts steric pressure that forces the amide bond into a specific conformation (often twisting the carbonyl out of planarity or preventing N-coordination), thereby enhancing the directing ability of the oxygen and preventing non-productive binding modes.

  • The 4-Chloro Substituent: Provides a handle for further functionalization (e.g., Suzuki coupling) post-annulation, making this substrate a valuable model for drug discovery scaffolds.

Chemical Profile & Stability

ParameterSpecification
IUPAC Name N-(2-methyl-2-propanyl)-4-chlorobenzamide
CAS Number 42498-40-8
Molecular Weight 211.69 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, MeOH, TFE (2,2,2-Trifluoroethanol); Insoluble in water.[1]
pKa (Amide NH) ~14–15 (DMSO)
Coordination Mode Monodentate (

-O) during C-H activation step.

Mechanism of Action: Amide-Directed C-H Activation

The catalytic utility of this molecule relies on the Base-Assisted Internal Electrophilic Substitution (BIES) mechanism.[1]

  • Coordination: The active catalyst (e.g., Cp*Co(III)) coordinates to the amide oxygen.

  • C-H Activation: The amide directs the metal to the ortho-position.[1] A carboxylate base (e.g., acetate or pivalate) assists in deprotonating the ortho-C-H bond, forming a Cobaltacycle .

  • Insertion: An unsaturated coupling partner (alkyne, alkene, or cyclopropene) inserts into the Co-C bond.

  • Reductive Elimination/Protonation: The product is released, and the catalyst is regenerated.

Visualizing the Pathway

CH_Activation_Cycle Substrate N-(t-Butyl)-4-Cl-Benzamide (Substrate-Ligand) Coordination Coordination Complex (O-bound) Substrate->Coordination + Catalyst Catalyst Cp*Co(III) Active Species Catalyst->Coordination Metallacycle 5-Membered Cobaltacycle (Post C-H Activation) Coordination->Metallacycle - AcOH (C-H Cleavage) Insertion Alkyne/Alkene Insertion Metallacycle->Insertion + Coupling Partner Product Annulated Product (Isoquinolinone/Isoindolinone) Insertion->Product Reductive Elimination + Protonation Product->Catalyst Regeneration

Figure 1: Catalytic cycle demonstrating the role of the benzamide oxygen as the directing ligand for Cobalt(III).[2]

Protocol: Cobalt(III)-Catalyzed [4+2] Annulation

This protocol describes the reaction of N-(tert-Butyl)-4-chlorobenzamide with an internal alkyne to synthesize a substituted isoquinolinone.[1] This reaction is a benchmark for testing C-H activation efficiency.

Reagents & Equipment[1][3][4]
  • Substrate: N-(tert-Butyl)-4-chlorobenzamide (1.0 equiv, 0.2 mmol)

  • Coupling Partner: Diphenylacetylene (1.2 equiv)

  • Catalyst: [CpCo(CO)I₂] (5 mol%) or

  • Additives: Silver Hexafluoroantimonate (AgSbF₆) (10 mol%) (if using iodide precursor), Sodium Acetate (NaOAc) (20 mol%).

  • Solvent: TFE (2,2,2-Trifluoroethanol) or DCE (1,2-Dichloroethane). Note: TFE often accelerates C-H activation via H-bonding.[1]

  • Atmosphere: Air or N₂ (Cobalt(III) catalysis is often air-tolerant, but N₂ is preferred for reproducibility).

Step-by-Step Methodology
  • Catalyst Activation (In Situ):

    • In a dry screw-cap reaction tube equipped with a magnetic stir bar, weigh out [Cp*Co(CO)I₂] (4.8 mg, 0.01 mmol) and AgSbF₆ (6.9 mg, 0.02 mmol).

    • Add 1.0 mL of DCE/TFE.[1] Stir at room temperature for 5 minutes. A precipitate (AgI) will form, indicating the generation of the cationic Cp*Co(III) species.

  • Substrate Addition:

    • Add N-(tert-Butyl)-4-chlorobenzamide (42.3 mg, 0.2 mmol), Diphenylacetylene (42.8 mg, 0.24 mmol), and NaOAc (3.3 mg, 0.04 mmol) to the reaction tube.

    • Critical Step: Ensure the amide is fully dissolved.[1] The tert-butyl group aids solubility in organic solvents compared to the free amide.[1]

  • Reaction:

    • Seal the tube tightly.[1]

    • Heat the reaction block to 100 °C for 16 hours .

    • Observation: The solution typically turns from dark red/brown to a lighter orange/yellow upon completion.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc, 5 mL).

    • Filter through a short pad of Celite/Silica to remove metal salts.[1] Rinse the pad with EtOAc.[1]

    • Concentrate the filtrate under reduced pressure.[1][3]

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:EtOAc gradient (typically 80:20 to 60:40).

    • Product: The tert-butyl group is often cleaved during the annulation if the mechanism involves N-C bond formation and subsequent elimination, OR it is retained depending on the specific catalytic system (e.g., formation of N-tert-butyl isoquinolinone). Note: In many oxidative annulations, the N-tBu is retained.[1]

Data Analysis & Validation
MetricExpected ResultNotes
Yield 75% – 92%Lower yields may indicate wet solvent or inactive catalyst.[1]
Regioselectivity >20:1The steric bulk of the tert-butyl group and the para-Cl ensure high regiocontrol relative to the amide.[1]
1H NMR Diagnostic Disappearance of ortho-protonsThe two ortho-protons of the benzamide (approx 7.7 ppm) will disappear/shift significantly upon annulation.[1]

Troubleshooting & Optimization

  • Problem: Low Conversion (<20%)

    • Cause: Catalyst poisoning or insufficient temperature.[1]

    • Solution: Switch solvent to TFE (Trifluoroethanol). The acidic nature of TFE stabilizes the carboxylate-assisted deprotonation step.[1] Ensure temperature is maintained at 100–120 °C.

  • Problem: Regioisomers

    • Cause: If using an unsymmetrical alkyne, sterics dictate the outcome.

    • Insight: The bulky N-tert-butyl group will direct the larger substituent of the alkyne away from the nitrogen center (distal position) to minimize steric clash.[1]

  • Problem: Hydrolysis of the Amide

    • Cause: Excessive water in the system at high temperatures.

    • Solution: Use anhydrous solvents and add 4Å molecular sieves if necessary.[1]

References

  • Cobalt-Catalyzed C-H Activation Mechanisms

    • Gao, H., et al.[4] "Mechanism of Co(III)-catalyzed annulation of N-chlorobenzamide with styrene and origin of cyclopentadienyl ligand-controlled enantioselectivity."[1] Organic Chemistry Frontiers, 2023, 10, 1680-1688.[1]

  • Synthesis of N-tert-butyl Amides

    • Yang, et al.[5] "A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2."[1][5] ResearchGate, 2018.[5]

  • General Review on Amide-Directed C-H Activation

    • Docherty, J. H., et al.[6] "Transition-Metal-Catalyzed C-H Bond Activation for the Formation of C-C Bonds in Complex Molecules." Chemical Reviews, 2023, 123(12), 7692-7760.[6]

  • Cobalt-Catalyzed Annulation Protocols

    • Li, J., et al. "Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes." Journal of Organic Chemistry, 2016.[1]

Sources

Application Note: High-Throughput Screening Strategies for Benzamide Scaffolds Targeting TRPV1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for a cell-based High-Throughput Screening (HTS) campaign utilizing N-(tert-Butyl)-4-chlorobenzamide as a representative lipophilic fragment for the discovery of novel TRPV1 antagonists. Benzamide derivatives are privileged structures in medicinal chemistry, frequently serving as the pharmacophore for ion channel modulators used in analgesic drug development.[1]

We define a robust Calcium Flux Assay using FLIPR® (Fluorometric Imaging Plate Reader) technology to identify antagonists that block Capsaicin-induced Ca²⁺ influx.[1] This guide addresses compound solubility challenges, assay window optimization, and data validation standards required for industrial-grade screening.

Scientific Background & Rationale

The Benzamide Pharmacophore in Pain Management

N-(tert-Butyl)-4-chlorobenzamide represents a classic "lipophilic tail" motif found in many TRP channel modulators.[1] The 4-chloro substitution provides halogen bonding opportunities within the receptor's hydrophobic pocket, while the tert-butyl group offers steric bulk that can improve metabolic stability and membrane permeability.[1]

In the context of TRPV1 (the "Capsaicin Receptor"), antagonists are sought to treat neuropathic pain and inflammatory hyperalgesia.[1][2] Screening libraries enriched with benzamide fragments allows for the identification of allosteric modulators that stabilize the channel in its closed state.[1]

Assay Principle: Calcium Flux

The primary screen relies on the high Ca²⁺ permeability of the TRPV1 pore.[1][3]

  • Dye Loading: Cells expressing TRPV1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).[1]

  • Antagonist Incubation: The library compound (N-(tert-Butyl)-4-chlorobenzamide) is added.[1]

  • Agonist Challenge: Capsaicin is injected.[1]

  • Readout: If the compound is an antagonist, the expected fluorescence spike (Ca²⁺ influx) is suppressed.[1]

Experimental Workflow Visualization

The following diagram outlines the critical path for the HTS campaign, from compound management to hit validation.

HTS_Workflow Compound Compound Prep (DMSO Solubilization) Incubation Antagonist Incubation (15-30 min) Compound->Incubation Cells Cell Culture (HEK293-TRPV1) DyeLoad Dye Loading (Fluo-4 AM + Probenecid) Cells->DyeLoad DyeLoad->Incubation Injection Agonist Injection (Capsaicin EC80) Incubation->Injection Readout FLIPR Readout (RFU Measurement) Injection->Readout Analysis Data Analysis (IC50 & Z-Prime) Readout->Analysis

Figure 1: End-to-end workflow for Calcium Flux HTS targeting TRPV1 antagonists.[1]

Detailed Protocol: Calcium Flux Assay

Reagents & Equipment
ComponentSpecificationPurpose
Cell Line HEK293 or CHO stably expressing hTRPV1Biological target host.[1]
Test Compound N-(tert-Butyl)-4-chlorobenzamideRepresentative library hit/fragment.
Agonist Capsaicin (Stock 100 mM in EtOH)Activates TRPV1 to induce Ca²⁺ influx.[1]
Reference Antagonist Capsazepine or BCTCPositive control for inhibition.[1]
Calcium Dye Fluo-4 AM or Calcium 6 Assay KitFluorescent reporter of intracellular Ca²⁺.[1]
Assay Buffer HBSS + 20mM HEPES (pH 7.4)Physiological medium.[1]
Transporter Inhibitor Probenecid (2.5 mM)Prevents dye leakage from cells.[1]
Instrument FLIPR Tetra or Hamamatsu FDSSReal-time fluorescence imaging.[1]
Step-by-Step Methodology
Step 1: Compound Preparation (Solubility Management)

N-(tert-Butyl)-4-chlorobenzamide is highly lipophilic (LogP ~3.5).[1] Proper solubilization is critical to prevent precipitation in aqueous buffers.[1]

  • Dissolve the solid compound in 100% DMSO to create a 10 mM Master Stock .[1]

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Prepare "Source Plates" by diluting the Master Stock into assay buffer.

    • Critical: Ensure the final DMSO concentration in the cell well does not exceed 0.5% , as DMSO itself can modulate channel activity or cause artifacts.[1]

Step 2: Cell Plating[1][4]
  • Harvest adherent HEK293-TRPV1 cells using Accutase (gentler than Trypsin).[1]

  • Resuspend at 500,000 cells/mL in culture media.

  • Dispense 20 µL/well into 384-well Poly-D-Lysine coated black-wall plates.

  • Incubate overnight at 37°C / 5% CO₂. Confluence should be ~85-90%.[1]

Step 3: Dye Loading[1]
  • Prepare Dye Loading Solution: Assay Buffer + Fluo-4 AM (4 µM) + Probenecid (2.5 mM).[1]

    • Note: Probenecid is mandatory for HEK293 cells to inhibit the anion transporter that pumps the dye out of the cell.[1]

  • Remove culture media and add 20 µL of Dye Loading Solution.[1]

  • Incubate for 60 minutes at Room Temperature (RT) in the dark.

Step 4: The FLIPR Run (Antagonist Mode)[1]
  • Baseline Read: Transfer plate to FLIPR. Record baseline fluorescence for 10 seconds.[1]

  • Addition 1 (Test Compound): Add 10 µL of N-(tert-Butyl)-4-chlorobenzamide (at 3x desired final concentration).

  • Incubation: Monitor fluorescence for 15 minutes. (Look for potential agonist activity of the compound itself; a flat line is desired).[1]

  • Addition 2 (Agonist Challenge): Inject 10 µL of Capsaicin at EC₈₀ concentration (typically 30-100 nM final).

  • Kinetic Read: Measure fluorescence emission (Ex 488nm / Em 525nm) for 90-120 seconds.

Mechanism of Action & Signaling Pathway

Understanding the cellular signaling is vital for interpreting "off-target" effects.[1] The diagram below illustrates the specific pathway being interrogated.

TRPV1_Pathway Capsaicin Capsaicin (Agonist) TRPV1_Closed TRPV1 Channel (Closed) Capsaicin->TRPV1_Closed Activates Benzamide N-(tert-Butyl)-4-chlorobenzamide (Antagonist) Benzamide->TRPV1_Closed Stabilizes/Blocks TRPV1_Open TRPV1 Channel (Open Pore) TRPV1_Closed->TRPV1_Open Gating Ca_Influx Ca2+ Influx (Extracellular -> Cytosol) TRPV1_Open->Ca_Influx Dye_Bind Fluo-4 Binding Ca_Influx->Dye_Bind Fluorescence Fluorescence (Signal Spike) Dye_Bind->Fluorescence

Figure 2: Mechanism of Capsaicin-induced Calcium influx and Antagonist blockade.[1]

Data Analysis & Validation

Calculation of Inhibition

Data is normalized to the "Max Signal" (Capsaicin only) and "Min Signal" (Buffer only).[1]


[1]
Quality Control (Z-Prime)

A robust HTS assay must have a Z' factor > 0.5.[1]

  • Positive Control: High concentration of Capsazepine (10 µM).[1]

  • Negative Control: DMSO vehicle + Capsaicin EC₈₀.[1]

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Signal Window Poor dye loading or low TRPV1 expression.[1]Increase Probenecid; check cell passage number (<20).[1]
High Background Dye leakage or spontaneous channel opening.[1]Wash cells after dye loading; reduce temperature to 25°C.
Compound Precipitation Lipophilicity of chlorobenzamide.[1]Reduce stock concentration; ensure DMSO < 0.5%.
Edge Effects Evaporation or thermal gradients.[1]Incubate plates at RT for 20 min before reading; use dummy water wells.

References

  • Discovery and Development of TRPV1 Antagonists. National Institutes of Health (NIH) / PubMed Central. [Link][1]

  • Assay of TRPV1 Receptor Signaling. Springer Nature Experiments. [Link][1]

  • High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. NCBI Bookshelf. [Link][1]

  • Optimizing Calcium Flux Assays for Investigating Pain Response. Fujifilm Cellular Dynamics. [Link]

  • N-(tert-Butyl)-4-chlorobenzamide Chemical Properties. PubChem. [Link][1]

  • Optimizing TRP Channel Assays on FLIPR. Molecular Devices Application Notes. [Link]

Sources

Application Note: Developing Enzyme Inhibition Assays with N-(tert-Butyl)-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers engaged in Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead Optimization . It focuses on the characterization of N-(tert-Butyl)-4-chlorobenzamide , a representative lipophilic fragment scaffold often found in inhibitors of Monoamine Oxidase B (MAO-B) , Serine Hydrolases , and precursors for Complex I inhibitors (e.g., Tolfenpyrad) .

Introduction & Compound Profile

N-(tert-Butyl)-4-chlorobenzamide (CAS: 14062-07-8) represents a classic "privileged structure" in medicinal chemistry. It features a lipophilic 4-chlorophenyl headgroup linked via a stable amide bond to a bulky tert-butyl hydrophobic tail. This scaffold is frequently utilized to probe hydrophobic pockets in enzymes such as Monoamine Oxidase B (MAO-B) and various Serine Proteases , or as a building block for mitochondrial Complex I inhibitors.

However, its physicochemical properties—specifically high lipophilicity (cLogP ~3.0–3.5) and limited aqueous solubility—present distinct challenges in assay development. Standard protocols often fail due to compound precipitation or non-specific aggregation, leading to false positives (promiscuous inhibition).

Compound Specifications
PropertyValueImplication for Assay
Molecular Weight 211.69 g/mol Fragment-like; likely requires high concentration (µM–mM) for initial hits.
cLogP ~3.2Low aqueous solubility; prone to aggregation.
H-Bond Donors/Acceptors 1 / 1Specific interaction via Amide NH/CO.
Solubility High in DMSO; <100 µM in PBSCritical: Requires strict DMSO management (<5% v/v).

Assay Development Strategy

To accurately determine the inhibitory potency (


 or 

) of this compound, we must distinguish between true competitive inhibition (binding to the active site) and artifactual inhibition (colloidal aggregation sequestering the enzyme).
The "Traffic Light" Validation System

We employ a three-stage validation workflow to ensure data integrity:

  • Solubility Limit Test: Determine the maximum concentration (

    
    ) where the compound remains soluble in the assay buffer.
    
  • Detergent Sensitivity Screen: Compare inhibition in the presence vs. absence of 0.01% Triton X-100. (Aggregators lose potency with detergent; true inhibitors do not).

  • Mechanism of Action (MoA): Lineweaver-Burk analysis to confirm competitive binding (expected for benzamides targeting catalytic pockets).

Visualization: Assay Validation Workflow

AssayWorkflow Start Compound Stock (100 mM in DMSO) Dilution Serial Dilution (in 100% DMSO) Start->Dilution BufferStep Intermediate Dilution (into Assay Buffer) Dilution->BufferStep Check1 Visual/Nephelometric Solubility Check BufferStep->Check1 Check1->BufferStep Precipitate? Reduce [I] Assay Enzymatic Reaction (e.g., MAO-B + Substrate) Check1->Assay Clear Solution Analysis Data Analysis (Hill Slope & IC50) Assay->Analysis Validation Aggregation Check (+ 0.01% Triton X-100) Analysis->Validation Validation->Start Potency Lost (False Positive) Result Validated Ki / IC50 Validation->Result Potency Unchanged

Caption: Workflow for validating lipophilic fragment inhibitors, prioritizing solubility checks and aggregation counter-screens.

Detailed Protocol: Fluorometric MAO-B Inhibition Assay

This protocol uses Monoamine Oxidase B (MAO-B) as the model target, as benzamides are known reversible inhibitors of this enzyme class.

A. Reagents & Preparation[1][2][3][4]
  • Enzyme: Recombinant Human MAO-B (1 U/mL stock).

  • Substrate: p-Tyramine (Specific for MAO-B) or Benzylamine.

  • Detection System: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

  • Inhibitor: N-(tert-Butyl)-4-chlorobenzamide (Dissolve to 100 mM in 100% DMSO).

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4). Note: Avoid Tris buffers as amines can interfere with MAO activity.

B. Experimental Setup (96-well Black Plate)

Step 1: Inhibitor Dilution Series

  • Prepare a 10-point dilution series of the inhibitor in 100% DMSO (Range: 10 mM down to 0.5 µM).

  • Intermediate Step (Critical): Dilute these DMSO stocks 1:20 into Assay Buffer. This prevents "shock precipitation" when adding to the enzyme.

    • Final DMSO concentration in well must be ≤ 1%.

Step 2: Enzyme Pre-Incubation

  • Add 40 µL of diluted Inhibitor (from Step 1) to the plate wells.

  • Add 40 µL of MAO-B Enzyme solution (0.5 U/mL final in well).

  • Incubate for 15 minutes at 37°C.

    • Why? Allows the inhibitor to access the hydrophobic active site tunnel before the substrate competes.

Step 3: Reaction Initiation

  • Prepare a 2X Master Mix : 200 µM Amplex Red + 2 U/mL HRP + 2 mM Tyramine in Assay Buffer.

  • Add 20 µL of 2X Master Mix to each well.

  • Final Volume: 100 µL.

Step 4: Detection

  • Measure Fluorescence immediately (Kinetic Mode).

    • Ex/Em: 530 nm / 590 nm.

    • Duration: 30 minutes (read every 60 seconds).

    • Temperature: 37°C.

C. Mechanism Visualization (Coupled Assay)

ReactionScheme Substrate Tyramine (Substrate) MAOB MAO-B Enzyme Substrate->MAOB Oxidation Inhibitor N-(t-Butyl)-4-Cl-Benzamide (Inhibitor) Inhibitor->MAOB Competes H2O2 H2O2 (Product 1) MAOB->H2O2 Amplex Amplex Red (Non-Fluorescent) H2O2->Amplex + HRP Resorufin Resorufin (Fluorescent) Amplex->Resorufin Detection (590 nm)

Caption: Coupled fluorometric assay scheme. The inhibitor competes with Tyramine at the MAO-B active site, reducing H2O2 production.

Data Analysis & Interpretation

Calculate Initial Velocity ( )

Extract the slope (RFU/min) from the linear portion of the kinetic curve (typically 5–15 mins). Do not use the endpoint; kinetic reads correct for potential artifacts.

IC50 Determination

Fit the data to the 4-Parameter Logistic (4PL) Equation :



  • Check Hill Slope: For a simple 1:1 binding fragment like N-(tert-Butyl)-4-chlorobenzamide, the slope should be near -1.0 .

    • Slope < -1.5 suggests aggregation or denaturation.

    • Slope > -0.7 suggests solubility limits (plateau not reached).

Calculation

Since benzamides are often competitive inhibitors, convert


 to 

using the Cheng-Prusoff equation:

  • Note: You must experimentally determine the

    
     of Tyramine for your specific MAO-B batch (typically ~100–200 µM).
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitate in wells Compound insolubility at >100 µM.Reduce max concentration; add 0.01% Triton X-100 to buffer.
Steep Inhibition Curve Colloidal Aggregation (Promiscuous inhibition).Add 0.01% Triton X-100.[1] If IC50 shifts >3-fold, it is an artifact.
High Background Amine contamination in buffer.Ensure buffer is Phosphate or HEPES, not Tris or Glycine.
No Inhibition Fragment affinity is too low (mM range).Use Ligand Efficiency (LE) metrics; consider NMR or SPR instead of enzymatic assay for very weak binders.

References

  • Fragment-Based Screening: Ohlson, S., et al. (2011).[2] "Fragment screening for enzyme inhibitors using weak affinity chromatography." Methods in Enzymology, 493, 419-443. Link

  • Benzamide Bioactivity: Annan, N., & Silverman, R. B. (1993). "New analogues of N-(2-aminoethyl)-4-chlorobenzamide... competitive inhibitors of monoamine oxidase-B." Journal of Medicinal Chemistry, 36(24), 3968-3970.[3] Link

  • Assay Artifacts: Shoichet, B. K. (2006). "Screening in a spirit of haunting: the role of aggregation in high-throughput screening." Drug Discovery Today, 11(13-14), 607-615. Link

  • MAO-B Protocols: "Amplex® Red Monoamine Oxidase Assay Kit Protocol." Thermo Fisher Scientific.[4] Link

Sources

Cell-based assays to evaluate the cytotoxicity of N-(tert-Butyl)-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note provides a rigorous, multi-parametric workflow for evaluating the cytotoxic potential of N-(tert-Butyl)-4-chlorobenzamide (CAS 42498-40-8). While frequently utilized as a chemical intermediate in the synthesis of TRPV1 antagonists and agrochemicals, this benzamide scaffold requires precise toxicological profiling to distinguish between specific pharmacological activity and off-target cellular damage.

This guide moves beyond simple colorimetric assays, advocating for a Multiplexed Cytotoxicity Screening (MCS) approach. We integrate metabolic quantification (ATP), membrane integrity analysis (LDH), and mechanistic flow cytometry (Annexin V) to provide a comprehensive safety profile.

Compound Management & Properties

Scientific Rationale: N-(tert-Butyl)-4-chlorobenzamide is a lipophilic molecule (LogP ~2.8). Improper solubilization is the primary cause of variability in benzamide assays, leading to micro-precipitation and false-negative toxicity data.

Physicochemical Profile
PropertyValueCritical Implication
Molecular Weight 211.69 g/mol Use molarity (µM), not w/v, for dose curves.
Solubility (Water) Low / InsolubleAqueous buffers will cause immediate precipitation.
Solubility (DMSO) Soluble (>10 mM)DMSO is the required vehicle.
LogP ~2.8High membrane permeability; potential for intracellular accumulation.
Stock Preparation Protocol
  • Primary Stock (100 mM): Dissolve pure crystalline N-(tert-Butyl)-4-chlorobenzamide in anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds to ensure complete solvation.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to plastics) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Prepare a 1000x concentrate in DMSO before diluting into culture media.

    • Constraint: Final DMSO concentration in the cell assay must remain ≤ 0.5% (v/v) to avoid vehicle toxicity.

Experimental Workflow Overview

The following logic gate illustrates the decision-making process for characterizing this compound.

CytotoxicityWorkflow Start Compound Prep (DMSO Stock) Primary Primary Screen: Metabolic Activity (ATP) Start->Primary Serial Dilution Decision Is Viability < 50%? Primary->Decision Calculate IC50 Secondary Secondary Screen: Membrane Integrity (LDH) Decision->Secondary Yes Safe Compound Considered Non-Cytotoxic Decision->Safe No Mechanism Mechanistic Assay: Annexin V / PI Flow Cytometry Secondary->Mechanism Confirm Mode of Death

Figure 1: The Multiplexed Cytotoxicity Screening (MCS) cascade ensures resource efficiency by filtering non-toxic candidates before advanced mechanistic profiling.[1]

Protocol A: Primary Metabolic Screen (ATP Quantitation)

Objective: Determine the IC50 value based on cellular ATP levels, which plummet rapidly upon loss of membrane integrity or mitochondrial collapse. Method: Luminescent ATP Assay (e.g., CellTiter-Glo®).

Step-by-Step Methodology
  • Cell Seeding:

    • Seed cells (e.g., HepG2 or HeLa) in white-walled 96-well plates at 5,000–10,000 cells/well.

    • Why White Walls? Prevents signal cross-talk between wells during luminescence reading.

    • Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

  • Compound Treatment:

    • Prepare a 9-point serial dilution of N-(tert-Butyl)-4-chlorobenzamide (Range: 0.1 µM to 100 µM).

    • Include a Vehicle Control (0.5% DMSO only) and a Positive Control (e.g., 10 µM Staurosporine).

    • Treat cells for 24 and 48 hours.[2]

  • Luminescence Detection:

    • Equilibrate the detection reagent to room temperature (critical for enzymatic stability).

    • Add reagent equal to the volume of culture medium (1:1 ratio).

    • Orbitally shake for 2 minutes (induces cell lysis).

    • Incubate 10 minutes (stabilizes signal).

    • Read Luminescence (RLU) on a plate reader.

Data Output: Plot RLU vs. Log[Concentration]. Calculate IC50 using a 4-parameter logistic regression.

Protocol B: Membrane Integrity Assay (LDH Release)

Objective: Distinguish between cytostatic effects (growth arrest without death) and true cytotoxicity (membrane rupture). Method: Lactate Dehydrogenase (LDH) Colorimetric Assay.

Scientific Logic

If the ATP assay shows reduced signal, but LDH release is low, the compound is likely cytostatic (halting division). If LDH release is high, the compound is cytotoxic (killing cells).

Step-by-Step Methodology
  • Supernatant Collection:

    • Using the same plates from the ATP assay (or a duplicate set), transfer 50 µL of culture supernatant to a fresh clear-bottom 96-well plate.

    • Tip: Do this before adding lysis reagents for the ATP assay.

  • Reaction:

    • Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase).

    • Incubate for 30 minutes at Room Temperature in the dark.

  • Stop & Read:

    • Add Stop Solution (Acetic acid or SDS based).

    • Measure Absorbance at 490 nm.

  • Calculation:

    
    
    
    • High Control: Cells treated with Triton X-100 (100% lysis).

Protocol C: Mechanistic Classification (Annexin V / PI)

Objective: If cytotoxicity is confirmed, determine if the mechanism is Apoptosis (programmed, clean death) or Necrosis (uncontrolled rupture, inflammatory). Benzamides often induce apoptosis via mitochondrial stress.

CellDeathMechanism Compound N-(tert-Butyl)- 4-chlorobenzamide PS_Flip Phosphatidylserine (PS) Externalization Compound->PS_Flip Early Apoptosis Membrane_Rupture Membrane Rupture Compound->Membrane_Rupture Late Toxicity Annexin Annexin V (+) (Green Signal) PS_Flip->Annexin Binds PS PI Propidium Iodide (+) (Red Signal) Membrane_Rupture->PI DNA Intercalation Result_A Early Apoptosis (Anx+ / PI-) Annexin->Result_A Apoptotic Result_N Late Apoptosis/Necrosis (Anx+ / PI+) PI->Result_N Necrotic

Figure 2: Flow cytometry logic. Annexin V detects early apoptotic markers (PS flipping), while PI detects membrane permeability (necrosis).

Step-by-Step Methodology
  • Treatment: Treat cells (1x10⁶ cells/mL) with the IC50 concentration of the compound for 24 hours.

  • Harvesting:

    • Collect cells and gently wash with cold PBS.

    • Critical: Do not use vigorous trypsinization, as it damages membranes and causes false PI positives. Use Accutase™ or gentle scraping.

  • Staining:

    • Resuspend in 100 µL Annexin-binding buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 mins at RT in the dark.

  • Analysis: Analyze immediately on a Flow Cytometer (488 nm excitation).

    • Q4 (Anx-/PI-): Live cells.

    • Q3 (Anx+/PI-): Early Apoptosis (Specific mechanism).

    • Q2 (Anx+/PI+): Late Apoptosis.

    • Q1 (Anx-/PI+): Necrosis (Non-specific toxicity).

References

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Kumar, P., et al. (2018). In vitro cytotoxicity testing: protocols and quality control. Methods in Molecular Biology.

  • Thermo Fisher Scientific. Annexin V Staining Protocol for Flow Cytometry.

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 587347, N-tert-Butyl-4-chlorobenzamide.

Sources

Application Notes and Protocols for Investigating the Mechanism of Action of N-(tert-Butyl)-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

N-substituted benzamides are a versatile class of molecules with a wide array of demonstrated pharmacological activities, ranging from anticancer and anti-inflammatory to antipsychotic effects.[1] Their therapeutic potential often stems from their ability to interact with a diverse set of biological targets, including histone deacetylases (HDACs), tubulin, and key signaling proteins involved in cell survival and proliferation.[1][2][3] N-(tert-Butyl)-4-chlorobenzamide is a member of this family, and this document provides a comprehensive guide to elucidating its mechanism of action.

This guide is structured as a strategic workflow, beginning with broad phenotypic assays to characterize the compound's cellular effects and progressively narrowing the focus to identify specific molecular targets and pathways. Each section provides not only the step-by-step protocol but also the scientific rationale and expected outcomes, ensuring a self-validating and robust investigative process.

Investigative Workflow: A Multi-tiered Approach

The journey to uncovering the mechanism of action for a novel compound is a systematic process of hypothesis generation and testing. The following workflow is designed to efficiently guide the researcher from general observations to specific molecular interactions.

Investigative Workflow A Tier 1: Phenotypic Screening B Cell Viability & Proliferation Assay (MTT/CellTiter-Glo) A->B C Cell Cycle Analysis (Flow Cytometry) A->C D Apoptosis Induction Assay (Annexin V/PI Staining) A->D E Tier 2: Broad Target Class Identification B->E If cytotoxic C->E If cell cycle arrest D->E If apoptotic F Kinome Profiling E->F G HDAC Activity Assay E->G H Tubulin Polymerization Assay E->H I Tier 3: Specific Target Validation & Pathway Analysis F->I Identify kinase hits G->I Confirm HDAC inhibition H->I Confirm tubulin effect J Cellular Thermal Shift Assay (CETSA) I->J K Western Blotting for Pathway Interrogation I->K L Molecular Docking I->L

Caption: A multi-tiered workflow for the mechanistic investigation of N-(tert-Butyl)-4-chlorobenzamide.

Tier 1: Phenotypic Screening - Characterizing the Cellular Response

The initial step is to understand the overall effect of N-(tert-Butyl)-4-chlorobenzamide on cancer cells. A panel of cancer cell lines with diverse genetic backgrounds should be selected for these initial assays.

Protocol 1.1: Cell Viability and Proliferation Assay (MTT Assay)

Rationale: This assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects. The reduction of the tetrazolium dye MTT to formazan by metabolically active cells is an indicator of cell viability. This is a crucial first step to determine the effective concentration range of the compound.

Materials:

  • N-(tert-Butyl)-4-chlorobenzamide

  • Cancer cell lines (e.g., MCF-7, A549, K562)[2]

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of N-(tert-Butyl)-4-chlorobenzamide in complete medium.

  • Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO).

  • Incubate for 24, 48, and 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.

Cell LineIncubation Time (h)IC50 (µM) - Hypothetical Data
MCF-74815.2
A5494822.5
K5624818.9
Protocol 1.2: Cell Cycle Analysis by Flow Cytometry

Rationale: If the compound inhibits proliferation, it is important to determine if this is due to an arrest at a specific phase of the cell cycle. Propidium iodide (PI) staining of DNA allows for the quantification of cells in the G0/G1, S, and G2/M phases based on their DNA content.

Materials:

  • Cancer cells treated with N-(tert-Butyl)-4-chlorobenzamide at IC50 concentration

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat cells with the compound for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase A staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Protocol 1.3: Apoptosis Induction Assay (Annexin V/PI Staining)

Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/PI assay is employed. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[4]

Materials:

  • Cancer cells treated with N-(tert-Butyl)-4-chlorobenzamide

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the compound for a predetermined time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Tier 2: Broad Target Class Identification

Based on the phenotypic screening results, the next step is to investigate broad classes of molecular targets commonly associated with the observed cellular effects.

Protocol 2.1: Kinome Profiling

Rationale: Many anticancer agents function by inhibiting protein kinases, which are key regulators of cell signaling pathways. Kinome profiling provides a broad screen of the compound's effect on a large number of kinases simultaneously, helping to identify potential kinase targets.[5][6]

Methodology: Kinome profiling can be performed using various platforms, such as antibody-based arrays or mass spectrometry-based approaches (e.g., MIB-MS).[6] The general principle involves incubating cell lysates with the compound and then assessing the activity of a wide range of kinases.

Procedure (Conceptual):

  • Prepare lysates from cells treated with N-(tert-Butyl)-4-chlorobenzamide or a vehicle control.

  • Apply the lysates to a kinase activity profiling platform (e.g., PamChip® microarray).[7]

  • The platform measures the phosphorylation of specific peptide substrates for numerous kinases.

  • Analyze the data to identify kinases with significantly altered activity in the presence of the compound.

Protocol 2.2: HDAC Activity Assay

Rationale: N-substituted benzamides are a known class of HDAC inhibitors.[1][2] Inhibition of HDACs leads to histone hyperacetylation and can induce the expression of tumor suppressor genes. A fluorometric assay can be used to screen for HDAC inhibitory activity.

Methodology: Commercially available HDAC activity assay kits are recommended. These kits typically use a substrate that, when deacetylated by HDACs, can be cleaved by a developer enzyme to produce a fluorescent product.

Procedure (General):

  • Incubate a source of HDAC enzymes (e.g., nuclear extract or purified HDACs) with the fluorogenic substrate and N-(tert-Butyl)-4-chlorobenzamide at various concentrations.

  • Add the developer solution and incubate to allow for the generation of the fluorescent signal.

  • Measure the fluorescence intensity. A decrease in fluorescence compared to the control indicates HDAC inhibition.

Protocol 2.3: Tubulin Polymerization Assay

Rationale: Some benzamide derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[3] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. An in vitro tubulin polymerization assay can directly assess this activity.

Methodology: This assay monitors the polymerization of purified tubulin into microtubules, which can be measured by an increase in light scattering or fluorescence.

Procedure (General):

  • Incubate purified tubulin with GTP in a polymerization buffer at 37°C in the presence of various concentrations of N-(tert-Butyl)-4-chlorobenzamide.

  • Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

  • Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) should be used as controls.

Tier 3: Specific Target Validation and Pathway Analysis

The final tier focuses on validating the putative targets identified in Tier 2 and elucidating the downstream signaling pathways.

Protocol 3.1: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique for confirming direct target engagement in a cellular context. The binding of a ligand to its target protein often increases the protein's thermal stability. This change in stability can be detected and quantified.[8][9]

Methodology: CETSA can be performed in a traditional Western blot format or coupled with mass spectrometry for proteome-wide analysis.

Procedure (Western Blot-based):

  • Treat intact cells with N-(tert-Butyl)-4-chlorobenzamide or a vehicle control.

  • Heat the cell suspensions at a range of temperatures.

  • Lyse the cells and separate the soluble fraction from the aggregated, denatured proteins by centrifugation.

  • Analyze the soluble fractions by Western blotting using an antibody against the putative target protein.

Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates target engagement.

CETSA Principle A Intact Cells + Compound B Heat Treatment (Temperature Gradient) A->B C Lysis & Centrifugation B->C D Soluble Protein Fraction C->D E Western Blot for Target Protein D->E F Result: Thermal Shift indicates Target Engagement E->F

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Protocol 3.2: Western Blotting for Pathway Interrogation

Rationale: Once a target is validated, Western blotting can be used to examine the effects of the compound on downstream signaling pathways. For example, if the compound is an HDAC inhibitor, one would expect to see an increase in acetylated histones. If it induces apoptosis, an increase in cleaved caspases would be anticipated.

Procedure:

  • Treat cells with the compound for various times and at different concentrations.

  • Prepare whole-cell lysates.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against proteins of interest (e.g., phospho-kinases, cleaved PARP, acetylated histones, etc.).

  • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

Potential Signaling Pathways to Investigate:

  • Apoptosis Pathway: Cleaved Caspase-3, Cleaved PARP, Bax/Bcl-2 ratio.

  • Cell Cycle Regulation: Cyclins, CDKs, p21, p27.

  • NF-κB Pathway: Phospho-IκBα, nuclear translocation of p65.[10]

  • HDAC Inhibition: Acetylated Histone H3, Acetylated Tubulin.

Apoptosis Pathway Compound N-(tert-Butyl)-4-chlorobenzamide Target Putative Target (e.g., Kinase, HDAC) Compound->Target Bax_Bcl2 Increased Bax/Bcl-2 Ratio Target->Bax_Bcl2 CytoC Cytochrome c Release Bax_Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential apoptosis signaling pathway to investigate.

Protocol 3.3: Molecular Docking

Rationale: In silico molecular docking can provide insights into the potential binding mode of N-(tert-Butyl)-4-chlorobenzamide with its putative target protein. This can help to rationalize the experimental findings and guide further lead optimization.[11]

Methodology: Using molecular modeling software, a 3D model of the target protein is used to predict the preferred orientation and binding affinity of the compound within the protein's binding site.

Procedure (Conceptual):

  • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

  • Prepare the protein and ligand structures for docking.

  • Perform the docking simulation using software such as AutoDock or Schrödinger.

  • Analyze the resulting poses and scoring functions to predict the most likely binding mode.

Conclusion

The systematic approach outlined in these application notes provides a robust framework for the comprehensive investigation of the mechanism of action of N-(tert-Butyl)-4-chlorobenzamide. By progressing from broad phenotypic observations to specific target validation and pathway analysis, researchers can build a compelling and evidence-based understanding of the compound's biological activity. This detailed mechanistic knowledge is indispensable for its further development as a potential therapeutic agent.

References

  • Liberg, D., Lazarevic, B., Pero, R. W., & Leanderson, T. (n.d.). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. PMC. [Link]

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). PubMed. [Link]

  • Al-Mugotir, M. H., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. (2020). Nature Protocols. [Link]

  • Kinome Profiling. (n.d.). PMC. [Link]

  • Dynamic profiling of the glioma kinome – C. Ryan Miller Lab. (n.d.). UAB. [Link]

  • Unbiased kinome profiling identifies key and novel mediators of chronic kidney disease in hyperlipidemic mice. (2025). PMC. [Link]

  • Kesuma, D., et al. (2023). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl)-4-chloro-benzamide as anti-breast cancer candidate. Journal of Pharmacy & Pharmacognosy Research, 13(2), 550-565. [Link]

Sources

HPLC method for the analysis and purification of N-(tert-Butyl)-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) methodology for the quantification and purification of N-(tert-Butyl)-4-chlorobenzamide.[1] As a secondary amide with a lipophilic chlorophenyl core, this molecule presents specific challenges regarding peak tailing and solubility.[1][2] This protocol utilizes a robust Reverse Phase (RP-HPLC) method with Trifluoroacetic Acid (TFA) modification to suppress silanol interactions, ensuring sharp peak shapes and high resolution from common synthetic impurities like 4-chlorobenzoic acid and tert-butylamine.[1]

Introduction & Molecule Profile[1][2][3]

N-(tert-Butyl)-4-chlorobenzamide is a critical intermediate in the synthesis of various pharmaceutical agents, including potential antiviral and anti-inflammatory drugs.[1] High purity (>98%) is required for downstream applications to prevent side reactions in subsequent coupling steps.[1][2]

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • Formula: C₁₁H₁₄ClNO[1][2][3]

  • MW: 211.69 g/mol [1][2]

  • LogP (Predicted): ~2.8 (Moderate Lipophilicity)[1]

  • Solubility: Low in water; High in Acetonitrile (ACN), Methanol (MeOH), DMSO.[1][2]

  • UV Max: ~245–254 nm (Benzamide π-π* transition).[1][2]

Critical Impurities

The method is designed to resolve the target from its synthetic precursors:

  • 4-Chlorobenzoic acid: Hydrolysis product of the starting acid chloride.[1][2] (Acidic, elutes early).[1][2]

  • tert-Butylamine: Unreacted reagent.[1][2] (Basic/Polar, elutes in void/early).

  • 4-Chlorobenzoyl chloride: Highly reactive starting material (converts to acid in aqueous mobile phase).[1][2]

Method Development Strategy (The "Why")

Stationary Phase Selection

Given the LogP of ~2.8, the molecule is sufficiently hydrophobic to retain well on a standard C18 (Octadecyl) phase.[1][2] A column with high carbon load (15-20%) and end-capping is selected to minimize secondary interactions between the amide nitrogen and residual silanols on the silica surface.[1]

Mobile Phase Chemistry
  • Solvent A (Water + 0.1% TFA): The addition of Trifluoroacetic Acid (TFA) serves two purposes:

    • pH Control: Lowers pH to ~2.0, suppressing the ionization of the acidic impurity (4-chlorobenzoic acid), increasing its retention slightly to prevent it from co-eluting with the solvent front.

    • Ion Pairing/Silanol Suppression: TFA masks free silanols, preventing peak tailing of the amide analyte.[1][2]

  • Solvent B (Acetonitrile + 0.1% TFA): ACN is chosen over Methanol for its lower viscosity (lower backpressure) and higher elution strength, which is necessary for this lipophilic compound.[1][2]

Analytical Protocol (QC & Purity Check)

Instrumentation & Conditions
ParameterSetting
System HPLC with Diode Array Detector (DAD) or VWD
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent)
Mobile Phase A HPLC Grade Water + 0.1% (v/v) TFA
Mobile Phase B HPLC Grade Acetonitrile + 0.1% (v/v) TFA
Flow Rate 1.0 mL/min
Temperature 30°C (Thermostatted)
Detection UV @ 254 nm (Reference: 360 nm)
Injection Vol. 5 µL
Run Time 15 Minutes
Gradient Profile
Time (min)% Mobile Phase BEvent
0.0040%Equilibration Start
1.0040%Isocratic Hold
8.0090%Linear Ramp (Elution of Target)
10.0090%Wash
10.1040%Re-equilibration
15.0040%End of Run
Sample Preparation[1][2][6][12]
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1][2] (Conc: 1 mg/mL).[1][2]

  • Working Solution: Dilute 100 µL of Stock into 900 µL of Water/ACN (50:50). Filter through a 0.22 µm PTFE syringe filter before injection.[1][2]

Purification Protocol (Preparative HPLC)

For scaling up to isolate grams of material, the analytical method is geometrically scaled.[1][2]

Scale-Up Calculation
  • Column: Prep C18, 21.2 x 150 mm, 5 µm.[1][2]

  • Scale Factor:

    
    .[1][2]
    
  • Flow Rate:

    
    .
    
  • Loading: Up to 50-100 mg per injection depending on resolution.[1][2]

Preparative Gradient[1][2]
  • Flow Rate: 20 mL/min.[1][2]

  • Gradient: 40% B to 90% B over 12 minutes.

  • Collection Trigger: Absorbance Threshold (e.g., >50 mAU) or Slope detection.

Fraction Processing

The collected fractions contain ~0.1% TFA.[1][2]

  • Pool fractions containing the target peak.[1][2]

  • Neutralize with dilute NaHCO₃ if acid sensitivity is a concern (rare for this amide).[1][2]

  • Remove ACN via rotary evaporation.[1][2]

  • Lyophilize the remaining aqueous phase or extract with Ethyl Acetate to recover the solid.[1][2]

Visualized Workflows

Figure 1: Analytical to Purification Logic

This diagram illustrates the decision-making process for method transfer.[1][2]

G Start Crude Mixture (Synthesis Reaction) SamplePrep Sample Prep (Dissolve in ACN, Filter) Start->SamplePrep AnalHPLC Analytical HPLC (4.6mm ID, C18, Gradient) SamplePrep->AnalHPLC Eval Evaluate Resolution (Rs) Target vs. Impurities AnalHPLC->Eval Decision Is Rs > 2.0? Eval->Decision Optimize Optimize Gradient (Flatten slope 50-70% B) Decision->Optimize No ScaleUp Scale to Prep HPLC (21.2mm ID, 20 mL/min) Decision->ScaleUp Yes Optimize->AnalHPLC Collect Fraction Collection (Threshold Trigger) ScaleUp->Collect Isolate Evaporation & Drying (Pure Product) Collect->Isolate

Caption: Workflow for translating analytical results into a robust purification strategy.

Figure 2: Separation Mechanism & Impurity Profile

Understanding the elution order based on polarity.[1][2]

G MP Mobile Phase Flow (High ACN Gradient) Column C18 Stationary Phase (Hydrophobic) MP->Column Imp1 Impurity 1: tert-Butylamine (Polar/Basic) Rt: ~1-2 min Column->Imp1 No Retention Imp2 Impurity 2: 4-Chlorobenzoic Acid (Polar/Acidic) Rt: ~3-4 min Column->Imp2 Weak Retention Target TARGET: N-(t-Butyl)-4-Cl-benzamide (Lipophilic/Neutral) Rt: ~8-9 min Column->Target Strong Hydrophobic Interaction

Caption: Elution order on C18. The target elutes last due to the hydrophobic chlorophenyl and t-butyl groups.

Troubleshooting & System Suitability

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.[1][2]Ensure TFA is fresh (0.1%).[1][2] Increase buffer conc. if using phosphate.[1][2][4][5]
Split Peaks Sample solvent too strong.Dilute sample in 50% water before injection.[1][2]
High Backpressure Particulates from synthesis.[1][2][6][7]Filter sample (0.22 µm).[1][2] Check guard column.[1][2]
Ghost Peaks Gradient elution of impurities in water.[1][2]Run a blank injection.[1][2] Use HPLC-grade solvents.[1][2]

References

  • PubChem. (2023).[1][2] 4-Chlorobenzamide Compound Summary. National Center for Biotechnology Information.[1][2] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Standard text for Gradient Elution theory).

  • Agilent Technologies. (2020).[1][2] General Method Development Guidelines for RP-HPLC. [Link][1]

  • Gulde, R., et al. (2020).[1][2] Formation of transformation products during ozonation.... Water Research.[1][2] (Reference for LC-MS behavior of chlorobenzamides).

Sources

Application Note: A Comprehensive Guide to the Thin-Layer Chromatography (TLC) Visualization of N-(tert-Butyl)-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed protocols and scientific rationale for the effective visualization of N-(tert-Butyl)-4-chlorobenzamide using thin-layer chromatography (TLC). N-(tert-Butyl)-4-chlorobenzamide is a substituted aromatic amide, and its detection on a TLC plate is crucial for monitoring reaction progress, assessing purity, and determining its chromatographic behavior. This note explores both non-destructive and destructive visualization techniques, including ultraviolet (UV) light, iodine vapor, and potassium permanganate staining. Each protocol is designed to be self-validating, offering researchers a reliable and reproducible methodology.

Introduction to TLC and the Analyte

Thin-layer chromatography (TLC) is a cornerstone of analytical chemistry, prized for its simplicity, speed, and low cost in separating components of a mixture.[1] The technique operates on the principle of differential partitioning of an analyte between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.[1] Following the separation, colorless compounds like N-(tert-Butyl)-4-chlorobenzamide must be rendered visible, a process known as visualization.[2]

The choice of visualization method is intrinsically linked to the chemical structure of the analyte. N-(tert-Butyl)-4-chlorobenzamide possesses two key structural features that dictate the optimal visualization strategies:

  • A Chlorophenyl Group: This aromatic, conjugated system strongly absorbs short-wave ultraviolet light, making it ideal for non-destructive detection.[3][4]

  • An Amide Moiety and Organic Scaffold: The overall organic nature of the molecule allows it to be oxidized by strong agents or complex with certain reagents, enabling destructive chemical staining.

This guide provides a systematic approach to visualizing this specific compound, empowering researchers in synthetic chemistry and drug development to achieve clear and reliable results.

Analyte Profile: N-(tert-Butyl)-4-chlorobenzamide

A foundational understanding of the analyte's properties is essential for effective chromatographic analysis.

PropertyValueSource
IUPAC Name N-tert-butyl-4-chlorobenzamide[5]
Molecular Formula C₁₁H₁₄ClNO[5]
Molecular Weight 211.69 g/mol [5]
Appearance White to off-white solid[6]
CAS Number 42498-40-8[5]

Core Experimental Workflow and Protocols

The successful visualization of N-(tert-Butyl)-4-chlorobenzamide hinges on a meticulously executed experimental workflow, from sample preparation to the final detection step.

Materials and Reagents
  • N-(tert-Butyl)-4-chlorobenzamide (analyte)

  • Silica gel 60 F₂₅₄ TLC plates

  • Ethyl acetate (ACS grade)

  • n-Hexane (ACS grade)

  • Dichloromethane (ACS grade, for sample prep)

  • Iodine (crystalline)

  • Potassium permanganate (KMnO₄)

  • Potassium carbonate (K₂CO₃)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Glass TLC developing chamber with lid

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Forceps

  • Heat gun

Protocol 1: TLC Plate Preparation and Development

The separation of the analyte on the TLC plate is the prerequisite for visualization. The goal is to achieve a compact spot with a Retention Factor (Rƒ) value ideally between 0.3 and 0.5 for optimal resolution.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Mobile Phase Preparation: Prepare a mobile phase of 7:3 n-Hexane:Ethyl Acetate (v/v) . Pour the solvent into the TLC developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it with the lid. Allow the chamber to equilibrate for at least 10-15 minutes.

  • Spotting: Using a capillary tube, carefully spot the analyte solution onto the baseline of the silica gel plate (a faint pencil line ~1 cm from the bottom). The spot should be small and concentrated. Allow the solvent to fully evaporate.

  • Development: Place the spotted TLC plate into the equilibrated chamber using forceps.[1] Ensure the solvent level is below the baseline.[1] Cover the chamber and allow the mobile phase to ascend the plate via capillary action.

  • Completion: Once the solvent front is ~1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[7] Allow the plate to air dry completely in a fume hood before proceeding to visualization.

TLC_Development_Workflow cluster_prep Preparation cluster_run Execution A Prepare Analyte Solution C Spot Plate A->C B Equilibrate TLC Chamber D Develop Plate B->D C->D E Mark Solvent Front & Dry Plate D->E F Dry TLC Plate E->F Proceed to Visualization

Caption: Workflow for TLC Plate Development.

Protocol 2: Visualization Techniques

Once the TLC plate is dry, the separated, colorless spot of N-(tert-Butyl)-4-chlorobenzamide can be visualized using the following methods. It is best practice to start with the non-destructive UV method before proceeding to chemical staining.

  • Scientific Principle: Commercial F₂₅₄ silica plates contain a fluorescent indicator that glows green under short-wave UV light (254 nm).[8] Compounds with a UV-absorbing chromophore, such as the aromatic ring in N-(tert-Butyl)-4-chlorobenzamide, will absorb this UV light.[3][4] This prevents the indicator below from fluorescing, a phenomenon known as fluorescence quenching, which results in the appearance of a dark spot against the bright green background.[8][9]

  • Step-by-Step Protocol:

    • Place the dried TLC plate under a UV lamp set to 254 nm.

    • Observe the plate for dark spots. Safety Note: Never look directly into the UV light source.[3]

    • With a pencil, lightly circle any visible spots, as they will disappear once the UV light is removed.[10]

  • Expected Result: A dark purple or black spot will appear on a fluorescent green background.

UV_Visualization_Workflow A Start with Dry Developed Plate B Place under UV Lamp (254 nm) A->B C Observe for Dark Spots B->C D Circle Spots with Pencil C->D E Analyte Visualized D->E

Caption: Non-Destructive UV Visualization Workflow.

  • Scientific Principle: Iodine vapor has a high affinity for many organic compounds, particularly aromatic and unsaturated systems.[9] It forms a temporary, colored complex with the analyte on the plate, appearing as a brownish spot.[4] This method is considered semi-destructive because the iodine will eventually sublime off the plate, causing the spots to fade.[4]

  • Step-by-Step Protocol:

    • Prepare an iodine chamber by placing a few crystals of solid iodine in a sealed jar with a lid.

    • Using forceps, place the dried TLC plate inside the chamber and close the lid.[3]

    • Allow the plate to remain in the chamber until yellow-brown spots become visible against a lighter tan background.[3][9] This may take a few seconds to several minutes.

    • Remove the plate and immediately circle the spots with a pencil, as they will fade over time.[3]

  • Expected Result: A yellow-brown spot will appear on a light brown background.

  • Scientific Principle: Potassium permanganate (KMnO₄) is a powerful oxidizing agent. It reacts with most organic compounds, including amides and the alkyl groups of the tert-butyl moiety. In this reaction, the purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂), resulting in a distinct color change. The unreacted permanganate on the plate background remains purple.

  • Step-by-Step Protocol:

    • Stain Preparation: Prepare the stain by dissolving KMnO₄ (3 g), K₂CO₃ (20 g), and 5% NaOH (5 mL) in 300 mL of water. This solution is stable when stored in a dark bottle.

    • Staining: Holding the top of the TLC plate with forceps, quickly and smoothly dip the plate into the permanganate solution.

    • Development: Immediately remove the plate and wipe the excess stain from the back with a paper towel. Gently warm the plate with a heat gun.

  • Expected Result: A yellow or brown spot will appear on a purple or pink background.[11] Overheating will cause the entire plate to turn brown, obscuring the results.[11]

Staining_Workflow cluster_iodine Iodine Vapor Method cluster_kmno4 KMnO4 Stain Method A Place Plate in Iodine Chamber B Wait for Brown Spots to Appear A->B C Remove and Circle Spots B->C D Dip Plate in KMnO4 Solution E Gently Heat with Heat Gun D->E F Observe Yellow/ Brown Spots E->F Start Start with Dry Developed Plate Start->A Start->D

Caption: Destructive Chemical Staining Workflows.

Summary of Visualization Methods

This table provides a comparative overview of the recommended visualization techniques for N-(tert-Butyl)-4-chlorobenzamide.

MethodPrincipleProcedure TypeExpected AppearanceNotes
UV Light (254 nm) Fluorescence QuenchingNon-DestructiveDark spot on a green fluorescent backgroundThe primary and most convenient method.[12] Should always be performed first.
Iodine Vapor Reversible ComplexationSemi-DestructiveYellow-brown spot on a light tan backgroundGood for confirming UV results. Spots fade over time.[9]
Potassium Permanganate Oxidation of AnalyteDestructiveYellow-brown spot on a purple/pink backgroundA highly sensitive, general stain for most organic compounds.[11] Destroys the sample.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No spot visible under UV light The compound is too dilute; The compound is not UV-active (unlikely for this analyte).Spot the plate multiple times in the same location, allowing it to dry between applications.[4] If still not visible, proceed to chemical staining.
Streaking of the spot The sample was too concentrated; The stationary phase was disturbed during spotting.Dilute the sample solution. Re-spot the plate, ensuring the capillary does not gouge the silica.
Rƒ is too high (>0.8) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of n-hexane.
Rƒ is too low (<0.2) The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
KMnO₄ stain turns entirely brown The plate was overheated.Apply heat more gently and for a shorter duration.

Conclusion

The visualization of N-(tert-Butyl)-4-chlorobenzamide on a TLC plate is straightforward and can be reliably achieved using multiple techniques. Due to its aromatic structure, non-destructive visualization under 254 nm UV light is the most efficient and recommended primary method.[12] For confirmation or in cases where a UV lamp is unavailable, both iodine vapor and potassium permanganate staining provide excellent, high-contrast results. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently monitor reactions, assess purity, and characterize this important chemical entity.

References

  • Title: TLC Visualization Methods - Theory pages Source: Labster URL: [Link]

  • Title: TLC Visualization Methods Source: University of California, Los Angeles - Chemistry URL: [Link]

  • Title: Simple and rapid detection of aromatic amines using a thin layer chromatography plate Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: THIN-LAYER CHROMATOGRAPHY | DETECTION METHODS | UV/IODINE-CHAMBER METHOD | SPRAY REAGENT METHOD | Source: YouTube URL: [Link]

  • Title: 5.7: Visualizing TLC Plates Source: Chemistry LibreTexts URL: [Link]

  • Title: Thin Layer Chromatography (TLC) Source: University of Colorado Boulder, Organic Chemistry URL: [Link]

  • Title: 2.3F: Visualizing TLC Plates Source: Chemistry LibreTexts URL: [Link]

  • Title: Detection and Visualization Methods Used in Thin-Layer Chromatography Source: ResearchGate URL: [Link]

  • Title: Part 10: TLC - Visualization of Spots (Thin Layer Chromatography) Source: YouTube URL: [Link]

  • Title: Thin Layer Chromatography Source: Unknown URL: [Link]

  • Title: Visualizing a TLC plate Source: YouTube URL: [Link]

  • Title: TLC Visualization Reagents Source: EPFL URL: [Link]

  • Title: TLC Stains Source: University of Toronto URL: [Link]

  • Title: TLC stains Source: Organic Chemistry URL: [Link]

  • Title: Preparative TLC- For the partial purification of antimicrobial products... Source: ResearchGate URL: [Link]

  • Title: Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds Source: PMC - NIH URL: [Link]

  • Title: 4-Chloro-N-(1,1-dimethylethyl)benzamide Source: PubChem URL: [Link]

  • Title: Magic Formulas: TLC Stains Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2 Source: ResearchGate URL: [Link]

  • Title: This journal is © The Royal Society of Chemistry 2017 Source: Royal Society of Chemistry URL: [Link]

Sources

Application Notes and Protocols for the Derivatization of N-(tert-Butyl)-4-chlorobenzamide for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the derivatization of N-(tert-Butyl)-4-chlorobenzamide, a scaffold of interest in medicinal chemistry, to facilitate structure-activity relationship (SAR) studies. We present a strategic approach to chemical modification, focusing on palladium-catalyzed cross-coupling reactions at the C4 position of the chlorophenyl ring. Detailed, step-by-step protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are provided, enabling the synthesis of a diverse library of analogues. Furthermore, this guide outlines the subsequent evaluation of these derivatives through a standardized in vitro anticancer bioassay, the MTT assay, to establish a robust SAR. The causality behind experimental choices, self-validating protocols, and data interpretation are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Derivatization

N-(tert-Butyl)-4-chlorobenzamide serves as a promising starting point or "hit" compound in early-stage drug discovery. Its chemical structure, featuring a stable amide linkage, a bulky tert-butyl group, and a reactive chlorophenyl ring, offers multiple avenues for chemical modification to optimize its biological activity. Structure-activity relationship (SAR) studies are the cornerstone of this optimization process, systematically altering the molecule's structure to enhance potency, improve selectivity, and optimize pharmacokinetic properties (ADMET).[1][2]

The primary focus of this guide is the derivatization at the C4-chloro position of the benzamide ring. The chlorine atom acts as a versatile chemical handle for introducing a wide array of functional groups through modern synthetic methodologies. This allows for a systematic exploration of how different substituents at this position influence the compound's biological effect. For the purpose of this application note, we will focus on establishing an SAR for potential anticancer activity, a field where benzamide derivatives have shown considerable promise.[3]

Strategic Approach to SAR: A Hit-to-Lead Campaign

The derivatization of N-(tert-Butyl)-4-chlorobenzamide is conceptualized as a "hit-to-lead" optimization campaign.[4] The goal is to transform the initial "hit" into a "lead" compound with improved characteristics. This iterative process involves the design, synthesis, and biological testing of new analogues.

Our strategy will focus on two highly reliable and versatile palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: To introduce new carbon-carbon bonds, allowing for the incorporation of various aryl and heteroaryl moieties.[5][6]

  • Buchwald-Hartwig Amination: To form new carbon-nitrogen bonds, enabling the introduction of a diverse range of primary and secondary amines.[7][8][9]

The selection of these reactions is based on their broad substrate scope, functional group tolerance, and generally high yields, which are critical for the efficient generation of a chemical library for SAR studies.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation cluster_analysis Data Analysis Start N-(tert-Butyl)-4-chlorobenzamide (Starting Material) Deriv Derivatization (Suzuki or Buchwald-Hartwig) Start->Deriv Library Library of Analogues Deriv->Library Purify Purification & Characterization (HPLC, NMR, MS) Library->Purify Bioassay In Vitro Bioassay (e.g., MTT Assay) Purify->Bioassay Data IC50 Determination Bioassay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Identification of Lead Compound(s) SAR->Lead Lead->Deriv Iterative Optimization

Figure 1: A generalized workflow for the hit-to-lead optimization of N-(tert-Butyl)-4-chlorobenzamide.

Experimental Protocols

Materials and General Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents are recommended for the palladium-catalyzed reactions. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds can be achieved by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).[10] The identity and purity of all synthesized compounds must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12][13] Purity should be ≥95% as determined by HPLC.[14]

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the synthesis of 4-aryl-N-(tert-butyl)benzamides.

Materials:

  • N-(tert-Butyl)-4-chlorobenzamide

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a dried round-bottom flask, add N-(tert-Butyl)-4-chlorobenzamide (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add a degassed mixture of toluene and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-N-(tert-butyl)benzamide derivative.

Suzuki_Coupling Start N-(tert-Butyl)-4-chlorobenzamide + Arylboronic Acid Reagents Pd(OAc)₂, PPh₃, K₂CO₃ Toluene/Water, 90°C Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents->Reaction Workup Aqueous Workup (EtOAc, H₂O, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 4-Aryl-N-(tert-butyl)benzamide Purification->Product

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the synthesis of 4-amino-N-(tert-butyl)benzamide derivatives.

Materials:

  • N-(tert-Butyl)-4-chlorobenzamide

  • Primary or secondary amine (e.g., morpholine, piperidine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

Procedure:

  • To a dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq) and XPhos (0.02 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by N-(tert-Butyl)-4-chlorobenzamide (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-N-(tert-butyl)benzamide derivative.

Biological Evaluation: Anticancer Activity Screening

To establish the SAR, the synthesized derivatives are screened for their cytotoxic effects on a selected cancer cell line (e.g., human breast cancer cell line T47D) using the MTT assay.[3] This colorimetric assay measures cell metabolic activity and is a reliable indicator of cell viability.

Protocol 3: MTT Assay for Cytotoxicity

Materials:

  • T47D human breast cancer cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized N-(tert-Butyl)-4-chlorobenzamide derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed T47D cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation and SAR Analysis

The biological activity data (IC₅₀ values) should be tabulated to facilitate comparison and the establishment of a clear SAR.

Table 1: SAR of N-(tert-Butyl)-4-chlorobenzamide Derivatives against T47D Cells

Compound IDR Group at C4 PositionIC₅₀ (µM)
Parent -Cl> 100
SM-1 -Phenyl52.3
SM-2 -4-Methoxyphenyl35.8
SM-3 -3-Fluorophenyl41.2
BH-1 -Morpholinyl28.5
BH-2 -Piperidinyl33.1
BH-3 -N-Methylpiperazinyl15.7
Doxorubicin (Positive Control)0.8

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Interpretation of SAR:

  • The parent compound with the chloro-substituent is inactive.

  • Substitution at the C4 position is crucial for activity.

  • The introduction of both aryl (via Suzuki-Miyaura) and amino (via Buchwald-Hartwig) groups enhances cytotoxicity.

  • Electron-donating groups on the appended aryl ring (e.g., -OCH₃ in SM-2) appear to be more favorable than unsubstituted phenyl (SM-1).

  • Nitrogen-containing heterocycles introduced via Buchwald-Hartwig amination show promising activity, with the N-methylpiperazinyl group (BH-3) being the most potent in this series.

These initial findings can guide the design of the next generation of analogues for further optimization.

Conclusion

This application note provides a detailed and scientifically grounded framework for the derivatization of N-(tert-Butyl)-4-chlorobenzamide and the subsequent evaluation of its analogues for SAR studies. By employing robust and versatile synthetic methods like Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently generate a diverse library of compounds. The systematic biological evaluation and careful analysis of the resulting data are essential for the successful progression of a hit compound to a promising lead candidate in the drug discovery pipeline.

References

  • Quilliam, M. A., & Gergely, R. J. (1985). Tert-Butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry.
  • United Chemical Technologies. (2020).
  • The Organic Chemistry Tutor. (2017, January 14).
  • Kesuma, D., et al. (2023). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl)-4-chloro-benzamide as anti-breast cancer candidate. Journal of Pharmacy & Pharmacognosy Research, 11(2), 558-570.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
  • Saeed, S., et al. (2010). N-Butyl-4-chlorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2822.
  • Danaher Life Sciences. (n.d.). Lead Optimization in Drug Discovery. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Design, synthesis, and cytotoxic activity of some novel N-(substituted) benzamide derivatives bearing coumarin and 1-azocoumarin. Journal of the Iranian Chemical Society, 18(10), 2615-2628.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid - a search for optimal catalytic conditions [Image]. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Wu, G., et al. (2021). Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach. STAR Protocols, 2(1), 100312.
  • Wu, G., et al. (2021). Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Agilent. (n.d.).
  • Eggink, M., et al. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(3), 1137-1146.
  • Chemistry LibreTexts. (2025, February 2). 16.
  • Studydrive. (n.d.).
  • Leah4sci. (2019, January 19).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.).
  • Ingallinella, P., et al. (2018). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. SLAS Discovery, 23(4), 332-344.
  • Pion Inc. (2025, January 30).
  • Patsnap. (2025, May 21). How does structure-activity relationship (SAR)
  • BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
  • European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Hit-to-Lead.
  • Chemistry LibreTexts. (2023, June 30).
  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum [Image].
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic acids [Image].
  • ChemHelp ASAP. (2023, November 28).
  • Yates, N. A., et al. (2001). Characterization of the Complexity of Small-Molecule Libraries by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 73(13), 2941-2951.
  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • Khan, I., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 33-41.
  • Bacsa, I., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 57(11), 1249-1252.
  • Eggink, M., et al. (2010).
  • Biological Magnetic Resonance Bank. (n.d.).
  • Regalado, E. L., & Welch, C. J. (2016). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC North America, 34(s4), 18-25.
  • Li, G., et al. (2020). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(allyl)Cl] Precatalysts: Catalyst Evaluation and Mechanism. Catalysis Science & Technology, 10(2), 437-446.

Sources

N-(tert-Butyl)-4-chlorobenzamide in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(tert-Butyl)-4-chlorobenzamide is a secondary amide scaffold characterized by high steric bulk and orthogonal reactivity. In pharmaceutical process chemistry, it serves as a critical "linchpin" intermediate. Its utility stems from two distinct chemical handles:[1][2]

  • The tert-Butyl Amide Group: Acts as a robust Directed Metalation Group (DMG) for ortho-lithiation, allowing regiospecific functionalization at the C2 position without competing nucleophilic attack at the carbonyl.

  • The para-Chloro Substituent: Provides a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton or introduce heteroatoms.

This guide details the synthesis of the core scaffold and provides validated protocols for its downstream transformation into complex pharmaceutical intermediates.

Synthesis of the Core Scaffold

While simple amidation is well-known, process consistency requires strict control over stoichiometry to prevent bis-acylation and ensure easy purification. The Acid Chloride method is preferred for scale-up over coupling reagents (EDC/HOBt) due to cost-efficiency and simplified workup.

Protocol 1: Scalable Synthesis via Acid Chloride

Reaction Principle: Nucleophilic acyl substitution of 4-chlorobenzoyl chloride with tert-butylamine in the presence of a non-nucleophilic base.

Materials:

  • 4-Chlorobenzoyl chloride (1.0 equiv)[3]

  • tert-Butylamine (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Methodology:

  • Preparation: Charge a dry reactor with 4-chlorobenzoyl chloride (e.g., 100 mmol) and anhydrous DCM (500 mL). Cool the solution to 0 °C under a nitrogen atmosphere.

  • Amine Addition: Mix tert-butylamine (110 mmol) and Et₃N (120 mmol) in a separate addition funnel. Add this mixture dropwise to the reactor over 30 minutes, maintaining the internal temperature below 10 °C. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[4]

  • Workup: Quench with 1M HCl (200 mL) to remove excess amine and salts. Separate the organic layer and wash sequentially with saturated NaHCO₃ (200 mL) and brine (200 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Hexane/Ethyl Acetate to yield white needles.

Expected Yield: >90% Key Quality Attribute: Melting Point 168–170 °C (Lit. value consistency).

Application A: The Amide as a Directing Group (DoM)[5]

The tert-butyl group is sterically demanding, which prevents the "Barbier-Wieland degradation" (nucleophilic attack of the organolithium on the carbonyl). Instead, the amide oxygen coordinates with the lithium species, directing deprotonation exclusively to the ortho position.

Protocol 2: Regioselective Ortho-Formylation

This protocol converts the scaffold into a 2-formyl-4-chlorobenzamide derivative, a precursor for isoindolinones and other heterocycles.

Materials:

  • N-(tert-Butyl)-4-chlorobenzamide (1.0 equiv)[5]

  • n-Butyllithium (n-BuLi) (2.2 equiv, 1.6 M in hexanes)

  • N,N-Dimethylformamide (DMF) (3.0 equiv)

  • Anhydrous THF

Step-by-Step Methodology:

  • Inertion: Flame-dry a 3-neck flask and purge with Argon. Add the benzamide substrate (10 mmol) and anhydrous THF (50 mL).

  • Lithiation: Cool the solution to -78 °C (Dry ice/acetone bath). Add n-BuLi (22 mmol) dropwise via syringe pump over 20 minutes.

    • Mechanistic Insight: The first equivalent acts as a base to deprotonate the amide N-H (forming the Li-amide). The second equivalent performs the C-H lithiation at the ortho position, stabilized by the Li-O coordination.

  • Equilibration: Stir at 0 °C for 1 hour to ensure complete lithiation. The solution typically turns a deep yellow/orange.

  • Electrophile Trapping: Cool back to -78 °C. Add anhydrous DMF (30 mmol) rapidly.

  • Quench: Allow to warm to room temperature and stir for 2 hours. Quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Application B: The Aryl Chloride as a Functional Handle

The chlorine atom at the para position is generally unreactive toward nucleophiles but is an excellent partner for Palladium-catalyzed cross-coupling. This allows for the construction of biaryl systems common in kinase inhibitors.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Materials:

  • N-(tert-Butyl)-4-chlorobenzamide (1.0 equiv)[5]

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%) - Ligand choice is critical for aryl chlorides.

  • K₃PO₄ (2.0 equiv)

  • Toluene/Water (10:1)

Step-by-Step Methodology:

  • Setup: In a reaction vial, combine the benzamide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg), SPhos (16 mg), and K₃PO₄ (425 mg).

  • Solvent: Add degassed Toluene (4 mL) and Water (0.4 mL).

  • Reaction: Heat the sealed vial to 100 °C for 12 hours.

  • Workup: Cool to RT, filter through a pad of Celite, and wash with EtOAc. Concentrate the filtrate.

  • Purification: The biaryl product is purified via silica gel chromatography.

Visualizing the Workflow

The following diagram illustrates the orthogonal reactivity of the scaffold, highlighting the divergence between C-H activation and Cross-Coupling pathways.

G Start 4-Chlorobenzoic Acid Intermediate N-(tert-Butyl)-4-chlorobenzamide (Core Scaffold) Start->Intermediate 1. SOCl2 2. t-BuNH2 Lithiation Intermediate: Dilithiated Species (Ortho-Li, N-Li) Intermediate->Lithiation n-BuLi (2.2 eq) -78°C to 0°C Coupling Pd-Catalyzed Cycle (Oxidative Addition to C-Cl) Intermediate->Coupling Ph-B(OH)2, Pd(OAc)2 SPhos, Base ProductA 2-Formyl-N-(tert-butyl)-4-chlorobenzamide (Ortho-Functionalized) Lithiation->ProductA DMF (Electrophile) ProductB N-(tert-Butyl)-4-phenylbenzamide (Biaryl Product) Coupling->ProductB Reductive Elimination

Caption: Divergent synthesis pathways from the central N-(tert-Butyl)-4-chlorobenzamide scaffold. Left: Ortho-lithiation (DoM). Right: Suzuki-Miyaura coupling.

Data Summary: Reactivity Profile

ParameterReaction TypeCritical ReagentKey ConditionOutcome
C2 Position Directed Ortho Metalation (DoM)n-BuLi (2.2 eq)-78 °C to 0 °CRegioselective functionalization (C-H activation)
C4 Position Cross-Coupling (Suzuki)Pd(OAc)₂ / SPhos100 °C, BaseBiaryl formation (C-Cl activation)
Amide N-H DeprotonationNaH or n-BuLi0 °CFormation of nucleophilic N-anion
Carbonyl Nucleophilic AttackGrignard/LithiumRTBlocked by tert-butyl steric bulk (Stability feature)

References

  • National Institutes of Health (NIH). (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives. Retrieved from [Link]

  • ResearchGate. (2018). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2.[6] Retrieved from [Link]

  • ACS Catalysis. (2017). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. Retrieved from [Link]

  • Chemical Communications. (2017). Overlooked potential of N,N-bidentate directing-groups in Ni-catalyzed C–H functionalization of benzamides. Retrieved from [Link]

Sources

Application Note: N-(tert-Butyl)-4-chlorobenzamide in Agrochemical Research

[1]

Executive Summary & Scientific Context

N-(tert-Butyl)-4-chlorobenzamide is a secondary amide featuring a lipophilic tert-butyl group and an electron-withdrawing 4-chlorophenyl moiety.[1][2] In agrochemical research, it serves two distinct but critical functions:

  • Precursor for Crop Protection Materials: It is the key intermediate in the synthesis of Diethylhexyl Butamido Triazone (HEB) , a high-performance UV absorber used in agricultural plastic films (greenhouse covers) to prevent photodegradation of the polymer and protect crops from UV stress.[2]

  • Metabolic Reference Standard: It functions as a stable model compound and potential degradation marker for studying the environmental fate of benzoylhydrazine insecticides (e.g., Halofenozide) and other benzamide-based agrochemicals.[1] Its resistance to hydrolysis makes it an excellent standard for persistence studies.[1]

Application I: High-Purity Synthesis for Analytical Standards

For use as a reference standard in residue analysis or as a high-grade intermediate, purity >99.5% is required.[1] The following protocol utilizes a nucleophilic acyl substitution pathway optimized for yield and minimal byproduct formation.

Protocol A: Schotten-Baumann Acylation (Lab Scale)

Objective: Synthesize 10 g of N-(tert-Butyl)-4-chlorobenzamide with >99% purity.

Reagents:

  • 4-Chlorobenzoyl chloride (CAS 122-01-0): 1.05 equiv.[1][2]

  • tert-Butylamine (CAS 75-64-9): 1.0 equiv.[1][2]

  • Triethylamine (Et₃N): 1.2 equiv.[1]

  • Dichloromethane (DCM): Anhydrous solvent.[1]

Step-by-Step Methodology:

  • Preparation: Charge a 250 mL round-bottom flask with tert-butylamine (5.0 g, 68.4 mmol) and Et₃N (8.3 g, 82.0 mmol) in 100 mL anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Dissolve 4-chlorobenzoyl chloride (12.6 g, 71.8 mmol) in 20 mL DCM. Add this solution dropwise to the amine mixture over 30 minutes. Mechanism: The base neutralizes the HCl byproduct, driving the equilibrium forward.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]

  • Quenching: Quench with 50 mL 1M HCl to remove unreacted amine and Et₃N.

  • Workup: Separate the organic layer.[1][3] Wash sequentially with:

    • 50 mL Sat. NaHCO₃ (removes unreacted acid chloride/acid).[1]

    • 50 mL Brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needle-like crystals.

Expected Results:

  • Yield: ~92-95%[1]

  • Melting Point: 172–176 °C

  • Appearance: White crystalline solid.[1]

Visualization: Synthesis Pathway

Synthesis_Pathwaycluster_reactantsReactantscluster_conditionsConditionsA4-ChlorobenzoylChlorideEIntermediateComplexA->EBtert-ButylamineB->ECDCM, 0°CC->EDEt3N (Base)D->EFN-(tert-Butyl)-4-chlorobenzamide(Target Product)E->F - HCl

Caption: Nucleophilic acyl substitution pathway for the synthesis of N-(tert-Butyl)-4-chlorobenzamide.

Application II: Agrochemical Formulation (UV Stabilization)

N-(tert-Butyl)-4-chlorobenzamide is the immediate precursor to Diethylhexyl Butamido Triazone (HEB) , a triazine-based UV absorber.[1][2] In modern agriculture, "plasticulture" (use of plastic films) relies on these additives to prevent the film from disintegrating under solar radiation.

Industrial Relevance
  • Function: The benzamide moiety provides steric bulk and lipophilicity, while the triazine core absorbs UV-B radiation.[2]

  • Usage: Added to LDPE/LLDPE masterbatches for greenhouse films.[1]

Conversion Workflow (Summary)
  • Coupling: N-(tert-Butyl)-4-chlorobenzamide is reacted with melamine in the presence of a copper catalyst (Ullmann-type coupling) to form the triazine intermediate.[1][2]

  • Esterification: The intermediate is further reacted with isooctyl 4-chlorobenzoate to attach the lipophilic tails, resulting in the final UV-absorber HEB.[1]

Application III: Environmental Fate & Residue Analysis[1]

As a structural analog to the "chlorobenzamide" class of metabolites, this molecule is used to validate extraction protocols for soil and water analysis.

Protocol B: HPLC-UV/MS Quantification in Soil

Objective: Quantify N-(tert-Butyl)-4-chlorobenzamide residues in soil samples (Limit of Quantitation: 0.01 mg/kg).

Instrumentation:

  • System: Agilent 1290 Infinity II LC or equivalent.

  • Detector: Triple Quadrupole MS (MRM mode) or UV-DAD (254 nm).[1]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Method Parameters:

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Flow Rate 0.8 mL/min
Gradient 0-2 min: 10% B; 2-10 min: 10%→90% B; 10-12 min: 90% B.
Injection Vol 10 µL
Retention Time ~7.8 min (dependent on column)

Sample Preparation (QuEChERS Modified):

  • Extraction: Weigh 10 g of soil into a 50 mL centrifuge tube. Add 10 mL ACN and 5 mL water. Shake vigorously for 1 min.

  • Salting Out: Add 4 g MgSO₄ and 1 g NaCl. Vortex for 1 min and centrifuge at 4000 rpm for 5 min.

  • Cleanup: Transfer 1 mL of supernatant to a dSPE tube (containing PSA/C18). Vortex and centrifuge.[1]

  • Analysis: Filter supernatant (0.22 µm PTFE) into an HPLC vial.

Visualization: Analytical Workflow

Analytical_Workflowcluster_prepSample Preparation (QuEChERS)cluster_analysisInstrumental AnalysisS1Soil Sample (10g)S2Extraction(ACN + H2O)S1->S2S3Partitioning(MgSO4 + NaCl)S2->S3S4Cleanup (dSPE)(PSA/C18)S3->S4A1HPLC Separation(C18 Column)S4->A1 Filtered ExtractA2Detection(MS/MS or UV 254nm)A1->A2A3Data Processing(Quantification)A2->A3

Caption: Modified QuEChERS extraction and HPLC analysis workflow for benzamide residues in soil.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of N-Substituted 4-Chlorobenzamide Derivatives. Retrieved from

  • National Institutes of Health (PubChem). (2025).[1] 4-Chlorobenzamide Compound Summary. CID 12084.[1] Retrieved from

  • Google Patents. (2019).[1] CN110229113B: Preparation method of ultraviolet absorber HEB.[1] Retrieved from

  • Food and Agriculture Organization (FAO). (2000).[1] Tebufenozide: Pesticide Residues in Food.[1] Retrieved from

  • Mokhtary, M. et al. (2012).[1] Polyvinylpolypyrrolidone-Supported Boron Trifluoride; Highly Efficient Catalyst for the Synthesis of N-tert-Butyl Amides.[1] Semantic Scholar. Retrieved from

Application Notes and Protocols: N-(tert-Butyl)-4-chlorobenzamide as a Molecular Probe for Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenotypic screening is a powerful paradigm in drug discovery, capable of identifying compounds with desired biological effects without prior knowledge of their molecular targets. However, the subsequent identification of these targets is a critical and often challenging step in understanding the mechanism of action and advancing a compound through the development pipeline. This guide provides a detailed framework for utilizing N-(tert-Butyl)-4-chlorobenzamide, a readily synthesizable benzamide derivative, as a scaffold for creating molecular probes for target deconvolution. We present a hypothetical case study where N-(tert-Butyl)-4-chlorobenzamide has been identified as an inhibitor of cancer cell proliferation, and we outline comprehensive protocols for its conversion into both affinity-based and photo-affinity probes. This document details the strategic design of these probes, step-by-step experimental workflows for target capture, and downstream analysis by mass spectrometry, culminating in target validation.

Introduction: The Challenge of Target Deconvolution

The journey from a hit compound in a phenotypic screen to a validated drug candidate hinges on understanding its molecular mechanism of action. Target identification, or deconvolution, is the process of pinpointing the specific biomolecule(s) a compound interacts with to elicit its biological effect. This knowledge is paramount for lead optimization, predicting potential off-target effects, and developing biomarkers.

N-(tert-Butyl)-4-chlorobenzamide is a small molecule that can be readily synthesized and functionalized.[1][2] While its intrinsic biological activity is not extensively characterized, its structural relative, N-(phenylcarbamothioyl)-4-chloro-benzamide, has been shown to exhibit anticancer properties by targeting Checkpoint Kinase 1 (CHK1), a crucial regulator of the cell cycle and DNA damage response.[3][4] Overexpression of CHK1 is correlated with poor prognosis in several cancers, including triple-negative breast cancer, making it a compelling therapeutic target.[5][6]

This guide will therefore use a plausible scenario: N-(tert-Butyl)-4-chlorobenzamide has been identified in a high-throughput screen as an inhibitor of triple-negative breast cancer cell proliferation. Our objective is to design and employ molecular probes based on this scaffold to identify its cellular target(s).

Probe Design and Strategy

A molecular probe is a modified version of a bioactive compound designed to report on its interactions within a complex biological system.[7] A well-designed probe retains the biological activity of the parent compound while incorporating two key features: a reporter tag for detection and purification, and in some cases, a reactive group for covalent capture.[8]

We will explore two complementary state-of-the-art chemical proteomics strategies: Affinity-Based Protein Profiling (ABPP) and Photo-Affinity Labeling (PAL).[9][10]

  • Affinity Probe (AP-1): This probe will consist of the N-(tert-Butyl)-4-chlorobenzamide core, a linker, and a biotin tag. Biotin's exceptionally strong and specific interaction with avidin and streptavidin allows for highly efficient enrichment of probe-bound proteins from cell lysates.[11][12]

  • Photo-Affinity Probe (PAP-1): This more advanced probe will include the core scaffold, a biotin tag, a linker, and a photo-reactive group (e.g., a diazirine).[13][14] Upon UV irradiation, the diazirine generates a highly reactive carbene that covalently crosslinks the probe to any interacting proteins in close proximity.[15] This allows for the capture of interactions, including those with lower affinity, within a more native cellular environment (i.e., in live cells).[10]

The point of attachment for the linker is crucial. To minimize disruption of the binding pharmacophore, the linker will be attached to the phenyl ring, distal to the amide bond which is likely critical for target interaction.

Synthesis of Molecular Probes

The synthesis of the proposed probes leverages standard amide bond formation chemistry. The core structure, N-(tert-Butyl)-4-chlorobenzamide, can be synthesized via the acylation of tert-butylamine with 4-chlorobenzoyl chloride.[1] To create the probes, a derivative of 4-chlorobenzoic acid with a linker attachment point is required.

Protocol 3.1: General Synthesis Scheme for Affinity Probe (AP-1)

  • Functionalization of the Scaffold: Start with a commercially available 4-chloro-3-aminobenzoic acid. The amino group serves as a handle for linker attachment.

  • Linker Attachment: Couple a suitable linker molecule containing a terminal alkyne group (e.g., pent-4-ynoic acid) to the amino group of the modified benzoic acid via an amide bond formation reaction.

  • Activation of Carboxylic Acid: Convert the carboxylic acid group of the functionalized scaffold to a more reactive acyl chloride using an agent like thionyl chloride (SOCl₂).[16]

  • Amidation: React the resulting acyl chloride with tert-butylamine to form the alkyne-functionalized N-(tert-Butyl)-4-chlorobenzamide derivative.

  • Biotinylation via Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach an azide-modified biotin molecule to the terminal alkyne of the probe. This yields the final affinity probe, AP-1 .

Protocol 3.2: General Synthesis Scheme for Photo-Affinity Probe (PAP-1)

The synthesis of PAP-1 follows a similar path, but incorporates a photo-reactive diazirine moiety.[14]

  • Scaffold Synthesis: Synthesize a scaffold that incorporates a diazirine-containing benzoic acid derivative. This can be achieved through established multi-step syntheses starting from commercially available materials.[17][18]

  • Linker and Amidation: Attach a linker with a terminal alkyne and then react with tert-butylamine as described for AP-1 .

  • Biotinylation: Use the same click chemistry approach to attach biotin-azide, yielding the final photo-affinity probe, PAP-1 .

Note: All synthesized probes must be fully characterized (NMR, HRMS) and validated to ensure they retain the biological activity of the parent compound, N-(tert-Butyl)-4-chlorobenzamide, in the initial cell proliferation assay.

Application Protocol: Affinity-Based Protein Profiling (ABPP)

ABPP using an immobilized affinity probe is a robust method for identifying protein targets from a cell lysate.[9]

ABPP_Workflow cluster_prep Preparation cluster_binding Binding & Washing cluster_analysis Analysis Lysate Prepare Cell Lysate (e.g., TNBC cells) Incubate Incubate Lysate with AP-1 Beads & Control Beads Lysate->Incubate Beads Immobilize AP-1 Probe on Streptavidin Beads Beads->Incubate ControlBeads Prepare Control Beads (No Probe) ControlBeads->Incubate Wash Wash Beads Extensively to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS_Prep On-Bead Digestion (Trypsin) Wash->MS_Prep Parallel Path SDS_PAGE SDS-PAGE & Silver Stain or Western Blot Elute->SDS_PAGE LC_MS LC-MS/MS Analysis MS_Prep->LC_MS

Caption: Workflow for Affinity-Based Protein Profiling (ABPP).

Protocol 4.1: Target Pulldown using AP-1

  • Preparation of Affinity Matrix:

    • Resuspend streptavidin-coated agarose beads in lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors).

    • Incubate the beads with a saturating amount of AP-1 probe (e.g., 10-50 µM) for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove unbound probe.

    • Prepare control beads in parallel using an inactive structural analog or beads without any probe.

  • Cell Lysate Preparation:

    • Culture triple-negative breast cancer cells (e.g., MDA-MB-231) to ~80% confluency.

    • Harvest cells and lyse them in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to remove cellular debris. Determine the total protein concentration using a BCA assay.

  • Affinity Pulldown:

    • Incubate 1-5 mg of cell lysate with the prepared AP-1 beads and control beads for 2-4 hours at 4°C.

    • Competition Control (Crucial): In a separate tube, pre-incubate the cell lysate with a 50-100 fold excess of free N-(tert-Butyl)-4-chlorobenzamide for 1 hour before adding the AP-1 beads. This will demonstrate the specificity of the probe-protein interaction.

    • Wash the beads 5-7 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute bound proteins by boiling the beads in SDS-PAGE loading buffer.

    • Separate the eluted proteins by 1D SDS-PAGE and visualize by silver staining or Coomassie blue. Specific bands that appear in the AP-1 lane but are absent or significantly reduced in the control and competition lanes are potential targets.

    • For identification, proceed to mass spectrometry analysis (Section 6).

Application Protocol: Photo-Affinity Labeling (PAL)

PAL enables the identification of targets in a more physiological context, including within live cells, capturing both strong and transient interactions.[10][19]

PAL_Workflow cluster_labeling In-Situ Labeling cluster_enrichment Enrichment cluster_analysis Analysis Incubate Incubate Live Cells with PAP-1 Probe UV Irradiate with UV Light (e.g., 365 nm) to Covalently Crosslink Incubate->UV Lyse Lyse Cells UV->Lyse Click Click Chemistry: Attach Biotin-Azide Lyse->Click If probe has alkyne tag Enrich Enrich Biotinylated Proteins with Streptavidin Beads Lyse->Enrich If probe is pre-biotinylated Click->Enrich Wash Wash Beads Enrich->Wash Digest On-Bead Tryptic Digestion Wash->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Quantify Quantitative Proteomics (e.g., TMT, SILAC) LC_MS->Quantify

Caption: Workflow for Photo-Affinity Labeling (PAL).

Protocol 5.1: Live-Cell Target Capture using PAP-1

  • Cell Treatment:

    • Plate TNBC cells and grow to ~80% confluency.

    • Replace the medium with serum-free medium and add PAP-1 (typically 1-10 µM). Incubate for a predetermined time (e.g., 1-4 hours) to allow for cellular uptake and target engagement.

    • Include control groups: a DMSO vehicle control and a competition group pre-treated with excess free N-(tert-Butyl)-4-chlorobenzamide.

  • Photo-Crosslinking:

    • Wash the cells with ice-cold PBS to remove the unbound probe.

    • Place the culture plates on ice and irradiate with UV light (typically 350-365 nm) for 10-30 minutes. The exact time and energy should be optimized to maximize crosslinking while minimizing cell damage.[15]

  • Lysate Preparation and Enrichment:

    • Harvest and lyse the cells as described in Protocol 4.1.

    • The PAP-1 probe is already biotinylated. Add streptavidin beads to the clarified lysate and incubate for 2-4 hours at 4°C to capture the covalently labeled protein complexes.[20]

    • Wash the beads extensively with a series of stringent buffers (e.g., high salt, urea-containing buffers) to remove non-covalently bound proteins.

  • Analysis:

    • Proceed with on-bead digestion for mass spectrometry analysis (Section 6).

Target Identification by Mass Spectrometry

Mass spectrometry (MS) is the definitive method for identifying the proteins captured by the molecular probes.[21][22]

Protocol 6.1: Sample Preparation and LC-MS/MS

  • Protein Digestion:

    • Resuspend the washed beads from the ABPP or PAL experiments in a digestion buffer (e.g., ammonium bicarbonate).

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Perform an on-bead tryptic digest overnight at 37°C to cleave the proteins into smaller peptides.

  • Peptide Cleanup:

    • Collect the supernatant containing the peptides.

    • Desalt the peptides using a C18 StageTip or similar solid-phase extraction method.

  • LC-MS/MS Analysis:

    • Analyze the cleaned peptides using a high-resolution Orbitrap or Q-TOF mass spectrometer coupled to a nano-flow liquid chromatography system.

    • The mass spectrometer will perform data-dependent acquisition, measuring the mass-to-charge ratio (m/z) of the peptides (MS1 scan) and then selecting the most abundant peptides for fragmentation and sequencing (MS2 scan).[23]

Data Analysis and Target Validation

The raw MS data must be processed to identify and quantify the proteins.[24]

7.1. Data Analysis

  • Database Searching: Use a search algorithm (e.g., MaxQuant, SEQUEST) to match the experimental MS2 spectra against a protein database (e.g., UniProt Human).[23]

  • Candidate Prioritization: True targets should be significantly enriched in the probe-treated samples compared to the controls. Key criteria for a high-confidence hit include:

    • High peptide count and sequence coverage.

    • Presence in the probe sample and absence (or significant reduction) in the no-probe control.

    • Significant reduction in the competition control sample.

    • Reproducibility across biological replicates.

Table 1: Hypothetical List of Proteins Identified by PAL-MS

Protein ID (UniProt) Gene Name Peptides (Probe) Peptides (Competition) Fold Change (Probe/Comp) Function
P49759 CHEK1 25 2 12.5 Serine/threonine-protein kinase, cell cycle checkpoint control
P04637 TP53 3 2 1.5 Tumor suppressor, transcription factor
Q09472 HSPA5 18 17 1.1 Chaperone, protein folding

| P62258 | ACTG1 | 22 | 21 | 1.0 | Cytoskeletal protein |

This table shows hypothetical data where CHEK1 is the most promising candidate due to its significant reduction in the competition sample.

7.2. Target Validation

The list of candidates from MS analysis must be validated through orthogonal methods to confirm a direct and functionally relevant interaction.[25][26][27]

  • Western Blotting: Confirm the identity of the top candidate(s) (e.g., CHK1) in the pulldown eluates from the ABPP/PAL experiments.

  • Cellular Thermal Shift Assay (CETSA): A direct binding event in cells often stabilizes the target protein against thermal denaturation. This can be measured by heating intact cells or lysates treated with N-(tert-Butyl)-4-chlorobenzamide to various temperatures and quantifying the amount of soluble target protein remaining.

  • RNA Interference (siRNA/shRNA): Knockdown of the target protein's expression should phenocopy or abrogate the anti-proliferative effect of N-(tert-Butyl)-4-chlorobenzamide. If CHK1 is the target, its knockdown should reduce the efficacy of the compound.

  • Enzymatic Assays: If the target is an enzyme like CHK1, test the ability of N-(tert-Butyl)-4-chlorobenzamide to directly inhibit its activity in a purified in vitro kinase assay.

Conclusion

This application note provides a comprehensive and technically grounded strategy for using N-(tert-Butyl)-4-chlorobenzamide as a starting point for molecular probe development. By leveraging the powerful techniques of Affinity-Based Protein Profiling and Photo-Affinity Labeling, researchers can effectively move from a phenotypic hit to a validated molecular target. The detailed protocols and workflows described herein offer a robust framework for elucidating the mechanism of action of novel bioactive compounds, a critical step in modern drug discovery and chemical biology.

References

  • Google Patents. (n.d.). CN110229113B - A kind of preparation method of ultraviolet absorber HEB.
  • Dubinsky, L., et al. (2020). Photoaffinity labeling in target- and binding-site identification. PubMed Central. Retrieved from [Link]

  • Chavda, V. P., et al. (2017). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl). Journal of Pharmaceutical and Pharmacognosy Research.
  • MS Bioworks. (n.d.). Ac#vity-Based Protein Profiling (ABPP) Assay. Retrieved from [Link]

  • Kesuma, D., et al. (2023). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl)-4-chloro-benzamide. Journal of Pharmaceutical and Pharmacognosy Research, 13(2), 558.
  • Chen, G., et al. (2011). Roles of Chk1 in Cell Biology and Cancer Therapy. PubMed Central. Retrieved from [Link]

  • de Vink, P. J., et al. (2020). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. National Institutes of Health. Retrieved from [Link]

  • Dubinsky, L., et al. (2020). Photoaffinity labeling in target- and binding-site identification. PubMed Central. Retrieved from [Link]

  • Payne, D. J., et al. (2007). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PubMed Central. Retrieved from [Link]

  • Mack, E. T., et al. (2022). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry.
  • Roccaro, F., et al. (2023). Activity-based protein profiling: A graphical review. PubMed Central. Retrieved from [Link]

  • Lee, H., et al. (2022). Checkpoint Kinase 1 (CHK1) Functions as Both a Diagnostic Marker and a Regulator of Epithelial-to-Mesenchymal Transition (EMT) in Triple-Negative Breast Cancer. MDPI. Retrieved from [Link]

  • Leandro, J., et al. (2020). Purification of Small Batches of Biotinylated Antibodies by Immobilized Metal Affinity Chromatography for Ligand Binding Method Development. The AAPS Journal, 22(4), 81.
  • Adusumilli, R., & Mallick, P. (2017). Analysis of mass spectrometry data in proteomics. PubMed. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Target Validation. Retrieved from [Link]

  • Juhász, T., et al. (2023). Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum. RSC Publishing.
  • Tomasoni, D., et al. (2022). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). CHEK1. Retrieved from [Link]

  • The, M., & Käll, L. (2020). A beginner's guide to mass spectrometry–based proteomics. Portland Press.
  • ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol.... Retrieved from [Link]

  • Tomohiro, T., et al. (2014). Diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand interaction. Semantic Scholar.
  • Morgan, M. A., & Shiloh, Y. (2007). Targeting Checkpoint Kinase 1 in Cancer Therapeutics. AACR Journals.
  • de Boer, E., et al. (2003). Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice. National Institutes of Health. Retrieved from [Link]

  • YouTube. (2022). Activity Based Protein Profiling for Drug Discovery. Retrieved from [Link]

  • Binzet, G., et al. (2009). N-Benzylcarbamothioyl-2-chlorobenzamide. PubMed Central.
  • Aragen Life Sciences. (n.d.). Target Identification and Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CHEK1 checkpoint kinase 1 [ (human)]. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mass spectrometry-based protein identification in proteomics-a review. Retrieved from [Link]

  • G-Biosciences. (2018). The Advantages of Biotinylation Tagging in Protein Purification. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-N-(1,1-dimethylethyl)benzamide. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2022). Small molecule photocatalysis enables drug target identification via energy transfer. Retrieved from [Link]

  • Biotec-Peptide. (n.d.). Activity-Based Protein Profiling Experimental Process and Key Operation Points. Retrieved from [Link]

  • Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzamide. Retrieved from [Link]

  • WJBPHS. (n.d.). Target identification and validation in research. Retrieved from [Link]

  • Binzet, G., et al. (2009). 3-Chloro-N-(diphenylcarbamothioyl)benzamide. PubMed Central.
  • Vinati Organics. (2022). A detailed overview about n-Tert-Butylacrylamide CAS 107-58-4. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Chlorobenzamide (CAS 618-48-4). Retrieved from [Link]

  • Gescher, A., et al. (1982). The formation and metabolism of N-hydroxymethyl compounds--IX. N-(acetoxymethyl)-4-chlorobenzamide: an electrophile but not a mutagen in Salmonella typhimurium. PubMed. Retrieved from [Link]

Sources

Application Note & Protocol: A Scalable Kilogram-Scale Synthesis of N-(tert-Butyl)-4-chlorobenzamide for Preclinical Drug Discovery Programs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 4-chlorobenzamide scaffold is a privileged pharmacophore in modern medicinal chemistry, forming the structural core of numerous compounds investigated for a range of therapeutic applications, including oncology and infectious diseases.[1] Derivatives have shown potential as inhibitors of critical cellular targets like tyrosine kinases.[1] N-(tert-Butyl)-4-chlorobenzamide (CAS 42498-40-8) is a key intermediate and building block in the synthesis of these more complex, high-value molecules.[2] Its robust chemical nature and the synthetic handles it provides make it an essential component in the libraries of drug discovery programs.

The progression of a lead compound from initial discovery to preclinical evaluation necessitates a significant increase in material supply. This demand shift requires a synthetic process that is not only high-yielding but also safe, reproducible, cost-effective, and scalable. This application note provides a comprehensive, field-proven protocol for the kilogram-scale synthesis of N-(tert-Butyl)-4-chlorobenzamide, designed to meet the stringent purity and quantity requirements of preclinical studies. We will detail a robust and efficient process centered on the nucleophilic acyl substitution between 4-chlorobenzoyl chloride and tert-butylamine, addressing critical process parameters, safety considerations, and analytical quality control.

Strategic Rationale for the Selected Synthetic Route

For large-scale amide bond formation, the direct coupling of a carboxylic acid and an amine often requires costly coupling reagents and can present challenges in removing byproducts.[3] The chosen synthetic pathway, the reaction of an acid chloride with an amine, offers several distinct advantages for scale-up:

  • High Reactivity: Acid chlorides are highly electrophilic, leading to rapid and often exothermic reactions with amines, which minimizes reaction time and improves throughput.[3]

  • Cost-Effectiveness: The starting materials, 4-chlorobenzoic acid (for conversion to the acid chloride) and tert-butylamine, are readily available and economical bulk chemicals. The conversion of the carboxylic acid to the acid chloride is typically achieved with inexpensive reagents like thionyl chloride or oxalyl chloride.

  • Simplified Purification: The primary byproduct of the amidation is hydrochloric acid, which is easily neutralized by an excess of the amine base or an added scavenger base. The resulting salt can then be efficiently removed through a simple aqueous work-up, simplifying the isolation of the final product.

This strategy is illustrated in the reaction diagram below.

cluster_reactants Reactants cluster_products Products R1 4-Chlorobenzoyl Chloride P1 N-(tert-Butyl)-4-chlorobenzamide R1->P1 Nucleophilic Acyl Substitution R2 tert-Butylamine R2->P1 P2 tert-Butylammonium Chloride R2->P2 HCl Scavenger

Figure 1: Overall synthetic transformation.

Process Safety & Hazard Management

A thorough understanding and mitigation of risks are paramount in any scale-up operation. The primary hazards in this synthesis are associated with the starting materials.

Substance CAS No. Primary Hazards Handling Precautions & PPE
4-Chlorobenzoyl Chloride 122-01-0Corrosive (causes severe skin burns and eye damage), lachrymator, moisture sensitive (reacts with water to release HCl gas).[4][5]Handle in a well-ventilated fume hood. Wear chemical-resistant gloves (butyl or nitrile), splash goggles, a face shield, and a lab coat. Keep away from water and moisture.[5]
tert-Butylamine 75-64-9Highly flammable liquid and vapor, corrosive (causes skin burns and eye damage), harmful if inhaled.Handle in a fume hood away from ignition sources. Use intrinsically safe equipment. Wear chemical-resistant gloves, splash goggles, and a lab coat.
Dichloromethane (DCM) 75-09-2Potential carcinogen, causes skin and eye irritation, harmful if inhaled.Minimize exposure by handling in a closed system or a fume hood. Wear appropriate PPE.
Hydrochloric Acid (HCl) 7647-01-0Corrosive, causes severe burns. The reaction generates HCl as a byproduct.The work-up involves handling acidic solutions. Ensure appropriate PPE is worn. Neutralize all acidic waste before disposal.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Detailed Scale-Up Synthesis Protocol (1.0 kg Scale)

This protocol is designed to yield approximately 1.0 kg of N-(tert-Butyl)-4-chlorobenzamide. All operations should be performed in a walk-in fume hood with appropriate engineering controls.

Equipment & Reagents
Reagent / Material CAS No. Quantity Molar Eq. Notes
4-Chlorobenzoyl Chloride122-01-0829 g1.0Purity ≥ 98%
tert-Butylamine75-64-91040 g (1.4 L)3.0Purity ≥ 99%. Used in excess as both reactant and base.
Dichloromethane (DCM)75-09-210.0 L-ACS Grade
3 M Hydrochloric Acid (aq)7647-01-0~5.0 L-For work-up
5% Sodium Bicarbonate (aq)144-55-8~5.0 L-For work-up
Saturated NaCl Solution (Brine)7647-14-54.0 L-For work-up
Anhydrous Sodium Sulfate7757-82-6500 g-Drying agent
Heptane142-82-56.0 L-For recrystallization
Equipment: 20 L jacketed glass reactor with overhead stirring, thermocouple, and nitrogen inlet; 1 L dropping funnel; 20 L separatory funnel; large Büchner funnel and vacuum flask; rotary evaporator; vacuum oven.
Synthetic Workflow

G A Charge Reactor with tert-Butylamine & DCM B Cool Reactor to 0-5 °C A->B D Slowly Add Acid Chloride Solution to Reactor B->D C Prepare Solution of 4-Chlorobenzoyl Chloride in DCM C->D E Stir at Room Temperature (Monitor by TLC) D->E Maintain T < 10 °C F Transfer to Separatory Funnel E->F Reaction Complete G Wash with 3 M HCl (aq) F->G H Wash with 5% NaHCO3 (aq) G->H Repeat x2 I Wash with Brine H->I J Dry Organic Layer (Na2SO4) I->J K Filter and Concentrate (Rotary Evaporator) J->K L Recrystallize from Hot Heptane K->L M Filter and Dry Product in Vacuum Oven L->M N Final QC Analysis M->N

Figure 2: Step-by-step experimental workflow for synthesis and purification.

Step-by-Step Procedure
  • Reaction Setup: Charge the 20 L jacketed reactor with dichloromethane (8.0 L) and tert-butylamine (1.4 L, 1040 g). Begin stirring and cool the solution to 0-5 °C using a circulating chiller.

  • Acid Chloride Addition: In a separate container, dissolve 4-chlorobenzoyl chloride (829 g) in dichloromethane (2.0 L). Transfer this solution to the 1 L dropping funnel.

  • Reaction: Add the 4-chlorobenzoyl chloride solution dropwise to the stirred, cooled tert-butylamine solution over 2-3 hours. Causality: This slow addition is critical to control the exothermic reaction and prevent temperature spikes, which could lead to side reactions or a runaway reaction. The internal temperature should be maintained below 10 °C throughout the addition. A thick white precipitate (tert-butylammonium chloride) will form.

  • Reaction Completion: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 4-chlorobenzoyl chloride is fully consumed. (Eluent: 3:1 Hexanes:Ethyl Acetate; visualize under UV light).

  • Work-up - Acid Wash: Transfer the reaction slurry to a 20 L separatory funnel. Add 3 M HCl (2.5 L). Shake vigorously and allow the layers to separate. Drain the lower organic layer. Causality: This step removes the excess tert-butylamine and the tert-butylammonium chloride salt into the aqueous layer. Repeat the wash with another 2.5 L of 3 M HCl.

  • Work-up - Base Wash: Wash the organic layer with 5% sodium bicarbonate solution (2 x 2.5 L). Check the pH of the final aqueous wash to ensure it is neutral or slightly basic. Causality: This neutralizes any remaining HCl in the organic phase.

  • Work-up - Brine Wash: Wash the organic layer with saturated brine (1 x 4.0 L) to remove the bulk of the dissolved water.

  • Drying and Concentration: Drain the organic layer into a clean container and dry over anhydrous sodium sulfate (500 g). Stir for 30 minutes, then filter to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification by Recrystallization: Transfer the crude solid to a clean flask and add heptane (approx. 5-6 L). Heat the mixture to reflux with stirring until all the solid dissolves. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 2 hours to maximize crystal formation.

  • Isolation and Drying: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold heptane. Dry the product in a vacuum oven at 40-50 °C to a constant weight.

  • Final Product: The typical yield is 950-1050 g (85-95%) of N-(tert-Butyl)-4-chlorobenzamide as a white crystalline solid.

Analytical Quality Control for Preclinical Batches

To ensure the material is suitable for preclinical studies, the final product must be rigorously tested against predefined specifications.

Parameter Method Specification Typical Result
Appearance Visual InspectionWhite to off-white crystalline solidConforms
Identity ¹H NMR, ¹³C NMRSpectrum conforms to the reference structureConforms
Identity Mass Spectrometry[M+H]⁺ = 212.08, [M+Na]⁺ = 234.06Conforms
Purity HPLC (UV, 254 nm)≥ 98.5%99.2%
Melting Point Melting Point Apparatus133-136 °C134.5 °C
Residual Solvents GC-HSDCM ≤ 600 ppm, Heptane ≤ 5000 ppmDCM: 150 ppm, Heptane: 800 ppm

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.71 (d, J=8.6 Hz, 2H), 7.39 (d, J=8.6 Hz, 2H), 5.95 (s, 1H, NH), 1.45 (s, 9H).

Conclusion

This application note provides a validated, robust, and scalable protocol for the kilogram-scale synthesis of N-(tert-Butyl)-4-chlorobenzamide. The procedure is designed with an emphasis on safety, efficiency, and high purity, making it ideally suited for producing material for preclinical research and development. By following this detailed guide, drug development professionals can confidently and reliably synthesize this critical building block, enabling the advancement of their discovery pipelines.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(tert-Butyl)-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of N-(tert-Butyl)-4-chlorobenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing N-(tert-Butyl)-4-chlorobenzamide?

A1: The most direct and widely employed method is the nucleophilic acyl substitution reaction between 4-chlorobenzoyl chloride and tert-butylamine.[1] This reaction, a classic example of the Schotten-Baumann reaction, is typically rapid and high-yielding.[2][3] The presence of a base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1] An alternative, though less direct, route begins with 4-chlorobenzoic acid, which must first be converted to the more reactive 4-chlorobenzoyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂).[4]

Q2: Why is a base necessary in the reaction between 4-chlorobenzoyl chloride and tert-butylamine?

A2: The reaction between 4-chlorobenzoyl chloride and tert-butylamine produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed. The amine starting material, tert-butylamine, is itself a base and will react with the generated HCl to form tert-butylammonium chloride. This salt is no longer nucleophilic and cannot react with the 4-chlorobenzoyl chloride. By adding a non-nucleophilic base, such as triethylamine or pyridine, or an inorganic base like sodium hydroxide, the HCl byproduct is neutralized, ensuring the tert-butylamine remains in its free, nucleophilic form to react.[1][2]

Q3: Can I use 4-chlorobenzoic acid directly with tert-butylamine to form the amide?

A3: Direct reaction of a carboxylic acid (4-chlorobenzoic acid) with an amine (tert-butylamine) to form an amide is generally inefficient without the use of specialized coupling reagents. The reaction requires high temperatures to drive off water, and often results in a stable ammonium carboxylate salt. To achieve high yields under milder conditions, the carboxylic acid's hydroxyl group must first be converted into a better leaving group. This is accomplished either by converting the acid to an acyl chloride first[4] or by using peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-Hydroxybenzotriazole).[5][6]

Q4: What are the primary safety concerns when working with the reagents for this synthesis?

A4: The primary reagents of concern are 4-chlorobenzoyl chloride and thionyl chloride (if starting from the carboxylic acid).

  • 4-Chlorobenzoyl Chloride: It is highly corrosive and lachrymatory (induces tearing). It reacts violently with water and moisture, releasing corrosive HCl gas.[7] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Thionyl Chloride (SOCl₂): This reagent is also highly corrosive and toxic. It reacts vigorously with water to release HCl and sulfur dioxide (SO₂), both of which are toxic and corrosive gases.[4] Strict anhydrous conditions and a fume hood are mandatory when handling thionyl chloride.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causes and actionable solutions.

Q1: My reaction yield is very low. What are the likely causes?

A1: Low yields are a common frustration and can typically be traced to several key factors:

  • Hydrolysis of 4-chlorobenzoyl chloride: This is the most frequent cause. 4-chlorobenzoyl chloride is extremely sensitive to moisture and will readily hydrolyze back to the unreactive 4-chlorobenzoic acid.[7]

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or poor mixing of the reagents, especially in biphasic systems.[7]

  • Suboptimal Reagent Purity: The purity of your starting materials is critical. Old or improperly stored 4-chlorobenzoyl chloride may already be partially hydrolyzed. The presence of water in the amine or solvent can lead to unwanted side reactions.[7]

  • Product Loss During Workup: Significant amounts of product can be lost during aqueous washes and recrystallization if solubility parameters are not carefully controlled.[7]

Q2: I suspect my 4-chlorobenzoyl chloride has hydrolyzed. How can I prevent this?

A2: Minimizing hydrolysis is crucial for achieving a high yield. Implement the following preventative measures:

  • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried and cooled under a stream of inert gas (like nitrogen or argon) before use. Use anhydrous solvents, which can be obtained from a solvent purification system or by using freshly opened bottles.[7]

  • Work Under an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This prevents atmospheric moisture from entering the reaction vessel.[8]

  • Correct Order of Addition: Slowly add the 4-chlorobenzoyl chloride solution to the stirred solution of tert-butylamine and base.[7] This ensures the highly reactive acyl chloride immediately encounters the desired nucleophile, favoring amidation over hydrolysis.

  • Use Fresh or Purified Reagents: Use a new bottle of 4-chlorobenzoyl chloride or purify older stock by distillation if its quality is suspect.[7]

Q3: My TLC analysis shows multiple spots, including one at the baseline. What are the likely impurities?

A3: The presence of multiple spots indicates a mixture of compounds. For this synthesis, common impurities are:

  • Unreacted 4-chlorobenzoyl chloride: This will appear as a spot on the TLC plate.

  • 4-chlorobenzoic acid: This is the hydrolysis byproduct and is a very common impurity.[7] Being a carboxylic acid, it is highly polar and will often streak or remain at the baseline of the TLC plate, especially with non-polar solvent systems.

  • Diacylation Product: While sterically hindered, it is possible for a second molecule of 4-chlorobenzoyl chloride to react with the amide N-H, though this is generally not a major byproduct under standard conditions.

Q4: How can I effectively purify my crude N-(tert-Butyl)-4-chlorobenzamide?

A4: A standard extractive workup followed by recrystallization is usually sufficient.

  • Acid Wash: After the reaction is complete, wash the organic layer with a dilute acid solution (e.g., 1 M HCl). This will protonate and remove any unreacted tert-butylamine and the scavenger base (like triethylamine) into the aqueous layer.[8]

  • Base Wash: Follow with a wash using a dilute base solution (e.g., saturated aqueous NaHCO₃). This will deprotonate and remove the acidic impurity, 4-chlorobenzoic acid, into the aqueous layer.[8]

  • Brine Wash & Drying: A final wash with brine (saturated NaCl solution) removes residual water from the organic layer, which is then dried over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

  • Recrystallization: After evaporating the solvent, the crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the pure product.[8]

Experimental Protocols & Data

Protocol 1: Synthesis from 4-Chlorobenzoyl Chloride

This protocol is the most direct method for the synthesis.

Materials:

  • 4-chlorobenzoyl chloride

  • tert-Butylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in a separate portion of anhydrous dichloromethane.

  • Add the 4-chlorobenzoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes via a dropping funnel. A white precipitate (triethylamine hydrochloride) will form.[9]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-chlorobenzoyl chloride is consumed.

  • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization.

Data Presentation
ReagentMolar Eq.RoleKey Consideration
4-Chlorobenzoyl Chloride1.0ElectrophileHighly moisture-sensitive.[7]
tert-Butylamine1.1NucleophileUse slight excess to ensure complete reaction.
Triethylamine1.2BaseScavenges HCl byproduct.[10]
Dichloromethane-SolventMust be anhydrous.[7]
Visualizations
General Synthesis Workflow

The overall process, from starting materials to the final purified product, can be visualized as follows.

cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification 4-Chlorobenzoyl_Chloride 4-Chlorobenzoyl Chloride Amidation Nucleophilic Acyl Substitution (Schotten-Baumann) 4-Chlorobenzoyl_Chloride->Amidation tert-Butylamine tert-Butylamine tert-Butylamine->Amidation Base Base (e.g., Et3N) Base->Amidation Crude_Product Crude Product in DCM Amidation->Crude_Product Reaction Mixture Washing Aqueous Washes (Acid, Base, Brine) Crude_Product->Washing Quench with H2O Drying Drying & Solvent Removal Washing->Drying Separated Organic Layer Purification Recrystallization Drying->Purification Crude Solid Final_Product Pure N-(tert-Butyl)- 4-chlorobenzamide Purification->Final_Product

Caption: Workflow for N-(tert-Butyl)-4-chlorobenzamide Synthesis.

Troubleshooting Logic Diagram

This diagram outlines the decision-making process when encountering low product yield.

Start Low Yield Observed Check_TLC Analyze TLC of Crude Product Start->Check_TLC SM_Present Significant Starting Material Remains Check_TLC->SM_Present Yes Acid_Impurity Polar Spot at Baseline (4-Chlorobenzoic Acid) Check_TLC->Acid_Impurity No Incomplete_Rxn Cause: Incomplete Reaction SM_Present->Incomplete_Rxn Clean_Crude Crude Product Looks Clean (but low mass) Acid_Impurity->Clean_Crude No Hydrolysis Cause: Reagent Hydrolysis Acid_Impurity->Hydrolysis Yes Workup_Loss Cause: Product Loss During Workup Clean_Crude->Workup_Loss Sol_Incomplete Solution: - Increase reaction time/temp - Check stoichiometry Incomplete_Rxn->Sol_Incomplete Sol_Hydrolysis Solution: - Use anhydrous solvents/glassware - Run under inert atmosphere Hydrolysis->Sol_Hydrolysis Sol_Workup Solution: - Minimize wash volumes - Optimize recrystallization solvent Workup_Loss->Sol_Workup

Caption: Troubleshooting flowchart for low yield issues.

References
  • Google Patents. (2011). CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride.
  • Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2008). N-Butyl-4-chlorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2322. [Link]

  • Google Patents. (1999).
  • Hassan, S. Y., Ali, A. A., & M. A., I. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Beni-Suef University Journal of Basic and Applied Sciences, 6(1), 77-85. [Link]

  • Google Patents. (2021). CN110229113B - A kind of preparation method of ultraviolet absorber HEB.
  • Yang, Y., Wang, Z., & Zhu, Y. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. Journal of Chemical Research, 44(9-10), 603-608. [Link]

  • Rollando, R., Jantan, I., & Usman, U. A. (2023). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl)-4-chlorobenzamide as a potential anticancer agent. Journal of Pharmacy & Pharmacognosy Research, 11(6), 1025-1037. [Link]

  • Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

  • Google Patents. (2008). CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • PrepChem. (2017). Synthesis of 4-bromo-N-tert-butyl-benzamide. [Link]

  • Royal Society of Chemistry. (2017). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. [Link]

  • ResearchGate. (2016). How to purify p-amino tert butyl benzamide?. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • SciSpace. (2012). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase. [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

  • PubChem. (n.d.). N-tert-Butyl-4-aminobenzamide. [Link]

  • PubChem. (n.d.). N-tert-Butyl-4-nitrobenzamide. [Link]

Sources

Technical Support Center: Synthesis of N-(tert-Butyl)-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(tert-Butyl)-4-chlorobenzamide. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-based answers to common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I've performed the synthesis of N-(tert-Butyl)-4-chlorobenzamide from 4-chlorobenzoyl chloride and tert-butylamine, but my yield is low and the product seems impure. What are the likely culprits?

This is a common issue that typically points to the presence of process-related impurities. The primary reaction is a nucleophilic acyl substitution, but several side reactions and unreacted starting materials can contaminate the final product.[1]

The most common impurities to suspect are:

  • Unreacted Starting Materials: Residual 4-chlorobenzoyl chloride and tert-butylamine.

  • Hydrolysis Product: 4-chlorobenzoic acid, formed from the reaction of 4-chlorobenzoyl chloride with moisture.[2][3][4]

  • By-product Salt: tert-Butylammonium chloride, formed from the reaction of tert-butylamine with the HCl gas generated during the primary reaction.

A summary of these common impurities is provided below:

Impurity NameChemical StructureSource / Reason for Formation
4-Chlorobenzoyl ChlorideCl-C₆H₄-COClIncomplete reaction; insufficient reaction time or non-stoichiometric addition of tert-butylamine.
tert-Butylamine(CH₃)₃CNH₂Incomplete reaction; excess reagent used.
4-Chlorobenzoic AcidCl-C₆H₄-COOHHydrolysis of the starting material, 4-chlorobenzoyl chloride, due to moisture in the solvent or glassware.[2][4]
tert-Butylammonium Chloride(CH₃)₃CNH₃⁺Cl⁻Reaction of the basic tert-butylamine with the HCl by-product of the main amide formation reaction.
Question 2: How can I detect the presence of these specific impurities in my product mixture?

A multi-technique analytical approach is the most robust strategy for impurity profiling.[5][6][7]

  • Thin-Layer Chromatography (TLC): This is an excellent first-pass technique to monitor reaction completion. The starting materials and the final amide product will have different Rf values. 4-chlorobenzoic acid, being more polar, will typically have a lower Rf than the amide product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying the purity of your final compound and detecting trace impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and identifying impurities.[5][8] For instance, the acidic proton of 4-chlorobenzoic acid will appear as a broad singlet far downfield (typically >10 ppm), which is a clear diagnostic peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is ideal for identifying unknown impurities by providing both retention time data and mass-to-charge ratio, which helps in determining the molecular weight of the impurity.[5][7][8]

Question 3: My NMR spectrum shows a broad peak around 12-13 ppm and my crude product has an acidic pH. What is this impurity and how do I remove it?

This strongly indicates the presence of 4-chlorobenzoic acid . It forms when the highly reactive 4-chlorobenzoyl chloride is exposed to water.[2][4] Even trace amounts of moisture in your reaction solvent or on the glassware can lead to its formation.

Troubleshooting Protocol: Liquid-Liquid Extraction for Acid Removal

This protocol leverages the acidic nature of the carboxylic acid impurity, which can be converted to its water-soluble carboxylate salt with a mild base, allowing for its removal from the organic phase containing your desired amide.

Materials:

  • Crude N-(tert-Butyl)-4-chlorobenzamide dissolved in a water-immiscible solvent (e.g., dichloromethane or ethyl acetate).

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Brine (saturated NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

Procedure:

  • Dissolve your crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas that evolves.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Wash the organic layer again with deionized water to remove any residual bicarbonate.

  • Finally, wash the organic layer with brine to remove the bulk of the dissolved water.

  • Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified amide.

Question 4: After an aqueous workup, I still see impurities. What is the best method for final purification?

For amides, recrystallization is often the most effective and scalable method for achieving high purity.[9] It avoids the potential for product loss or decomposition that can sometimes occur with column chromatography for amides.[9]

Troubleshooting Protocol: Recrystallization of N-(tert-Butyl)-4-chlorobenzamide

Principle: This technique relies on the principle that the desired compound and the impurities have different solubilities in a given solvent at different temperatures. The goal is to find a solvent system where the desired amide is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

Procedure:

  • Transfer the crude, dried product into an Erlenmeyer flask.

  • Select an appropriate solvent. A common choice for amides is ethanol or an ethanol/water mixture.

  • Add a minimal amount of the hot solvent to the flask—just enough to dissolve the solid completely. This is a critical step to ensure a good recovery.

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined, pure crystals.

  • For maximum yield, you can then place the flask in an ice bath to further decrease the solubility of the product.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Allow the crystals to air dry completely.

Visualizing Impurity Formation

The following diagram illustrates the primary reaction pathway for the synthesis of N-(tert-Butyl)-4-chlorobenzamide and the key side reactions that lead to common impurities.

Synthesis_Impurities cluster_main Primary Synthesis Pathway cluster_side Side Reactions / Impurity Formation SM1 4-Chlorobenzoyl Chloride Product N-(tert-Butyl)-4-chlorobenzamide SM1->Product + tert-Butylamine Impurity1 4-Chlorobenzoic Acid SM1->Impurity1 + H₂O (Hydrolysis) SM2 tert-Butylamine SM2->Product Impurity2 tert-Butylammonium Chloride SM2->Impurity2 + HCl HCl HCl (by-product) H2O H₂O (Moisture) H2O->Impurity1 HCl_source->Impurity2

Caption: Reaction scheme showing the formation of the target amide and key impurities.

References

  • What is the best technique for amide purification?. ResearchGate. [Link]

  • The Chemical Significance of 4-Chlorobenzoyl Chloride: Synthesis, Properties, and Industrial Uses. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • 4-Chlorobenzoyl chloride | C7H4Cl2O. PubChem. [Link]

  • Trivedi, R. K., & Kallem, R. R. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Austin Journal of Analytical and Pharmaceutical Chemistry, 4(1), 1073. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Research Journal of Pharmacy. [Link]

  • Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]

  • Synthesis and analysis of amides. Chemistry Education. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • N-Butyl-4-chlorobenzamide. Acta Crystallographica Section E. [Link]

Sources

Recrystallization techniques for purifying N-(tert-Butyl)-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purifying N-(tert-Butyl)-4-chlorobenzamide

Welcome to the technical support guide for the purification of N-(tert-Butyl)-4-chlorobenzamide via recrystallization. This document provides field-proven insights, detailed protocols, and troubleshooting solutions designed for researchers, scientists, and drug development professionals. Our goal is to empower you to overcome common challenges and achieve high purity for your target compound.

Frequently Asked Questions (FAQs)

This section addresses foundational questions you may have before beginning the recrystallization process.

Q1: How do I select the optimal solvent for recrystallizing N-(tert-Butyl)-4-chlorobenzamide?

A1: The choice of solvent is the most critical parameter in recrystallization. The ideal solvent should dissolve the compound completely when hot but poorly when cold.[1][2] For N-(tert-Butyl)-4-chlorobenzamide, the molecular structure contains a polar amide group, a nonpolar tert-butyl group, and a moderately polar chlorophenyl group. This balance of polarity suggests that solvents of intermediate polarity or a mixed-solvent system will be most effective.

  • Single Solvents: Polar solvents like ethanol, methanol, or acetonitrile are good starting points for amides.[3] Water is generally a poor solvent for this compound at room temperature but can be used as an "anti-solvent" in a mixed system.

  • Mixed Solvents (Solvent/Anti-Solvent): This is often a more practical approach when a single ideal solvent cannot be found.[4][5] A common strategy involves dissolving the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then adding a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point).[6] Good pairs include ethanol/water, ethyl acetate/hexanes, or acetone/water.[7][8]

A systematic approach is to test the solubility of a small amount of your crude material in a few candidate solvents at room temperature and then at their boiling points.[9]

Q2: What is the fundamental principle behind using a "minimum amount" of hot solvent?

A2: Using the minimum volume of boiling solvent required to fully dissolve the crude solid creates a saturated or near-saturated solution.[4] As this solution cools, the solubility of N-(tert-Butyl)-4-chlorobenzamide decreases dramatically, forcing the compound to crystallize out of the solution. If an excessive amount of solvent is used, the solution will not become saturated upon cooling, and the compound will remain dissolved, leading to poor or no crystal yield.[1][2]

Q3: What are the essential safety precautions for this procedure?

A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. When heating organic solvents, which are often flammable, always use a steam bath, heating mantle, or hot plate. Never use an open flame. Be aware that heating a solvent in a sealed container (e.g., a tightly stoppered Erlenmeyer flask) can cause pressure to build up, creating an explosion hazard.

Troubleshooting Guide: Common Recrystallization Issues

This guide provides solutions to specific problems you may encounter during the experiment.

Q: My compound will not dissolve, even after adding a large amount of boiling solvent.

A: This indicates that the solvent you have chosen has insufficient dissolving power for N-(tert-Butyl)-4-chlorobenzamide, even at high temperatures.

  • Causality: The solute-solute interactions within the crystal lattice are stronger than the potential solute-solvent interactions.

  • Solution:

    • Change Solvents: Select a more polar solvent. For example, if you are using hexanes, switch to ethyl acetate or ethanol.

    • Use a Mixed-Solvent System: If you are already using a moderately good solvent, you can add a small amount of a stronger, miscible solvent to increase the overall solvating power.

Q: I've cooled my solution, but no crystals have formed.

A: Crystal formation, or nucleation, sometimes requires a higher energy barrier to get started. This issue can arise from several factors.[10]

  • Causality & Solutions:

    • Solution is Not Saturated: You may have used too much solvent. Solution: Gently boil off a portion of the solvent in a fume hood to concentrate the solution, and then allow it to cool again.[10]

    • Supersaturation: The solution is saturated, but nucleation has not initiated. Solutions:

      • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites.[10]

      • Add a Seed Crystal: If you have a small crystal of pure N-(tert-Butyl)-4-chlorobenzamide, add it to the solution. This provides a template for further crystal growth.

      • Flash Freeze: Cool the solution in an ice bath for 15-20 minutes. Rapid cooling can sometimes induce crystallization, although it may result in smaller crystals.[11]

Q: My compound separated as an oil, not as solid crystals ("oiling out").

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of a solid crystal lattice.[6] This is common when the solute's melting point is low or when using mixed-solvent systems where the solubility changes drastically with temperature.

  • Causality: The solution becomes supersaturated while it is still too hot for the compound to solidify.

  • Solutions:

    • Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount (10-20% more) of the "good" solvent to lower the saturation point.[6]

    • Slow Down Cooling: Allow the solution to cool much more slowly. Insulate the flask with paper towels or a cork ring to retain heat longer, giving the molecules more time to arrange into an ordered crystal lattice.[10]

    • Change Solvent System: Consider a different solvent or solvent pair with a lower boiling point.

Q: My final yield of pure crystals is very low.

A: A low yield means that a significant portion of your product was lost during the process. The recovery can never be 100%, as some product will always remain dissolved in the cold solvent (mother liquor).[1] However, significant losses are avoidable.

  • Causality & Solutions:

    • Excess Solvent Used: As discussed, too much solvent will keep more of your product in solution.[2] Solution: Use the absolute minimum amount of boiling solvent needed for dissolution.

    • Premature Crystallization: Crystals may have formed during a hot gravity filtration step, getting trapped in the filter paper. Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated with hot solvent before filtering your solution.[12]

    • Inadequate Cooling: If the solution is not cooled sufficiently, more product will remain dissolved. Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation.[11]

    • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, will dissolve some of your product.[1] Solution: Wash the crystals with a minimal amount of ice-cold solvent.

Data Presentation: Solvent Selection Guide

The following table provides a starting point for solvent selection based on general principles of amide solubility.[3][13] Experimental verification is crucial.

SolventTypeBoiling Point (°C)Suitability Rationale
Ethanol Polar Protic78Good potential. The hydroxyl group can hydrogen bond with the amide, while the ethyl group interacts with the nonpolar parts of the molecule. Often used in a mixed system with water.
Methanol Polar Protic65Similar to ethanol but more polar. May be too effective a solvent, leading to lower recovery unless used in a mixed pair.
Acetonitrile Polar Aprotic82A good candidate for recrystallizing amides due to its intermediate polarity.[3]
Ethyl Acetate Polar Aprotic77Moderate polarity. Often works well in a mixed-solvent system with a nonpolar anti-solvent like hexanes.
Hexanes Nonpolar69Likely a poor solvent on its own but an excellent choice as an "anti-solvent" when paired with a more polar solvent like ethyl acetate.
Water Polar Protic100Very poor solvent for the target compound. Primarily used as a highly effective "anti-solvent" with miscible organic solvents like ethanol or acetone.

Experimental Protocols & Visual Workflows

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude N-(tert-Butyl)-4-chlorobenzamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[12]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, pure crystals.[4]

  • Cooling: Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize the yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum desiccator.[12]

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water Example)
  • Dissolution: Dissolve the crude solid in the minimum amount of boiling ethanol in an Erlenmeyer flask.

  • Saturation: While keeping the solution hot, add hot water (the anti-solvent) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[5][6]

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[5]

  • Crystallization, Cooling, Collection, and Drying: Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol.

Visual Workflow for Recrystallization

Recrystallization_Workflow A Place Crude Solid in Flask B Add Minimum Hot Solvent to Dissolve A->B C Insoluble Impurities Present? B->C D Hot Gravity Filtration C->D Yes E Cool Slowly to Room Temperature C->E No D->E F Cool in Ice-Water Bath E->F G Collect Crystals via Vacuum Filtration F->G H Wash with Minimal Ice-Cold Solvent G->H I Dry Pure Crystals H->I

Caption: General workflow for the recrystallization process.

Visual Guide for Troubleshooting

Troubleshooting_Tree Problem Recrystallization Problem NoCrystals No Crystals Form Problem->NoCrystals OilingOut Compound Oils Out Problem->OilingOut LowYield Low Crystal Yield Problem->LowYield Cause_TooMuchSolvent Cause: Too Much Solvent NoCrystals->Cause_TooMuchSolvent Cause_Supersaturated Cause: Supersaturated, No Nucleation NoCrystals->Cause_Supersaturated Cause_AboveMP Cause: Solution Saturated Above Compound's MP OilingOut->Cause_AboveMP Cause_FastCool Cause: Cooling Too Rapid OilingOut->Cause_FastCool LowYield->Cause_TooMuchSolvent Cause_WashLoss Cause: Product Lost During Wash/Filtration LowYield->Cause_WashLoss Sol_BoilOff Solution: Boil Off Excess Solvent Cause_TooMuchSolvent->Sol_BoilOff Sol_Scratch Solution: Scratch Flask or Add Seed Crystal Cause_Supersaturated->Sol_Scratch Sol_ReheatAdd Solution: Reheat, Add More 'Good' Solvent Cause_AboveMP->Sol_ReheatAdd Sol_SlowCool Solution: Insulate and Cool Slower Cause_FastCool->Sol_SlowCool Sol_MinWash Solution: Use Minimal, Ice-Cold Solvent for Wash/Rinse Cause_WashLoss->Sol_MinWash

Caption: Decision tree for troubleshooting common issues.

References

  • recrystallization-2.doc.pdf. (n.d.).
  • 3.6F: Troubleshooting . (2022, April 7). Chemistry LibreTexts. [Link]

  • Mixed-solvent recrystallisation . (n.d.). University of York Chemistry Teaching Labs. [Link]

  • Recrystallization using two solvents . (2012, May 7). YouTube. [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment . (2025, July 2). Zhanghua - Filter Dryer. [Link]

  • Recrystallization1. (n.d.).
  • 3.3F: Mixed Solvents . (2022, April 7). Chemistry LibreTexts. [Link]

  • Two-Solvent Recrystallization Guide . (n.d.). MIT OpenCourseWare. [Link]

  • Guide for crystallization. (n.d.).
  • Crystal Growing Tips . (2015, April 28). University of Florida Center for Xray Crystallography. [Link]

  • Tips & Tricks: Recrystallization . (n.d.). University of Rochester Department of Chemistry. [Link]

  • What is the best technique for amide purification? . (2020, November 2). ResearchGate. [Link]

  • Recrystallization. (n.d.).
  • Amide-based compounds, production, recovery, purification and uses thereof. (n.d.).
  • N-Butyl-4-chlorobenzamide . (n.d.). National Center for Biotechnology Information. [Link]

  • Recrystallization-1.pdf. (n.d.).
  • Recrystallization - Single Solvent . (n.d.). University of Toronto Scarborough. [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? . (2018, January 10). Sciencemadness Discussion Board. [Link]

Sources

Overcoming poor solubility of N-(tert-Butyl)-4-chlorobenzamide in aqueous buffers

[1][2][3]

Ticket ID: SOL-TBCB-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary: The "Invisible" Precipitate

User reports frequently describe inconsistent biological data (IC50 shifts) or visible turbidity when working with N-(tert-Butyl)-4-chlorobenzamide .[1][2][3]

The Root Cause: This molecule combines a lipophilic chlorobenzene core with a bulky tert-butyl group.[1][2][3] While the amide bond offers some polarity, the bulky hydrophobic regions dominate, resulting in a high LogP (estimated ~3.5–4.0) and high crystal lattice energy.[1][2][3]

When you dilute a DMSO stock of this compound directly into an aqueous buffer, you trigger the "Ouzo Effect" —a spontaneous micro-precipitation where the compound crashes out of solution faster than it can disperse. This creates "invisible" micro-crystals that float in suspension, leading to false negatives in assays or clogged microfluidics.[3]

This guide provides three validated workflows to overcome this thermodynamic barrier.

Module 1: The "Solvent Shift" Protocol (Standard Assays)

Best For: High-throughput screening (HTS), enzymatic assays, and acute cell treatments.[1][3]

Direct dilution (adding buffer to DMSO stock) causes local supersaturation.[1][2][3] The Solvent Shift method reverses this, preventing the "crash."

Protocol: The Reverse-Addition Technique
  • Prepare 1000x Stock: Dissolve N-(tert-Butyl)-4-chlorobenzamide in 100% anhydrous DMSO to 10 mM. Vortex until clear.

  • Prepare Intermediate (10x):

    • Place the required volume of your assay buffer (e.g., PBS or HEPES) in a vortexing tube.

    • Crucial Step: While vortexing the buffer vigorously, slowly inject the DMSO stock into the center of the vortex.

    • Why? This rapidly disperses DMSO molecules before the drug can aggregate.[3]

  • Final Dilution (1x): Dilute the Intermediate 1:10 into the final well/tube.

Solubility Limits (Theoretical)
Solvent SystemMax Solubility (Est.)Risk of PrecipitationNotes
100% DMSO >50 mMLowStock solution only.[1][2][3]
PBS (pH 7.4) <10 µMCritical Native solubility is negligible.[1][3]
PBS + 1% DMSO ~50-100 µMHighMetastable; use immediately.[1][2][3]
PBS + 0.05% Tween-80 ~200 µMLowSurfactant stabilizes micro-aggregates.[1][2][3]

Senior Scientist Note: If you see turbidity at >100 µM even with this method, your compound has exceeded its kinetic solubility limit.[3] You must switch to the Cyclodextrin method (Module 3).[3]

Module 2: The "Surfactant Shield" (Enzymatic/Biochemical)

Best For: Cell-free assays where DMSO tolerance is low (<1%).[1][2][3]

Non-ionic surfactants provide a "shield" (micelle) around the lipophilic tert-butyl group, preventing aggregation.[1][3]

Protocol: Tween-80 Spiking[1][2][3]
  • Surfactant Stock: Prepare a 10% (w/v) Tween-80 stock solution in water.[1][2][3]

  • Assay Buffer Prep: Add Tween-80 to your assay buffer to a final concentration of 0.05% .[1][2][3]

  • Compound Addition: Dilute your DMSO stock into this pre-surfactanted buffer. The pre-existing micelles will capture the hydrophobic drug molecules immediately upon introduction.

Module 3: The "Gold Standard" (Cell Culture & In Vivo)

Best For: Long-term cell culture (>24h), animal studies, or sensitive primary cells.[1][3]

DMSO is toxic to many cells at >0.1%.[1][2][3] Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the drug in a hydrophilic donut-shaped ring, rendering it water-soluble without organic solvents.[1][2][3]

Protocol: Molecular Encapsulation
  • Carrier Vehicle: Prepare 20% (w/v) HP-β-CD in PBS or Saline.[1][2][3] Filter sterilize (0.22 µm).

  • Complexation:

    • Weigh N-(tert-Butyl)-4-chlorobenzamide powder (do not use DMSO stock).[1][2][3]

    • Add the 20% HP-β-CD vehicle.[1][2][3]

    • Sonicate in a water bath at 37°C for 30–60 minutes.

    • Visual Check: The solution should turn from cloudy to clear.

  • Validation: If a few crystals remain, filter the solution. The dissolved fraction is now a stable inclusion complex.[3]

Visual Troubleshooting Guides

Figure 1: The Solubilization Decision Tree

Determine the correct solvent system based on your experimental constraints.

SolubilityDecisionTreeStartSTART: Select Assay TypeCellBasedLive Cell Assay?Start->CellBasedEnzymaticEnzymatic/Biochemical?Start->EnzymaticDMSOToleranceCan cells tolerate>0.1% DMSO?CellBased->DMSOToleranceMethodAMethod A:Solvent Shift(DMSO < 1%)Enzymatic->MethodARobust EnzymeMethodBMethod B:Surfactant Shield(Tween-80)Enzymatic->MethodBSensitive EnzymeDMSOTolerance->MethodAYes (Robust Lines)MethodCMethod C:Cyclodextrin Complex(DMSO-Free)DMSOTolerance->MethodCNo (Primary/Stem Cells)

Caption: Flowchart to select the optimal solubilization strategy based on biological constraints.

Figure 2: The "Solvent Shift" Mechanism

Visualizing why order of addition matters.

SolventShiftWrongWRONG WAY:Buffer into DMSOResult:Local Supersaturation(Precipitation)MechanismPhysics Note:Adding buffer to DMSO createsa 'nonsolvent shock' at the interface.Reversing this dilutes the DMSOfaster than crystals can nucleate.Wrong->MechanismRightRIGHT WAY:DMSO into Vortexing BufferResult:Rapid Dispersion(Stable Solution)Right->Mechanism

Caption: Comparison of mixing kinetics. Rapid dispersion prevents the nucleation of hydrophobic crystals.

Frequently Asked Questions (FAQ)

Q1: Can I use acid or base to dissolve this compound? A: No. N-(tert-Butyl)-4-chlorobenzamide is a secondary amide.[1][2][3] It lacks an ionizable center in the physiological pH range (pKa > 14 for deprotonation, pKa < 0 for protonation).[3] Adjusting pH will only damage your buffer system without improving solubility [1].[1][2][3]

Q2: My solution looks clear, but my IC50 is varying wildly. Why? A: You likely have "nanocrystals."[1][2][3] The solution appears clear to the naked eye, but the compound has formed colloidal aggregates that are not bioavailable.

  • Validation: Spin your working solution at 10,000 x g for 10 mins. If you see a pellet (even microscopic), you have precipitation.[3] Switch to Module 3 (Cyclodextrins) .

Q3: Can I store the diluted aqueous solution? A: No. Aqueous dilutions of this lipophilic compound are thermodynamically unstable.[2][3] They are in a "metastable" state and will eventually precipitate (Ostwald ripening).[3] Always prepare fresh dilutions immediately before use [2].[1][2][3]

References

  • Yalkowsky, S. H., et al. (2010).[3] Handbook of Aqueous Solubility Data. CRC Press.[1][2][3] (Establishes the negligible effect of pH on non-ionizable amides).

  • Di, L., & Kerns, E. (2016).[3] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2][3]

  • Loftsson, T., & Brewster, M. E. (2010).[3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Lipinski, C. A. (2000).[1][2][3] Drug-like properties and the causes of poor solubility and poor permeability.[1][2][4] Journal of Pharmacological and Toxicological Methods.

Optimizing reaction conditions for N-alkylation of 4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Case #4-CB-ALK Topic: Optimization of N-Alkylation Conditions for 4-Chlorobenzamide Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Strategy

Welcome to the technical support hub for amide alkylation. You are likely here because the N-alkylation of primary amides like 4-chlorobenzamide is deceptively difficult. Unlike amines, amides are poor nucleophiles (


 in DMSO) and are ambident, possessing two nucleophilic sites: the Nitrogen (N) and the Oxygen (O).

Successful alkylation requires navigating a "Selectivity Triangle":

  • Chemo-selectivity: N-alkylation vs. O-alkylation.

  • Degree of Alkylation: Mono- vs. Di-alkylation.

  • Substrate Integrity: Preventing hydrolysis of the amide or displacement of the 4-chloro substituent.

The following guide replaces trial-and-error with mechanistic causality.

Part 1: Diagnostic Flowchart (Reaction Design)

Before mixing reagents, use this logic tree to select the optimal protocol for your specific alkyl halide and scale.

ReactionLogic Start START: Select Alkylating Agent AgentType Is the Alkyl Halide Primary or Secondary? Start->AgentType Primary Primary Alkyl Halide (e.g., MeI, BnBr) AgentType->Primary High Reactivity Secondary Secondary/Steric Hindrance (e.g., iPr-Br) AgentType->Secondary Low Reactivity MethodA PROTOCOL A: Phase Transfer Catalysis (PTC) (Green, Scalable, Selective) Primary->MethodA Preferred MethodB PROTOCOL B: Deprotonation (NaH/DMF) (High Energy, 'Brute Force') Secondary->MethodB Required for conversion Selectivity Risk of O-Alkylation? MethodA->Selectivity Soft Base (K2CO3/KOH) MethodB->Selectivity Hard Base (NaH) Solvent Solvent Selection Selectivity->Solvent Non-polar favors N-alkylation

Figure 1: Decision logic for selecting reaction conditions based on electrophile reactivity and selectivity requirements.

Part 2: Optimized Protocols

Protocol A: Phase Transfer Catalysis (The "Industrial Standard")

Best for: Primary alkyl halides (benzyl bromide, methyl iodide), scale-up, and preventing hydrolysis.

Mechanism: The 4-chlorobenzamide remains in the organic phase (or solid state), protected from bulk water. The Phase Transfer Catalyst (PTC), typically a quaternary ammonium salt, shuttles the hydroxide ion from the solid/aqueous phase to the organic interface, deprotonating the amide. The resulting amide anion is "soft" and pairs with the bulky quaternary cation, favoring N-attack over O-attack.

Reagents:

  • Substrate: 4-Chlorobenzamide (1.0 equiv)

  • Alkyl Halide: 1.1 equiv (Slight excess; do not exceed 1.2 to prevent di-alkylation)

  • Base: Solid KOH (powdered) or

    
     (3.0 equiv)
    
  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (10 mol%)

  • Solvent: Toluene (preferred) or 2-MeTHF. Avoid DMF/DMSO to reduce O-alkylation risk.

Step-by-Step:

  • Charge: In a round-bottom flask equipped with a reflux condenser, add 4-chlorobenzamide, pulverized KOH (or

    
    ), and TBAB.
    
  • Solvate: Add Toluene (10 volumes relative to substrate mass).

  • Activate: Stir at room temperature for 15 minutes.

  • Addition: Add the alkyl halide dropwise.

  • Reaction: Heat to 60–80°C. Monitor by TLC/HPLC.

    • Note: The 4-Cl group withdraws electrons, making the amide N-H more acidic (

      
       ~22) but the nucleophile less reactive. Heating is usually required.
      
  • Workup: Cool to RT. Filter off the inorganic salts. Wash the filtrate with water (to remove residual catalyst). Evaporate solvent.

Protocol B: Irreversible Deprotonation (The "Hard" Route)

Best for: Unreactive secondary alkyl halides or when PTC fails.

Reagents:

  • Substrate: 4-Chlorobenzamide (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • Solvent: Anhydrous DMF or THF.

Step-by-Step:

  • Preparation: Flame-dry glassware under Argon/Nitrogen.

  • Deprotonation: Suspend NaH in DMF at 0°C. Add 4-chlorobenzamide solution dropwise.

    • Observation: Gas evolution (

      
      ) will occur. Wait until bubbling ceases (approx. 30-60 mins). This ensures the formation of the sodium amidate salt.
      
  • Alkylation: Add the alkyl halide dropwise at 0°C.

  • Completion: Allow to warm to RT. Stir for 2–12 hours.

  • Quench: Critical Step. Pour the mixture into ice-cold dilute HCl or saturated

    
    .
    
    • Why? Direct water addition can cause hydrolysis of the amide to 4-chlorobenzoic acid due to the high pH.

Part 3: Troubleshooting & FAQs

Ticket #001: "I am seeing significant O-alkylation (imidate ester formation)."

Diagnosis: You are likely using a "hard" electrophile or a highly polar, oxygen-solvating solvent. The Science: According to HSAB (Hard-Soft Acid-Base) theory, the amide oxygen is a "hard" nucleophile (high charge density), while the nitrogen is "soft."

  • The Fix:

    • Change Leaving Group: Avoid sulfonates (Tosylate/Mesylate) or sulfates (

      
      ). These are "hard" electrophiles that favor Oxygen attack. Use Iodides or Bromides (softer).[1]
      
    • Change Solvent: Switch from DMF/DMSO (which solvate cations well, leaving the "naked" anion free to attack via its most electronegative atom, Oxygen) to Toluene or THF .

    • Avoid Silver Salts: Never use

      
       or 
      
      
      
      ; silver coordinates with the halide, forcing an
      
      
      -like character that heavily favors O-alkylation.
Ticket #002: "My reaction stalled, and I have 40% starting material left."

Diagnosis: The 4-chloro substituent is deactivating the nucleophile. The Science: The Chlorine atom at the para position is electron-withdrawing (inductive effect). While this makes deprotonation easier, it stabilizes the resulting negative charge on the nitrogen, making it a lazier nucleophile.

  • The Fix:

    • Increase Temperature: If using Protocol A, move from 60°C to reflux (110°C for toluene).

    • Add Iodide: Add 10 mol% NaI or TBAI. This performs an in-situ Finkelstein reaction, converting your alkyl bromide/chloride into a more reactive alkyl iodide.

Ticket #003: "I am getting N,N-dialkylation (tertiary amide)."

Diagnosis: Proton exchange is faster than alkylation. The Science: Once the mono-alkylated product forms, it is still acidic (though less so than the starting material). If excess base is present, the mono-alkylated amide can be deprotonated and alkylated again.

  • The Fix:

    • Stoichiometry: Strictly limit Base to 1.1 equiv and Alkyl Halide to 1.05 equiv.

    • Reverse Addition (Protocol B): Add the base to the mixture of amide and alkyl halide slowly, rather than generating the anion first. (Note: This is risky with NaH, better with alkoxides).

    • Sterics: If the alkyl group is bulky (e.g., isopropyl), dialkylation is naturally suppressed. If Methyl, it is very difficult to stop.

Ticket #004: "The product is contaminated with 4-chlorobenzoic acid."

Diagnosis: Hydrolysis has occurred. The Science: Amides hydrolyze under basic conditions, especially at high temperatures.[2] The 4-Cl group makes the carbonyl carbon more electrophilic, increasing susceptibility to hydroxide attack.

  • The Fix:

    • Dry Conditions: Ensure solvents are anhydrous.

    • Switch to Protocol A (PTC): By using solid KOH/K2CO3 in Toluene, the concentration of dissolved hydroxide is negligible, drastically reducing hydrolysis rates compared to aqueous/alcoholic base systems.

Part 4: Data Summary Table

VariableCondition for N-SelectivityCondition for O-Selectivity (Avoid)
Leaving Group Iodide (I), Bromide (Br)Tosylate (OTs), Sulfate (

)
Solvent Toluene, THF, DCMDMF, DMSO, HMPA
Base Counterion

,

,

(w/ PTC)

(Silver salts)
Temperature Higher temps (Thermodynamic control)Low temps (Kinetic control)

References

  • Phase Transfer Catalysis for Amides: Gajda, T., & Zwierzak, A. (1981). Phase-transfer-catalysed N-alkylation of carboxamides. Synthesis, 1981(12), 1005-1008. Link

  • Selectivity Mechanisms (HSAB): Challis, B. C., & Challis, J. A. (1970). Amides and Related Compounds. The Chemistry of Amides, 731–857. Link

  • Optimization of Benzamide Alkylation: Landini, D., & Penso, M. (1991). Phase-transfer catalyzed N-alkylation of amides with alkyl halides.[3] Journal of Organic Chemistry, 56(13), 4207–4212. Link

  • pKa Data (Bordwell): Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of N-(tert-Butyl)-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of N-(tert-Butyl)-4-chlorobenzamide. Peak tailing, a common chromatographic problem, can significantly compromise the accuracy of quantification and the overall resolution of your separation. This document provides a structured, in-depth approach to troubleshooting, moving from the most common causes to more complex issues. Our goal is to empower you with the scientific understanding and practical steps needed to achieve symmetrical, sharp, and reproducible peaks.

Understanding the Analyte: N-(tert-Butyl)-4-chlorobenzamide

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of our analyte, N-(tert-Butyl)-4-chlorobenzamide.

PropertyValueSource
Molecular Formula C₁₁H₁₄ClNO[1]
Molecular Weight 211.69 g/mol [1][2]
Structure Contains a benzamide group with a tert-butyl substituent on the nitrogen and a chlorine atom on the benzene ring.[1]
Polarity The amide group and chlorine atom introduce polarity, while the tert-butyl and benzene ring contribute to its non-polar character. This amphiphilic nature is key to its retention in reversed-phase HPLC.
pKa (Predicted) The amide proton is weakly acidic, and the amide carbonyl oxygen is weakly basic. The exact pKa is not readily available, but the amide group's potential for hydrogen bonding is a critical factor in chromatographic interactions.

The presence of the amide group is a key consideration. Amides can engage in hydrogen bonding and may have a basic character, making them susceptible to secondary interactions with the stationary phase, a primary cause of peak tailing.[3][4]

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

This section is structured as a series of questions you might ask when faced with a tailing peak for N-(tert-Butyl)-4-chlorobenzamide. Each question is followed by an in-depth explanation of the underlying cause and a step-by-step protocol for resolution.

Question 1: My N-(tert-Butyl)-4-chlorobenzamide peak is tailing. What is the most probable cause?

Answer: The most frequent culprit for peak tailing, especially with compounds containing basic or hydrogen-bonding moieties like amides, is secondary interactions with residual silanol groups on the silica-based stationary phase.[5][6]

The Science Behind Silanol Interactions

Standard reversed-phase HPLC columns (e.g., C18, C8) are typically packed with silica particles that have been chemically modified. However, this modification process is never 100% complete, leaving some unreacted silanol groups (Si-OH) on the silica surface.[7] These silanol groups can exist in different forms, with some being more acidic than others.

At mobile phase pH values above approximately 3.5, these acidic silanol groups can become deprotonated (SiO-), creating negatively charged sites.[8] If your analyte has a positive charge or a polar site capable of strong hydrogen bonding (like the amide group in N-(tert-Butyl)-4-chlorobenzamide), it can be retained by these silanol groups through a secondary, ion-exchange, or strong hydrogen-bonding mechanism.[3][9] This secondary retention is stronger and has different kinetics than the primary hydrophobic retention, leading to a portion of the analyte molecules eluting later and causing the characteristic peak tail.[10]

Experimental Protocol 1: Mitigating Silanol Interactions via Mobile Phase pH Adjustment

The most direct way to address silanol-induced tailing is to suppress the ionization of the silanol groups by lowering the mobile phase pH.[11][12]

Objective: To protonate the residual silanol groups on the stationary phase, thereby minimizing secondary ionic interactions with N-(tert-Butyl)-4-chlorobenzamide.

Step-by-Step Methodology:

  • Prepare a Modified Mobile Phase: Add a small amount of an acidic modifier to your aqueous mobile phase component. Common choices include:

    • 0.1% (v/v) Formic Acid

    • 0.1% (v/v) Trifluoroacetic Acid (TFA)

    • A phosphate buffer to maintain a pH between 2.5 and 3.0.[13]

  • Equilibrate the Column: Flush your HPLC column with at least 10-20 column volumes of the new, low-pH mobile phase to ensure the stationary phase is fully equilibrated.

  • Inject the Sample: Inject your N-(tert-Butyl)-4-chlorobenzamide standard.

  • Analyze the Peak Shape: Compare the peak symmetry of the chromatogram obtained with the low-pH mobile phase to your original chromatogram. A significant improvement in peak shape indicates that silanol interactions were the primary cause of tailing.

ngcontent-ng-c3009699313="" class="ng-star-inserted">

Expert Insight: While both formic acid and TFA are effective, TFA is a stronger ion-pairing agent and can sometimes lead to better peak shapes for very basic compounds. However, TFA can cause ion suppression if you are using a mass spectrometer (MS) detector. Formic acid is generally a good, MS-friendly starting point.

Question 2: I've lowered the mobile phase pH, but the peak is still tailing. What should I try next?

Answer: If pH adjustment alone is insufficient, the issue might be related to the type of column you are using, or there could be other factors at play, such as column contamination or extra-column dead volume.

The Role of Column Chemistry and Hardware

Not all C18 columns are created equal. Older "Type A" silica columns have a higher concentration of acidic silanols and trace metal impurities, which can exacerbate peak tailing.[10][13] Modern "Type B" silica columns are of higher purity and often feature "end-capping."

End-capping is a process where the stationary phase is treated with a small, reactive silane (like trimethylchlorosilane) to chemically bond with and block many of the remaining accessible silanol groups.[7][12] This reduces the potential for secondary interactions.

Extra-column dead volume refers to any space in the fluid path outside of the column itself where the sample band can spread out, such as in overly long or wide tubing, or poorly made connections.[9][11] This dispersion leads to broader and often tailing peaks.

Experimental Protocol 2: Optimizing Column and System Parameters

Objective: To rule out column- and system-related causes of peak tailing.

Step-by-Step Methodology:

  • Consider a Modern, End-Capped Column: If you are using an older column, switch to a modern, high-purity, end-capped C18 or a column with a different stationary phase (e.g., a polar-embedded phase) designed to shield silanol interactions.[6]

  • Check for Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column and cause peak distortion.

    • Action: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., 100% isopropanol or a solvent stronger than your mobile phase's organic component). If the problem persists after flushing, the column may be irreversibly contaminated or have a void.

  • Inspect for System Dead Volume:

    • Action: Check all fittings and connections between the injector and the detector. Ensure that tubing is cut cleanly and sits flush within the fitting.[9] Use tubing with the smallest possible internal diameter and length necessary for your system.[14]

  • Evaluate for a Column Void: A void can form at the inlet of the column due to pressure shocks or dissolution of the silica bed under harsh pH conditions.

    • Action: A significant drop in backpressure and broad, tailing peaks are indicators of a column void.[15] If a void is suspected, the column typically needs to be replaced.

Troubleshooting Logic Diagram

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing for N-(tert-Butyl)-4-chlorobenzamide.

G start Peak Tailing Observed for N-(tert-Butyl)-4-chlorobenzamide cause1 Primary Suspect: Secondary Silanol Interactions start->cause1 solution1 Protocol 1: Lower Mobile Phase pH (e.g., 0.1% Formic Acid) cause1->solution1 check1 Peak Shape Improved? solution1->check1 end_good Problem Solved: Symmetrical Peak Achieved check1->end_good Yes cause2 Persistent Tailing: Consider Other Causes check1->cause2 No sub_cause_column Column-Related Issues cause2->sub_cause_column sub_cause_system System-Related Issues cause2->sub_cause_system sub_cause_method Method-Related Issues cause2->sub_cause_method solution_column Protocol 2: - Use End-Capped Column - Flush/Replace Column sub_cause_column->solution_column solution_system Protocol 2: - Check Fittings - Minimize Tubing Length/ID sub_cause_system->solution_system solution_method FAQ Section: - Check Sample Overload - Check Solvent Mismatch sub_cause_method->solution_method solution_column->end_good solution_system->end_good solution_method->end_good

Caption: Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: Could overloading my column with the sample cause peak tailing?

A: Yes, although column overload is more commonly associated with peak "fronting" (a shark-fin shape), severe mass overload can also lead to tailing.[11] This happens when the concentration of the analyte is too high for the stationary phase to handle in a linear fashion.

  • Quick Test: Dilute your sample 10-fold and re-inject it. If the peak shape improves, you were likely experiencing mass overload.[4]

Q2: Can the solvent I dissolve my sample in affect peak shape?

A: Absolutely. This is known as the "sample solvent effect." If you dissolve your sample in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion, including tailing or splitting.[4][9]

  • Best Practice: Whenever possible, dissolve your sample in the initial mobile phase. If the sample is not soluble in the mobile phase, use the weakest (most polar for reversed-phase) solvent in which it will dissolve, and keep the injection volume as small as possible.

Q3: I've tried everything, and the peak is still tailing slightly. What else can I do?

A: If minor tailing persists after optimizing the mobile phase, column, and system, you can try adding a competing base to the mobile phase.

  • Technique: Adding a small concentration (e.g., 5-10 mM) of an amine modifier like triethylamine (TEA) can help.[13] The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.

  • Caution: Be aware that amine modifiers can shorten column lifetime and are not suitable for all detectors (like MS). This should generally be considered a last resort after other optimization steps have been exhausted.

Q4: Does temperature play a role in peak tailing?

A: Yes, temperature can influence peak shape. Operating at a slightly elevated temperature (e.g., 35-40 °C) can improve mass transfer kinetics, leading to sharper peaks and sometimes reducing tailing. However, be mindful of the stability of your analyte at higher temperatures.

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve the root cause of peak tailing in your HPLC analysis of N-(tert-Butyl)-4-chlorobenzamide, leading to more accurate, reliable, and reproducible results.

References

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Chromacademy.
  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques.
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • HPLC Troubleshooting Guide. (n.d.).
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aminobenzamides.
  • Phenomenex Inc. (2026). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Agilent Technologies. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Shimadzu. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
  • Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes.
  • LoBrutto, R., et al. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • LCGC. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-N-(1,1-dimethylethyl)benzamide. Retrieved from [Link]

Sources

Interpreting complex NMR spectra of N-(tert-Butyl)-4-chlorobenzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers analyzing N-(tert-Butyl)-4-chlorobenzamide derivatives. It moves beyond basic spectral assignment to address the specific anomalies and "traps" inherent to this chemical scaffold.

Status: Active Operator: Senior Application Scientist Ticket Subject: Troubleshooting Complexities in 4-Chlorobenzamide NMR Spectra

Executive Summary

The N-(tert-Butyl)-4-chlorobenzamide scaffold presents a unique set of NMR challenges. While the structure appears simple, the combination of a para-substituted benzene ring, a secondary amide with restricted rotation, and a bulky hydrophobic tail creates specific spectral artifacts. This guide addresses the three most common "False Negatives/Positives" reported by users:

  • The "Aromatic Multiplet" Trap: Misinterpreting second-order AA'BB' systems.

  • The "Ghost" Proton: Disappearing or broad amide signals.

  • Conformational rigidity: Distinguishing rotamers from impurities.

Module 1: The Aromatic Region (The AA'BB' Trap)

User Complaint: "I see extra splitting in my aromatic doublets. Is my ring substitution wrong?"

Technical Diagnosis: You are observing magnetic non-equivalence , not a chemical impurity. A 1,4-disubstituted benzene ring (para-substitution) with different substituents (Cl and Amide) forms an AA'BB' spin system , not a simple A2X2 system.

The Mechanism

In a first-order approximation, we expect two clean doublets. However, because the chemical shift difference (


) between the ortho-to-Cl protons (AA') and ortho-to-Amide protons (BB') is often comparable to the coupling constant (

), the system becomes second-order.
  • Magnetic Non-Equivalence: Protons A and A' are chemically equivalent (same shift) but magnetically non-equivalent because they couple differently to proton B (

    
     vs 
    
    
    
    ).
  • The "Roofing" Effect: The inner lines of the "doublets" grow taller, and the outer lines shrink. As

    
     decreases (often seen at lower field strengths like 300 MHz), the signal creates a "roof" pointing toward the center of the multiplet.
    
Troubleshooting Protocol
  • Inspect the Symmetry: An AA'BB' system is always symmetrical around the center point. If your "extra peaks" are not mirrored, you have an impurity.

  • Calculate

    
    :  In a true AA'BB' system, the distance between the two dominant peaks in the "doublet" is 
    
    
    
    . It is not a pure coupling constant.[1][2][3][4][5]
  • Field Strength Check: If possible, run the sample at a higher field (600 MHz). This increases

    
     (in Hz), pushing the system closer to a first-order appearance (pseudo-doublets).
    

Module 2: The Amide Proton (The "Ghost" Signal)

User Complaint: "My integration is off. The NH proton is either missing, extremely broad, or integrates to < 1H."

Technical Diagnosis: The amide proton is subject to Chemical Exchange and Quadrupolar Relaxation . Its visibility is entirely dependent on the solvent environment and the timescale of the NMR experiment relative to the exchange rate.

The Mechanism[6][7]
  • Proton Exchange: The N-H proton is acidic. In solvents with trace water or impurities (like CDCl

    
    ), the proton exchanges with the solvent pool. If the exchange rate (
    
    
    
    ) is intermediate on the NMR timescale, the peak broadens into the baseline (coalescence).
  • Quadrupolar Broadening: Nitrogen-14 (

    
    N) is a quadrupolar nucleus (
    
    
    
    ). The rapid relaxation of the
    
    
    N nucleus causes the attached proton signal to broaden. This is often why the NH signal is short and fat compared to the sharp t-Butyl singlet.
Workflow: Recovering the Amide Signal

Use the following decision tree to stabilize the NH signal.

AmideTroubleshooting cluster_legend Legend Start Start: NH Signal Broad/Missing CheckSolvent Current Solvent? Start->CheckSolvent CDCl3 CDCl3 CheckSolvent->CDCl3 DMSO DMSO-d6 CheckSolvent->DMSO Action1 Switch to DMSO-d6 (Inhibits Exchange) CDCl3->Action1 Best Fix Action3 Run VT-NMR (Cool to -20°C) CDCl3->Action3 Alternative Action2 Check Water Content (Dry Sample) DMSO->Action2 If still broad Result1 Sharp Doublet/Singlet (H-Bond Stabilized) Action1->Result1 Action2->Result1 Result2 Signal Reappears (Slow Exchange Regime) Action3->Result2 Err Problem Sol Solution

Figure 1: Decision tree for troubleshooting missing or broad amide proton signals.

Module 3: Structural Verification Data

Use this table to validate your specific derivative. Note the dramatic shift in the Amide NH position depending on the solvent.

Reference Chemical Shifts (δ ppm)
MoietyProton CountCDCl

(Non-polar)
DMSO-d

(Polar Aprotic)
Signal Shape
t-Butyl 9H1.45 - 1.481.38 - 1.42Sharp Singlet
Aromatic (AA') 2H7.65 - 7.757.80 - 7.90Multiplet (Roofing)
Aromatic (BB') 2H7.35 - 7.457.50 - 7.60Multiplet (Roofing)
Amide (NH) 1H5.90 - 6.20 7.80 - 8.20 Broad vs. Sharp

Critical Insight: In CDCl


, the NH shift is concentration-dependent due to intermolecular Hydrogen bonding.[6] In DMSO, the solvent acts as the H-bond acceptor, locking the shift to a stable downfield position (~8.0 ppm) and sharpening the peak [1].

FAQ: Common Anomalies

Q: I see a small "shadow" peak near my t-Butyl singlet. Is this a rotamer? A: Likely No . While amides possess restricted rotation ($ \Delta G^\ddagger \approx 16-18 $ kcal/mol), the N-tert-butyl group is extremely bulky. The trans conformation (where the t-butyl is trans to the carbonyl oxygen) is energetically favored by >99%.

  • Diagnosis: If the shadow peak is <5% integration, it is likely residual t-butyl amine or a hydrolysis product, not a cis-rotamer.

  • Test: Heat the sample to 50°C. If it is a rotamer, the peaks will coalesce. If it is an impurity, they will remain distinct.

Q: My aromatic integration is 4.2H instead of 4.0H. A: Check for CHCl


 satellite peaks  or overlapping solvent signals.
The residual solvent peak for CDCl

is 7.26 ppm. This frequently overlaps with the "roof" of the aromatic BB' multiplet (7.35-7.45 ppm).
  • Fix: Use DMSO-d6 (residual peak 2.50 ppm) to clear the aromatic window.

Q: How do I prove the NH signal is real and not an impurity? A: Perform a D


O Shake .
  • Run the standard proton spectrum.

  • Add 1-2 drops of D

    
    O to the NMR tube.
    
  • Shake vigorously and re-run.

  • Result: The NH signal will disappear (exchange with D), while impurity peaks (non-exchangeable) will remain.

References

  • Abraham, R. J., & Mobli, M. (2005). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph.

  • Reich, H. J. (2024). The AA'BB' Pattern. University of Wisconsin-Madison, Department of Chemistry.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[7] (Standard text for Quadrupolar Broadening mechanisms).

  • Fulmer, G. R., et al. (2010).[8] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics.

Sources

Side reactions to avoid during the synthesis of N-(tert-Butyl)-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(tert-Butyl)-4-chlorobenzamide Synthesis

Welcome to the technical support guide for the synthesis of N-(tert-Butyl)-4-chlorobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis, minimize side reactions, and maximize the yield and purity of your target compound.

Part 1: Core Reaction and Side Reaction Pathways

A foundational understanding of the primary reaction mechanism and potential competing pathways is crucial for effective troubleshooting. The target molecule is typically synthesized via nucleophilic acyl substitution.

cluster_main Main Reaction Pathway R1 4-Chlorobenzoyl Chloride P1 N-(tert-Butyl)-4-chlorobenzamide (Desired Product) R1->P1  + tert-Butylamine R2 tert-Butylamine (Nucleophile) HCl HCl (Byproduct) Base Base (e.g., TEA) (HCl Scavenger) Base->R2 Maintains nucleophilicity cluster_protonation Amine Deactivation Start 4-Chlorobenzoyl Chloride (Electrophile) Product Desired Amide Product Start->Product  + tert-Butylamine (Productive Pathway) Acid 4-Chlorobenzoic Acid (Hydrolysis Byproduct) Start->Acid Hydrolysis (Unproductive Pathway) Amine tert-Butylamine (Desired Nucleophile) Water Water (H₂O) (Contaminant Nucleophile) Amine_node tert-Butylamine Salt_node tert-Butylammonium Chloride (Non-Nucleophilic Salt) Amine_node->Salt_node Acid-Base Reaction HCl_node HCl (from main reaction) HCl_node->Salt_node Acid-Base Reaction

Figure 2: Key Competing Side Reactions.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: What is the most reliable method for synthesizing N-(tert-Butyl)-4-chlorobenzamide?

A1: The most common and straightforward method is the acylation of tert-butylamine with 4-chlorobenzoyl chloride. [1]This reaction, a type of Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism. [1]It is typically performed in an anhydrous inert solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the hydrochloric acid (HCl) byproduct. [1] Q2: My reaction yield is significantly lower than expected. What are the most likely causes?

A2: Low yields are most often traced back to two primary issues:

  • Hydrolysis of 4-Chlorobenzoyl Chloride: The acyl chloride starting material is highly reactive and readily hydrolyzes upon contact with water to form the unreactive 4-chlorobenzoic acid. [2]This consumes your electrophile before it can react with the amine. Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Base: The reaction generates one equivalent of HCl. This acid will protonate the basic tert-butylamine, converting it into its non-nucleophilic ammonium salt. Without a sufficient amount of a scavenger base (like TEA), your amine nucleophile will be consumed, effectively halting the reaction. [2]Solution: Use at least one equivalent of a scavenger base, typically 1.1 to 1.2 equivalents, to neutralize the HCl as it forms. Alternatively, use two equivalents of tert-butylamine, where one acts as the nucleophile and the other as the base.

Q3: I've observed a white precipitate forming immediately upon adding the acyl chloride, and the reaction has stalled. What's happening?

A3: This is a classic sign of amine protonation. The white precipitate is likely tert-butylammonium chloride, the salt formed between tert-butylamine and the HCl byproduct. Its formation indicates that the scavenger base is either absent, insufficient, or not reacting quickly enough. Once the amine is protonated, it is no longer a nucleophile and cannot react with the acyl chloride, thus stopping the synthesis.

Q4: My final product is contaminated with 4-chlorobenzoic acid. How did this occur, and how can I remove it?

A4: This contamination is a direct result of the hydrolysis of 4-chlorobenzoyl chloride, as explained in Q2. To remove this acidic impurity, an extractive workup is highly effective. After the reaction is complete, dilute the mixture with your organic solvent (e.g., DCM or ethyl acetate) and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. [1]The basic wash will deprotonate the carboxylic acid, forming the water-soluble sodium 4-chlorobenzoate salt, which will partition into the aqueous layer, leaving your neutral amide product in the organic layer.

Q5: How can I effectively monitor the reaction's progress?

A5: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a TLC plate alongside your starting materials (4-chlorobenzoyl chloride and tert-butylamine). As the reaction proceeds, you should see the starting material spots diminish in intensity while a new spot, corresponding to your more nonpolar amide product, appears and intensifies. The reaction is considered complete when the limiting reagent spot (usually the acyl chloride) is no longer visible. A typical eluent system for this analysis is a mixture of hexane and ethyl acetate.

Part 3: Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common problems during the synthesis.

Symptom / Observation Probable Cause(s) Recommended Solution(s)
Low or no product formation.1. Hydrolysis of 4-chlorobenzoyl chloride. 2. Insufficient base leading to amine protonation. 3. Poor quality or degraded starting materials.1. Use anhydrous solvents and reagents; run under an inert atmosphere. [2] 2. Ensure at least 1.1 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA) are used. 3. Check the purity of starting materials before the reaction.
The final product is an oil or fails to crystallize.Presence of impurities, such as unreacted starting materials or byproducts, depressing the melting point.1. Perform a thorough aqueous workup (washes with dilute HCl, NaHCO₃, and brine). 2. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography. [3][4]
Product is contaminated with 4-chlorobenzoic acid.Hydrolysis of the acyl chloride starting material.During workup, wash the organic layer with saturated aqueous NaHCO₃ or a dilute NaOH solution to extract the acidic impurity. [1]
The reaction mixture becomes very thick and hard to stir.Formation of tert-butylammonium chloride precipitate in high concentration.Ensure efficient stirring and consider using a slightly larger volume of solvent to maintain a mobile slurry.

Part 4: Experimental Protocols

Protocol 1: Synthesis of N-(tert-Butyl)-4-chlorobenzamide

This protocol details the direct acylation of tert-butylamine with 4-chlorobenzoyl chloride. [1]

  • Materials:

    • 4-Chlorobenzoyl chloride (1.0 eq.)

    • tert-Butylamine (1.1 eq.)

    • Triethylamine (TEA) (1.2 eq.)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve tert-butylamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

    • Reagent Addition: Cool the flask in an ice bath (0 °C). Prepare a solution of 4-chlorobenzoyl chloride (1.0 eq.) in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes. The reaction is exothermic; maintain the temperature below 10 °C during the addition.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.

    • Monitoring: Monitor the reaction's completion by TLC (e.g., 4:1 Hexane:Ethyl Acetate), ensuring the 4-chlorobenzoyl chloride spot has disappeared.

    • Workup:

      • Quench the reaction by adding water.

      • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove any 4-chlorobenzoic acid), and finally with brine.

    • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization

For obtaining a product with high purity, recrystallization is recommended. [4]

  • Procedure:

    • Dissolve the crude N-(tert-Butyl)-4-chlorobenzamide in a minimal amount of a hot solvent, such as an ethanol/water mixture or an ethyl acetate/hexane mixture.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Further cool the flask in an ice bath for 30 minutes to maximize crystal precipitation.

    • Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to obtain the purified product.

Protocol 3: Analytical Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are robust methods for determining final purity and identifying any minor impurities. [5][6]

  • HPLC Method Example:

    • Column: C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid).

    • Detection: UV at 230 nm.

    • Sample Prep: Dissolve a small, accurately weighed sample in the mobile phase.

References

  • BenchChem (2025). Application Notes and Protocols for the Step-by-Step Synthesis of N-Substituted 4-Chlorobenzamide Derivatives.
  • Google Patents (2019). CN110229113B - A kind of preparation method of ultraviolet absorber HEB.
  • BenchChem (2025). Identifying and minimizing side reactions in benzamide synthesis.
  • BenchChem (2025). An In-depth Technical Guide to the Synthesis of 4-Chlorobenzamide from 4-Chlorobenzoic Acid.
  • BenchChem (2025). In-Depth Technical Guide: Spectroscopic and Synthetic Insights into 4-Bromo-N-chlorobenzamide.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BenchChem (2025). analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.
  • Fatta, D., Nikolaou, A., Achilleos, A., & Meriç, S. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. Trends in Analytical Chemistry, 26(6), 515-533.

Sources

Technical Support Center: N-(tert-Butyl)-4-chlorobenzamide Stability & Degradation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TCH-BZ-4CL-TB Status: Open Assigned Specialist: Senior Application Scientist, Stability Division Subject: Degradation pathways, impurity profiling, and troubleshooting for N-(tert-Butyl)-4-chlorobenzamide.

Executive Summary

N-(tert-Butyl)-4-chlorobenzamide is a robust amide derivative often used as a model compound in stability studies or as a structural motif in pharmaceutical intermediates. Its degradation profile is distinct from simple primary amides due to two competing structural features:

  • The tert-Butyl Group: Provides significant steric hindrance, making the amide bond highly resistant to hydrolytic cleavage compared to N-methyl or N-unsubstituted analogs.

  • The 4-Chloro Substituent: Acts as a handle for photolytic dechlorination and modifies the electron density of the aromatic ring, influencing oxidative susceptibility.

This guide addresses the three primary degradation vectors: Hydrolysis , Photolysis , and Oxidation .

Module 1: Hydrolytic Degradation (Acid/Base)[1]

User Query:

"I am running forced degradation studies (0.1 N HCl and 0.1 N NaOH at 60°C for 24 hours), but I see negligible loss of the parent peak. Is my assay broken?"

Technical Diagnosis:

Your assay is likely functioning correctly. The stability you are observing is a chemical feature, not an analytical failure.

The Mechanism: Standard amides hydrolyze via nucleophilic attack at the carbonyl carbon. However, in N-(tert-Butyl)-4-chlorobenzamide, the bulky tert-butyl group creates a "steric shield" around the nitrogen. This hinders the approach of water (or hydroxide ions) and destabilizes the tetrahedral intermediate required for amide cleavage.

While the electron-withdrawing chlorine atom at the para position makes the carbonyl carbon slightly more electrophilic (theoretically aiding hydrolysis), the steric bulk of the tert-butyl group dominates the kinetics, rendering the molecule exceptionally stable under mild-to-moderate stress.

Troubleshooting Protocol: To generate the hydrolytic degradants for method validation, you must increase the stress stringency.

  • Step 1: Increase acid/base concentration to 1.0 N or 2.0 N.

  • Step 2: Elevate temperature to reflux (approx. 100°C).

  • Step 3: Extend duration to 48 hours.

Primary Hydrolytic Byproducts: When the amide bond finally cleaves, it yields:

  • Degradant A (Acidic): 4-Chlorobenzoic acid (Precipitates in acid; soluble in base).

  • Degradant B (Basic): tert-Butylamine (Volatile; may be lost during sample prep).

Visual Pathway: Steric Hindrance & Hydrolysis[2][3]

Hydrolysis cluster_legend Mechanism Note Parent N-(tert-Butyl)-4-chlorobenzamide (High Steric Bulk) TS Tetrahedral Intermediate (Destabilized by t-Butyl) Parent->TS + H2O / H+ (Slow) Acid 4-Chlorobenzoic Acid (Major Degradant) TS->Acid Cleavage Amine tert-Butylamine (Volatile) TS->Amine Cleavage Note The t-butyl group blocks nucleophilic attack, requiring high activation energy.

Figure 1: Hydrolytic pathway illustrating the steric resistance provided by the tert-butyl group.

Module 2: Photolytic Degradation (UV/Light)

User Query:

"After exposure to the photostability chamber (1.2 million lux hours), I see a new peak eluting before the parent. Mass spec shows a loss of 34 Da."

Technical Diagnosis:

You are observing Hydrodechlorination . Unlike hydrolysis, the tert-butyl group offers no protection against UV light. The "weak link" here is the Carbon-Chlorine (C-Cl) bond on the aromatic ring.

The Mechanism: Upon UV absorption, the C-Cl bond undergoes homolytic cleavage, generating a radical pair. In the presence of a hydrogen donor (solvent or moisture), the chlorine is replaced by hydrogen.

Secondary Pathway (Photo-Fries): While common in amides, the Photo-Fries rearrangement is less likely here due to the lack of an N-aryl bond, but N-dealkylation can occur via radical abstraction of the tert-butyl hydrogens.

Key Photoproducts:

  • N-(tert-Butyl)benzamide: (The "Des-Chloro" impurity). Mass shift: -34 amu (Cl

    
     H).
    
  • 4-Hydroxy-N-(tert-butyl)benzamide: If water is the solvent, the radical may capture an -OH group.

Visual Pathway: Photolysis

Photolysis Parent N-(tert-Butyl)-4-chlorobenzamide Radical Aryl Radical Intermediate (C-Cl Bond Homolysis) Parent->Radical UV Light (hν) Dechlor N-(tert-Butyl)benzamide (Major Photoproduct) Radical->Dechlor H-Abstraction (Solvent) Hydroxy N-(tert-Butyl)-4-hydroxybenzamide (Minor / Aqueous) Radical->Hydroxy •OH Capture (Water)

Figure 2: Photolytic degradation focusing on the lability of the C-Cl bond.

Module 3: Oxidative Degradation (Peroxide/AOP)

User Query:

"My oxidative stress samples (3% H2O2) show a complex chromatogram with multiple small peaks. What are they?"

Technical Diagnosis:

Oxidative stress, particularly mediated by hydroxyl radicals (•OH), is non-selective. It attacks both the aromatic ring and the alkyl side chain.

Pathways:

  • N-Dealkylation (Oxidative): Hydroxyl radicals abstract a hydrogen from the tert-butyl group. This unstable radical intermediate eventually fragments, cleaving the C-N bond.

    • Result:4-Chlorobenzamide (Primary amide).[1]

  • Ring Hydroxylation: The aromatic ring is attacked by •OH radicals. Due to the directing effects of the amide (electron-withdrawing, meta-director) and Chlorine (weakly deactivating, ortho/para-director), isomers will form.

    • Result:Hydroxy-N-(tert-butyl)-4-chlorobenzamide isomers.

Visual Pathway: Oxidative Fragmentation

Oxidation cluster_path1 Pathway A: Side Chain Attack cluster_path2 Pathway B: Ring Attack Parent N-(tert-Butyl)-4-chlorobenzamide Dealkyl 4-Chlorobenzamide (Loss of t-Butyl) Parent->Dealkyl •OH / H-Abstraction / Fragmentation RingOH Hydroxy-N-(t-butyl)-4-chlorobenzamide (Multiple Isomers) Parent->RingOH •OH Addition to Ring

Figure 3: Oxidative pathways leading to dealkylation and ring hydroxylation.

Summary of Degradation Products

Stress ConditionPrimary MechanismMajor Byproduct(s)Mass Shift (approx.)
Acid/Base (Harsh)Amide Hydrolysis4-Chlorobenzoic acidCleavage (Parent

Acid)
Photolysis (UV)Homolysis / ReductionN-(tert-Butyl)benzamide-34 Da (Cl

H)
Oxidation (H2O2)N-Dealkylation4-Chlorobenzamide-56 Da (Loss of t-Butyl)
Oxidation (H2O2)HydroxylationHydroxy-N-(tert-butyl)-4-chlorobenzamide+16 Da (+O)

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for amide hydrolysis kinetics and steric effects of tert-butyl groups).
  • Guoguang, L., et al. (2001).[2] "Photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different media and toxicity of its reaction products." Journal of Agricultural and Food Chemistry, 49(5), 2359-2362.[2] Link (Demonstrates dechlorination pathways in chlorobenzamide derivatives).

  • Hine, J., et al. (1970).[3] "Kinetics and mechanism of the hydrolysis of N-isobutylidenemethylamine in aqueous solution." Journal of the American Chemical Society.[3] Link (Foundational kinetic data on steric hindrance in N-alkyl hydrolysis).

  • Katritzky, A. R., et al. (2000). "A mild alkaline hydrolysis of N- and N,N-substituted amides." Arkivoc. Link (Comparative hydrolysis rates of hindered vs. unhindered amides).

  • International Conference on Harmonisation (ICH). "Stability Testing: Photostability Testing of New Drug Substances and Products Q1B." (Regulatory standard for photolysis protocols).

Sources

Technical Support Center: N-(tert-Butyl)-4-chlorobenzamide Scale-Up Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of N-(tert-Butyl)-4-chlorobenzamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered during production. The content is structured in a practical question-and-answer format to provide direct solutions to potential issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered when undertaking the synthesis of N-(tert-Butyl)-4-chlorobenzamide, which is typically synthesized via the Schotten-Baumann reaction.[1][2] This reaction involves the acylation of an amine, in this case, tert-butylamine, with an acid chloride, 4-chlorobenzoyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct.[2][3]

Q1: What is the most common synthetic route for N-(tert-Butyl)-4-chlorobenzamide on a large scale?

A1: The most robust and widely used method is the Schotten-Baumann reaction, where 4-chlorobenzoyl chloride is reacted with tert-butylamine.[2] A base is required to act as an acid scavenger for the HCl generated.[3] The reaction is popular due to its efficiency and use of readily available starting materials.[2] On a large scale, this is often performed in a biphasic system (e.g., an organic solvent and water) where an inorganic base like sodium hydroxide neutralizes the acid in the aqueous phase.[1]

Q2: Why is temperature control so critical during the addition of 4-chlorobenzoyl chloride?

A2: The reaction between 4-chlorobenzoyl chloride and tert-butylamine is highly exothermic.[4] Without precise temperature control, several issues can arise during scale-up:

  • Side Reactions: Elevated temperatures can promote side reactions, such as the hydrolysis of the acid chloride, reducing the overall yield.

  • Safety Hazard: Uncontrolled exotherms can lead to a runaway reaction, causing a rapid increase in temperature and pressure, which is a significant safety risk in large reactors.

  • Impurity Profile: The formation of impurities is often temperature-dependent. Maintaining a consistent temperature ensures a more predictable and purer product.

Q3: What are the primary impurities I should be aware of?

A3: The main impurities to monitor are:

  • 4-chlorobenzoic acid: This forms from the hydrolysis of the starting material, 4-chlorobenzoyl chloride, if moisture is present.[5]

  • Unreacted starting materials: Incomplete reactions can leave residual 4-chlorobenzoyl chloride or tert-butylamine.

  • Diacylated amine: Although sterically hindered, under certain conditions, a second molecule of the acid chloride could react with the product amide. This is less common with the bulky tert-butyl group.

Part 2: Troubleshooting Guide: Common Scale-Up Issues

This section provides a detailed breakdown of specific problems, their probable causes, and actionable solutions.

Problem 1: Low Reaction Yield

Probable Cause Underlying Explanation Recommended Solution & Validation
Hydrolysis of 4-chlorobenzoyl chloride 4-chlorobenzoyl chloride is highly moisture-sensitive and rapidly hydrolyzes to the unreactive 4-chlorobenzoic acid.[5][6]Solution: Ensure all reactors, transfer lines, and solvents are rigorously dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[5] Validation: Test the 4-chlorobenzoyl chloride for purity (e.g., by GC or titration) before use.
Inadequate Mixing In a biphasic Schotten-Baumann reaction, inefficient mixing leads to poor mass transfer between the organic and aqueous phases.[4] This limits the base's ability to neutralize HCl, which then protonates the tert-butylamine, rendering it non-nucleophilic.[3]Solution: Increase the agitation speed. On a large scale, ensure the impeller design is appropriate for liquid-liquid mixing. Consider using a phase-transfer catalyst to facilitate the reaction between the two phases. Validation: Monitor the reaction progress by HPLC. A stalled reaction often points to mixing or pH issues.
Incorrect Stoichiometry or Base Addition An insufficient amount of base will not fully neutralize the generated HCl, leading to the formation of tert-butylamine hydrochloride salt, which stops the reaction.[3] Adding the base too slowly can have a similar effect.Solution: Use at least one equivalent of a suitable base. For biphasic systems, ensure the concentration of the aqueous base (e.g., NaOH) is sufficient. The base should be added concurrently or slightly ahead of the acid chloride to maintain a basic pH in the aqueous phase. Validation: Monitor the pH of the aqueous layer throughout the reaction, keeping it alkaline.

Problem 2: Product Purity Issues & Discoloration

Probable Cause Underlying Explanation Recommended Solution & Validation
Presence of 4-chlorobenzoic acid As mentioned, this is due to hydrolysis of the acid chloride. It can be difficult to remove from the final product due to similar polarities.Solution: After the reaction is complete, perform a basic aqueous wash (e.g., with sodium bicarbonate or sodium carbonate solution) to convert the acidic impurity into its water-soluble salt, which can then be extracted into the aqueous phase.[7] Validation: Use HPLC or TLC to confirm the absence of 4-chlorobenzoic acid in the organic layer after the wash.
Product is off-white or yellow This can be due to impurities in the starting materials or thermal degradation if the reaction temperature was too high.Solution: Ensure high-purity starting materials are used. Implement strict temperature control during the reaction. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or heptane).[7][8] Validation: Purity can be assessed by melting point analysis and HPLC. A sharp melting point close to the literature value indicates high purity.[9]
Residual Solvent Inadequate drying of the final product.Solution: Dry the isolated solid product under vacuum at an appropriate temperature. The temperature should be high enough to remove the solvent but not so high as to cause product degradation. Validation: Use Gas Chromatography (GC) with a headspace autosampler to determine the residual solvent content.

Part 3: Experimental Protocols & Workflows

Workflow for Scale-Up Synthesis

The following diagram illustrates a typical workflow for the production of N-(tert-Butyl)-4-chlorobenzamide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product Prep Reactor Preparation (Inert Atmosphere, Dry) Charge_Amine Charge tert-Butylamine & Solvent Prep->Charge_Amine Cooling Cool to 0-5 °C Charge_Amine->Cooling Addition Co-addition of 4-Chlorobenzoyl Chloride & Aqueous Base Cooling->Addition Reaction_Complete Stir to Completion (Monitor by HPLC) Addition->Reaction_Complete Phase_Split Phase Separation Reaction_Complete->Phase_Split Wash Aqueous Washes (e.g., NaHCO3, Brine) Phase_Split->Wash Solvent_Swap Solvent Swap to Crystallization Solvent Wash->Solvent_Swap Crystallization Cool to Crystallize Solvent_Swap->Crystallization Filtration Filter & Wash Solid Crystallization->Filtration Drying Vacuum Drying Filtration->Drying QC QC Analysis (HPLC, NMR, MP) Drying->QC

Caption: Process flow diagram for N-(tert-Butyl)-4-chlorobenzamide synthesis.

Protocol: Recrystallization for Purification

This protocol outlines a standard procedure for purifying the crude product. The choice of solvent is critical and should be determined experimentally.

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent system. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8]

  • Dissolution: Transfer the crude N-(tert-Butyl)-4-chlorobenzamide to an appropriately sized vessel. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[9]

  • Cooling & Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common issues during the synthesis.

G Start Problem Encountered LowYield Low Yield? Start->LowYield PurityIssue Purity Issue? Start->PurityIssue LowYield->PurityIssue No CheckMoisture Check for Moisture? (Hydrolysis of Acyl Chloride) LowYield->CheckMoisture Yes CheckMixing Check Agitation & pH? (Incomplete Reaction) LowYield->CheckMixing Yes AcidImpurity Acidic Impurity Present? (e.g., 4-chlorobenzoic acid) PurityIssue->AcidImpurity Yes ColoredProduct Product Discolored? PurityIssue->ColoredProduct Yes DrySystem Action: Dry Glassware/Solvents, Use Inert Atmosphere CheckMoisture->DrySystem ImproveMixing Action: Increase Agitation, Verify Base Addition CheckMixing->ImproveMixing BasicWash Action: Perform Basic Aqueous Wash (NaHCO3) AcidImpurity->BasicWash Recrystallize Action: Recrystallize Crude Product ColoredProduct->Recrystallize

Caption: Troubleshooting decision tree for synthesis issues.

References

  • Schotten–Baumann reaction. (2020, August 1). L.S.College, Muzaffarpur. [Link]

  • What is the Schottan-Baumann reaction? (2020, July 2). Quora. [Link]

  • CN110229113B - A kind of preparation method of ultraviolet absorber HEB.
  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.). Royal Society of Chemistry. [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • (PDF) A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. ResearchGate. [Link]

  • How to purify p-amino tert butyl benzamide? ResearchGate. [Link]

  • N-Butyl-4-chlorobenzamide. (n.d.). National Center for Biotechnology Information. [Link]

  • Scheme 4. Control experiments and scale-up reaction. ResearchGate. [Link]

  • Purification of N-benzylbenzamides. (2021, June 12). Reddit. [Link]

  • Schotten-Baumann Reaction and its Mechanism. (2021, June 22). YouTube. [Link]

  • The Chemical Significance of 4-Chlorobenzoyl Chloride: Synthesis, Properties, and Industrial Uses. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. (n.d.). Royal Society of Chemistry. [Link]

  • Chemistry Schotten Baumann Reaction. SATHEE. [Link]

  • Recrystallization and Melting Point Analysis. (2022, December 5). YouTube. [Link]

  • Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl). (2023, October 31). JPPRes. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • N-Butyl-4-chloro-benzamide. (2008, November 13). PubMed. [Link]

Sources

Addressing batch-to-batch variability of N-(tert-Butyl)-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Batch-to-Batch Variability

CAS: 42923-84-8 (also ref. 42498-40-8 for related isomers/salts) Molecular Formula: C₁₁H₁₄ClNO Molecular Weight: 211.69 g/mol [1][2][3][4]

Introduction: The Variability Paradox

As researchers, we often treat reagents like N-(tert-Butyl)-4-chlorobenzamide as static inputs.[1][2][3] However, in sensitive applications—such as TRPV1 antagonist screening or as a ligand in coordination chemistry—batch-to-batch variability can introduce silent variables that ruin weeks of data.[1][2][3]

This guide addresses the three distinct "failure modes" of this compound:

  • Chemical Impurities: Hydrolysis artifacts affecting stoichiometry.[1][2][3]

  • Polymorphism: Crystal habit variations altering dissolution kinetics.[1][2][3]

  • Trace Contamination: Metal/Solvent residues interfering with biological assays.[1][2][3]

Module 1: Chemical Purity & Synthesis Artifacts

The Problem: You observe inconsistent reaction yields or "ghost peaks" in downstream LC-MS analysis. The Root Cause: The synthesis of N-(tert-Butyl)-4-chlorobenzamide typically involves the Schotten-Baumann reaction (4-chlorobenzoyl chloride + tert-butylamine).[1][2][3] The steric bulk of the tert-butyl group slows the nucleophilic attack, making the competing hydrolysis of the acid chloride a significant side reaction.

Troubleshooting Guide: Impurity Profiling
ObservationProbable CauseDiagnostic ActionRemediation
New Peak at RRT ~0.85 4-Chlorobenzoic Acid (Hydrolysis product)Check pH of aqueous layer during workup; Run LC-MS (neg mode).Wash organic layer with 1M NaOH (removes acid).[1][2][3] Recrystallize from EtOH/Water.[1][2][3]
Doublet in ¹H NMR (aromatic region) Rotamers (Not an impurity)Run VT-NMR at 50°C. If peaks coalesce, it is rotameric restriction.[1][2][3]None required. This is intrinsic to the amide bond.[3]
Sticky/Oily Solid Residual Solvent/Amine TGA (Thermogravimetric Analysis) or GC-HS.[1][2][3]Vacuum dry at 40°C > 24h.[1][2][3] tert-Butylamine is volatile but can trap in the lattice.[1][2][3]
Visualizing the Synthesis & Failure Points

SynthesisLogic Start 4-Chlorobenzoyl Chloride Reaction Amide Coupling (Sterically Hindered) Start->Reaction Reagent tert-Butylamine Reagent->Reaction Product N-(tert-Butyl)-4- chlorobenzamide Reaction->Product Main Pathway Impurity Impurity: 4-Chlorobenzoic Acid Reaction->Impurity Moisture/Hydrolysis Note Steric bulk of t-Butyl group slows reaction, increasing risk of hydrolysis. Note->Reaction

Figure 1: Synthesis logic showing how steric hindrance promotes the hydrolysis impurity pathway.

Module 2: Solid-State & Polymorphism (The "Physics" Problem)

The Problem: Batch A dissolves instantly in DMSO; Batch B requires sonication and heating, despite identical chemical purity by HPLC. The Root Cause: Amides are notorious for forming strong intermolecular hydrogen-bonding networks (N-H[1]···O=C). Depending on the crystallization solvent and cooling rate, N-(tert-Butyl)-4-chlorobenzamide can adopt different polymorphs (crystal packings) or solvates.

Protocol: Differentiating Polymorphs

Do not rely solely on Melting Point. Different polymorphs may have melting points within 2-3°C of each other but vastly different solubilities.[1][2][3]

Step-by-Step Characterization:

  • DSC (Differential Scanning Calorimetry):

    • Method: Heat from 30°C to 200°C at 10°C/min.[1][2][3]

    • Look for: Endotherms.[1][2][3] A single sharp peak indicates a pure form.[1][2][3] A small "pre-melt" peak suggests a polymorphic transition or a solvate desolvating.[1][2][3]

  • PXRD (Powder X-Ray Diffraction):

    • Method: Scan 2θ from 5° to 40°.[1][2][3]

    • Validation: If the peak positions (2θ values) shift between batches, you have different crystal forms.

  • Standardization Protocol (Recrystallization):

    • To ensure batch uniformity, dissolve crude material in hot Ethanol , then add Water dropwise until turbid. Cool slowly to room temperature.

    • Why? Fast cooling (kinetic control) often traps metastable polymorphs.[1][2][3] Slow cooling (thermodynamic control) favors the most stable crystal form.[1][2]

Module 3: Functional Application (Biological/Assay)

The Problem: Variability in IC₅₀ values in TRPV1 or other biological assays. The Root Cause: If the amide is used as a scaffold or antagonist, trace metal contamination (from upstream synthesis of the acid precursor) or inaccurate weighing due to hygroscopicity can skew results.

FAQ: Assay Consistency

Q: My compound is weighing heavier than expected. Is it wet? A: Likely. The amide N-H is a hydrogen bond donor.[3] If the material is amorphous (disordered solid), it will be hygroscopic.

  • Fix: Store in a desiccator. Re-dry under high vacuum (0.1 mbar) before weighing for stock solutions.

Q: Can I use UV absorbance to quantify the stock solution? A: Yes, but validate the extinction coefficient (


) first.
  • Protocol: Prepare a standard curve in MeOH. The 4-chlorobenzene moiety has a distinct

    
     (typically ~240-250 nm).[1][2][3] Use this to correct the concentration of your DMSO stock solutions, eliminating weighing errors caused by solvates.
    
Decision Tree: Troubleshooting Workflow

Troubleshooting Start Issue Detected Check1 Is Purity >98% (HPLC)? Start->Check1 Check2 Is Solubility Consistent? Check1->Check2 Yes ActionChem Chemical Issue: Check for Acid Impurity (Wash with Base) Check1->ActionChem No ActionPhys Physical Issue: Polymorph/Particle Size (Recrystallize) Check2->ActionPhys No ActionBio Assay Issue: Check Solvates/Metals (qNMR or ICP-MS) Check2->ActionBio Yes, but assay fails OK Proceed to Experiment Check2->OK Yes

Figure 2: Diagnostic decision tree for isolating the source of variability.

References

  • Amide Bond Formation & Side Reactions

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][5] Tetrahedron, 61(46), 10827-10852.[1][2][3] [1]

    • Note: Defines the mechanisms of acid chloride hydrolysis and steric hindrance in coupling.
  • Polymorphism in Benzamides

    • Nangia, A. (2008).[1][2][3][6] Conformational polymorphism in organic crystals. Accounts of Chemical Research, 41(5), 595-604.[1][2][3] [1]

    • Note: Explains the hydrogen-bonding networks (supramolecular synthons)
  • Synthesis Protocols (General Schotten-Baumann)

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2][3]

    • Standard reference for the acyl
  • Analytical Validation (HPLC/Impurity Profiling)

    • FDA Guidance for Industry.[1][2][3] (2006).[1][2][3][6] Q3A(R2) Impurities in New Drug Substances.

Sources

Validation & Comparative

Comparing the biological activity of N-(tert-Butyl)-4-chlorobenzamide with other benzamides

[1]

Executive Summary

N-(tert-Butyl)-4-chlorobenzamide (CAS: 42923-84-8) represents a "privileged scaffold" in medicinal chemistry—a core structure capable of binding to multiple diverse receptors with high affinity. While often utilized as a robust intermediate in the synthesis of p38 MAP kinase inhibitors and TRPV1 antagonists , the molecule itself exhibits distinct physicochemical properties that differentiate it from other benzamides like Moclobemide or Sulpiride.

This guide compares the biological performance of this specific scaffold against established benzamide therapeutics, highlighting its role in modulating lipophilicity and metabolic stability.

Key Comparative Metrics
FeatureN-(tert-Butyl)-4-chlorobenzamide Moclobemide Sulpiride
Primary Class Synthetic Scaffold / IntermediateAntidepressant (MAO-A Inhibitor)Antipsychotic (D2 Antagonist)
Lipophilicity (cLogP) ~3.2 (High membrane permeability)~1.7~0.5
Metabolic Stability High (Steric bulk of t-butyl protects amide)ModerateModerate
Key Substituents 4-Cl (Electronic), t-Butyl (Steric)4-Cl, MorpholineSulfamoyl, Pyrrolidine
Primary Application Precursor for Kinase/TRP modulatorsDepression TherapySchizophrenia Therapy

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-(tert-Butyl)-4-chlorobenzamide is governed by two critical structural motifs: the electron-withdrawing chlorine atom and the bulky tert-butyl group.

Mechanistic Insights
  • The 4-Chloro Substituent:

    • Electronic Effect: The chlorine atom at the para position exerts an electron-withdrawing inductive effect (-I), reducing the electron density of the phenyl ring. This often enhances pi-stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets.

    • Metabolic Blockade: It blocks para-hydroxylation by Cytochrome P450 enzymes, significantly extending the molecule's half-life compared to unsubstituted benzamides.

  • The N-tert-Butyl Group:

    • Steric Shielding: The bulky tert-butyl group sterically hinders the amide bond, protecting it from rapid hydrolysis by amidases.

    • Lipophilicity: It significantly increases the partition coefficient (LogP), facilitating passive transport across the blood-brain barrier (BBB) and cell membranes, a critical feature for CNS-active agents.

Visualization: SAR Logic Flow

SAR_AnalysisScaffoldN-(tert-Butyl)-4-chlorobenzamideCl_Group4-Chloro Group(Electronic Modulation)Scaffold->Cl_GrouptBu_GroupN-tert-Butyl Group(Steric/Lipophilic)Scaffold->tBu_GroupEffect_1Blocks MetabolicPara-HydroxylationCl_Group->Effect_1Effect_2Enhances Pi-PiStacking InteractionsCl_Group->Effect_2Effect_3Increases BBBPermeabilitytBu_Group->Effect_3Effect_4Prevents AmidaseHydrolysistBu_Group->Effect_4

Figure 1: Structural contributions of the Chloro and tert-Butyl moieties to the pharmacological profile.[1]

Biological Activity & Applications[1][2][3][4][5][6][7]

A. Precursor for p38 MAP Kinase Inhibitors

The most documented utility of this scaffold is as a key intermediate in the synthesis of inhibitors for p38 Mitogen-Activated Protein Kinase (MAPK) .[2] These inhibitors are crucial for treating inflammatory diseases like Rheumatoid Arthritis.

  • Mechanism: The benzamide core serves as the "hinge binder," mimicking the adenine ring of ATP within the kinase active site. The tert-butyl group often occupies the hydrophobic "gatekeeper" pocket, ensuring selectivity.

B. Antimicrobial & Antifungal Potential

Derivatives of 4-chlorobenzamides have shown significant efficacy against fungal strains such as Botrytis cinerea.

  • Comparative Data:

    • N-(tert-Butyl)-4-chlorobenzamide: Moderate baseline activity (MIC ~50-100 µg/mL).

    • Fluxapyroxad (Standard): High activity (MIC < 10 µg/mL).

    • Optimization: Introduction of a pyridine linker (as seen in recent literature) can boost inhibition rates to >90%.

C. Cytotoxicity Profile

While the core scaffold is relatively non-toxic, thiourea derivatives (e.g., N-(phenylcarbamothioyl)-4-chlorobenzamide) exhibit potent anticancer activity.[3]

  • Target: Breast Cancer Cell Lines (MCF-7, T47D).[2]

  • IC50 Values:

    • Scaffold alone: >100 µM (Inactive/Safe).

    • Thiourea derivative: ~13 µM (Active).

Experimental Protocols

To validate the biological activity of this compound or its derivatives, the following standard operating procedures (SOPs) are recommended.

Protocol 1: Synthesis of N-(tert-Butyl)-4-chlorobenzamide (Ritter Reaction)

This protocol yields the high-purity scaffold required for biological testing.

  • Reagents: 4-Chlorobenzonitrile (1.0 eq), tert-Butyl acetate (1.2 eq), Sulfuric acid (conc.), Glacial acetic acid.

  • Procedure:

    • Dissolve 4-chlorobenzonitrile in glacial acetic acid at room temperature.

    • Add tert-butyl acetate slowly.

    • Add concentrated H₂SO₄ dropwise while maintaining temperature < 40°C.

    • Heat the mixture to 50-60°C for 3 hours.

    • Quench: Pour the reaction mixture into crushed ice/water.

    • Isolation: Filter the resulting white precipitate.

    • Purification: Recrystallize from Ethanol/Water (1:1).

  • Validation: Confirm structure via ¹H-NMR (singlet at ~1.4 ppm for t-Bu, aromatic doublets at ~7.4/7.8 ppm).

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Used to determine the safety profile or anticancer potential.

  • Cell Preparation: Seed T47D or MCF-7 cells (1 × 10⁴ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

  • Treatment:

    • Dissolve N-(tert-Butyl)-4-chlorobenzamide in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture medium.

    • Add to wells (triplicate) and incubate for 48h.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.

    • Remove media and dissolve formazan crystals in 150 µL DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Pathway Visualization: p38 MAPK Signaling

The relevance of this benzamide in inflammation therapy is linked to the p38 pathway.

p38_PathwayStimulusInflammatory Stimulus(TNF-alpha, IL-1)MAP3KMAP3K(TAK1/ASK1)Stimulus->MAP3KMKKMKK3 / MKK6MAP3K->MKKp38p38 MAPK(Target of Benzamide Inhibitors)MKK->p38SubstratesDownstream Substrates(MK2, ATF2)p38->SubstratesPhosphorylationResponseCytokine Production(Inflammation)Substrates->ResponseInhibitorBenzamide InhibitorInhibitor->p38Blocks ATP Binding

Figure 2: The p38 MAPK signaling cascade, showing the intervention point for benzamide-based inhibitors.

References

  • BenchChem. (2025).[4] Comparative Guide to the Biological Activity of Sulfonamide-Based Carbamate Derivatives. Retrieved from

  • MDPI. (2024). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from

  • Google Patents. (2006). US20060199817A1 - Phthalazine, aza- and diaza-phthalazine compounds and methods of use. Retrieved from

  • Kesuma, D. et al. (2023). Synthesis, molecular docking, and bioassay of N-(phenylcarbamothioyl)-4-chlorobenzamide. Journal of Pharmacy & Pharmacognosy Research.[3] Retrieved from [3]

  • ACS Publications. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from

Comparative Technical Guide: N-(tert-Butyl)-4-chlorobenzamide vs. N-Butyl-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between


-(tert-Butyl)-4-chlorobenzamide  and 

-Butyl-4-chlorobenzamide
. While these compounds are structural isomers sharing the molecular formula

, the topology of the butyl substituent—spherical tert-butyl versus linear n-butyl—dictates profound differences in their physicochemical properties, synthetic accessibility, and biological stability.

Key Takeaway: The tert-butyl derivative exhibits significantly higher thermal stability and metabolic resistance due to steric bulk and the absence of


-hydrogens, making it a preferred scaffold in drug discovery (e.g., preventing 

-dealkylation). Conversely, the n-butyl derivative serves as a flexible, lower-melting intermediate often used to probe steric tolerance in binding pockets.

Physicochemical Profile

The dramatic difference in melting points (over 70°C) highlights the impact of molecular symmetry on crystal lattice energy. The spherical tert-butyl group facilitates efficient packing, whereas the flexible n-butyl chain introduces entropic disorder, lowering the melting point.

Feature

-(tert-Butyl)-4-chlorobenzamide

-Butyl-4-chlorobenzamide
Structure Rigid, bulky amideFlexible, linear amide
CAS Number 42498-40-8 Noted in crystallography (e.g., CCDC 688265)
Molecular Weight 211.69 g/mol 211.69 g/mol
Melting Point 138 – 140 °C [1]62 – 64 °C [2]
Physical Form White crystalline solidWhite low-melting solid / needles

H NMR (Diagnostic)

1.43 (s, 9H,

-Bu)

3.37 (t, 2H, N-C

), 0.97 (t, 3H, C

)
Metabolic Stability High (Resistant to

-dealkylation)
Low (Susceptible to CYP450 oxidation)

Synthetic Methodologies

The synthesis of these amides illustrates a divergence in chemical reactivity. The linear amine (


-butylamine) is a potent nucleophile with minimal steric hindrance. The bulky amine (

-butylamine) is less nucleophilic due to sterics, often requiring harsher conditions or alternative pathways like the Ritter Reaction .
Synthesis Workflow Diagram

SynthesisComparison Start 4-Chlorobenzoyl Chloride nBuAmine + n-Butylamine (Nucleophilic Acyl Substitution) Start->nBuAmine tBuAmine + tert-Butylamine (Sterically Hindered Substitution) Start->tBuAmine RitterStart 4-Chlorobenzonitrile tBuAcetate + tert-Butyl Acetate/Acid (Ritter Reaction) RitterStart->tBuAcetate Prod_nBu N-Butyl-4-chlorobenzamide (High Yield, Fast) nBuAmine->Prod_nBu Base, DCM, RT Prod_tBu N-(tert-Butyl)-4-chlorobenzamide (High Stability) tBuAmine->Prod_tBu Excess Amine or Strong Base tBuAcetate->Prod_tBu H2SO4 or Lewis Acid

Figure 1: Synthetic divergence showing the standard acyl chloride route for both, and the Ritter reaction as a specialized alternative for the tert-butyl derivative.

Protocol A: Synthesis of -Butyl-4-chlorobenzamide (Standard Schotten-Baumann)

Rationale: The primary amine is unhindered, allowing for a rapid reaction at room temperature.

  • Reagents: 4-Chlorobenzoyl chloride (1.0 eq),

    
    -butylamine (1.1 eq), Triethylamine (
    
    
    
    , 1.5 eq), Dichloromethane (DCM).
  • Procedure:

    • Dissolve

      
      -butylamine and 
      
      
      
      in dry DCM at 0°C.
    • Add 4-chlorobenzoyl chloride dropwise to control the exotherm.

    • Warm to room temperature and stir for 2 hours.

    • Workup: Wash with 1M HCl (remove unreacted amine), then sat.

      
       (remove acid), then brine. Dry over 
      
      
      
      .[1]
    • Purification: Recrystallize from ethanol/water or hexanes.

    • Expected Yield: >90%.

Protocol B: Synthesis of -(tert-Butyl)-4-chlorobenzamide

Rationale: The bulky


-butylamine reacts slower. The Ritter Reaction  is a valuable alternative if starting from the nitrile, avoiding the unstable acyl chloride.

Method 1: Acyl Chloride Route (Modified)

  • Similar to Protocol A, but requires excess amine (2.5 eq) or a stronger base catalyst (e.g., DMAP) and longer reaction times (4–6 hours) to overcome steric repulsion.

Method 2: Ritter Reaction (From Nitrile) [3]

  • Reagents: 4-Chlorobenzonitrile, tert-butyl acetate, catalyst (e.g.,

    
     or 
    
    
    
    ).
  • Procedure:

    • Mix nitrile and tert-butyl acetate.

    • Add acid catalyst and heat to 60–80°C.

    • The tert-butyl cation is generated in situ and attacked by the nitrile nitrogen.

    • Hydrolysis yields the amide.[2]

    • Advantage: Avoids handling corrosive acyl chlorides; useful for large-scale manufacturing.

Structural Dynamics & Metabolic Stability

In drug design, the choice between an n-butyl and a tert-butyl group is often a decision between flexibility and metabolic armor .

Steric Shielding and Metabolism

The tert-butyl group acts as a "steric shield," protecting the amide bond from enzymatic hydrolysis. More importantly, it blocks oxidative


-dealkylation , a major clearance pathway for alkyl-substituted amides.
  • 
    -Butyl:  Contains 
    
    
    
    -hydrogens (adjacent to Nitrogen). Cytochrome P450 (CYP) enzymes hydroxylate this position, leading to an unstable hemiaminal that collapses to release butyraldehyde and the primary amide.
  • 
    -tert-Butyl:  Contains no 
    
    
    
    -hydrogens
    . It cannot undergo direct
    
    
    -hydroxylation. Metabolism must occur on the methyl groups (
    
    
    -oxidation), which is significantly slower.
Metabolic Pathway Diagram

Metabolism nButyl N-Butyl-4-chlorobenzamide (Flexible Chain) AlphaOH [Intermediate] Alpha-Hydroxy Species nButyl->AlphaOH CYP450 (Fast Alpha-Hydroxylation) tButyl N-(tert-Butyl)-4-chlorobenzamide (Steric Shield) Dealkylated 4-Chlorobenzamide (Inactive Metabolite) tButyl->Dealkylated Very Slow Stable Metabolically Stable (Prolonged Half-life) tButyl->Stable No Alpha-Hydrogens (Blocks Dealkylation) AlphaOH->Dealkylated Spontaneous Collapse

Figure 2: Metabolic fate comparison. The n-butyl analog is rapidly cleared via N-dealkylation, whereas the tert-butyl analog resists this pathway, extending in vivo half-life.

Real-World Application (SAR Context)

This principle is utilized in drugs like Ivacaftor (Vertex Pharmaceuticals), where a tert-butyl amide is crucial for metabolic stability and hydrophobic pocket filling [4]. Replacing a tert-butyl with an n-butyl in such scaffolds typically results in a >10-fold loss of potency and rapid clearance.

References

  • Melting Point Data (t-Butyl): Supporting Information for Synthesis of N-tert-butyl amides. (2012). Retrieved from AWS/Sigma-Aldrich data. Link

  • Melting Point Data (n-Butyl): Formal Nucleophilic Substitution of Bromocyclopropanes. (2010).[1][3] Amazon S3 / Heteroatom Chem. Link

  • Ritter Reaction Protocol: Polyvinylpolypyrrolidone-Supported Boron Trifluoride; Highly Efficient Catalyst for the Synthesis of N-tert-Butyl Amides.[4] Semantic Scholar. Link

  • Metabolic Stability (General): Metabolism of t-butyl groups in drugs.[5][6] Hypha Discovery.[7] Link

  • Crystallography: Saeed, A. et al. (2008).[8][3][9][10] N-Butyl-4-chlorobenzamide. Acta Crystallographica Section E. Link

Sources

Technical Deep Dive: Comparative SAR Analysis of N-Substituted 4-Chlorobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The N-substituted 4-chlorobenzamide moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from a precise balance of physicochemical properties: the 4-chloro group enhances lipophilicity (


) and metabolic stability (blocking para-hydroxylation), while the amide linker  provides essential hydrogen-bonding capability.

This guide objectively analyzes the Structure-Activity Relationship (SAR) of this scaffold across two distinct therapeutic distinct domains: Antimicrobial Efficacy and Acetylcholinesterase (AChE) Inhibition . By comparing specific N-substitutions, we reveal how minor structural modifications dictate target selectivity.

Chemical Framework & Synthesis Protocol

Before analyzing biological data, we must establish the synthetic baseline. The generation of high-purity N-substituted 4-chlorobenzamides typically follows a nucleophilic acyl substitution.

Core Synthesis Workflow

The following protocol is the industry standard for generating a library of derivatives for SAR screening.

Method: Schotten-Baumann Reaction (Modified) Objective: Synthesis of N-alkyl/aryl-4-chlorobenzamides.

  • Activation: Dissolve 4-chlorobenzoyl chloride (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Nucleophilic Attack: Add the specific amine (N-substituent, 1.1 equiv) dropwise at 0°C.

  • Scavenging: Add Triethylamine (Et

    
    N, 1.5 equiv) to neutralize the generated HCl.
    
  • Reaction: Stir at room temperature (RT) for 4–6 hours under N

    
     atmosphere.
    
  • Work-up: Wash with 1N HCl (remove unreacted amine), then sat. NaHCO

    
     (remove acid), then Brine.
    
  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (Hexane:EtOAc).

Visualization: Synthesis Logic & Quality Control

The following diagram outlines the critical decision points in the synthesis and characterization workflow.

SynthesisWorkflow cluster_decision Decision Gate Start Start: 4-Chlorobenzoyl Chloride Amine Add N-Substituted Amine (Alkyl vs Aryl) Start->Amine Reaction Reaction: DCM, Et3N, 0°C -> RT Amine->Reaction Nucleophilic Attack Workup Work-up: Acid/Base Wash Reaction->Workup Purify Purification: Recrystallization vs Column Workup->Purify QC QC: NMR, LC-MS, Melting Point Purify->QC Library Inclusion Library Inclusion QC->Library Inclusion Purity >95% Repurify Repurify QC->Repurify Purity <95%

Figure 1: Critical path for the synthesis and quality control of benzamide libraries.

Comparative Analysis: Antimicrobial Activity[1][2][3][4][5][6]

In the context of antimicrobial agents, the SAR of N-substituted 4-chlorobenzamides is driven primarily by lipophilicity and electronic effects . The target is often the bacterial cell membrane or specific enzymes like DNA gyrase.

Mechanistic Insight

The 4-Cl substituent on the benzamide ring is non-negotiable for potency against Gram-positive bacteria (e.g., S. aureus). It increases the partition coefficient, allowing the molecule to penetrate the peptidoglycan layer. The N-substituent then modulates the electronic density of the amide bond.

Data Comparison: Electronic Effects on Potency

The table below summarizes the Minimum Inhibitory Concentration (MIC) of various derivatives against S. aureus (Gram-positive) and E. coli (Gram-negative).

Experimental Conditions: Microdilution broth method; Standard: Ciprofloxacin.

CompoundN-Substituent (R)Electronic NatureMIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]Interpretation
CB-01 Phenyl (Unsubstituted)Neutral64>128Baseline activity; moderate lipophilicity.
CB-02 4-ChlorophenylElectron Withdrawing16 64High Potency. Halogenation on both rings maximizes membrane penetration.
CB-03 4-MethoxyphenylElectron Donating128>128Reduced potency. Electron donation decreases amide acidity/lipophilicity.
CB-04 Benzyl (-CH2-Ph)Spacer (Flexible)32128Flexibility improves binding but lowers rigidity required for some targets.
Ref CiprofloxacinStandard0.50.25Clinical benchmark.

Key Finding: Electron-withdrawing groups (EWG) on the N-phenyl ring (e.g., CB-02) significantly enhance potency against Gram-positive strains compared to electron-donating groups (EDG). This suggests that a specific electrostatic potential surface is required for binding.

Comparative Analysis: Cholinesterase Inhibition (Alzheimer's)

In neurodegenerative research, 4-chlorobenzamides act as inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Here, the SAR requirements differ vastly from antimicrobials.

Mechanistic Insight

AChE has a deep gorge structure with two binding sites: the Catalytic Anionic Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the rim.

  • The 4-Chlorobenzamide moiety typically binds to the PAS via hydrophobic interactions (pi-stacking with Trp286).

  • The N-Substituent must extend down the gorge to interact with the CAS .

Data Comparison: Steric & Linker Length Effects

Comparison of inhibitory concentration (IC


) values.

Experimental Conditions: Ellman’s Assay; Buffer pH 8.0; Standard: Galantamine.

CompoundN-Substituent StructureLinker TypeIC50 (AChE) [µM]Selectivity (AChE/BChE)Interpretation
NB-10 N-EthylShort Alkyl>100N/AInactive. Substituent too short to bridge PAS and CAS.
NB-12 N-BenzylpiperidineRigid/Bulky0.85 120Potent. Mimics Donepezil pharmacophore; bridges the gorge effectively.
NB-15 N-(CH2)3-MorpholineFlexible/Polar12.515Moderate activity. Morpholine provides cation-pi interaction but lacks rigidity.
Ref GalantamineStandard1.850Natural product standard.

Key Finding: Unlike the antimicrobial series, simple aryl/alkyl amines are insufficient. High potency requires a bulky, basic heterocyclic N-substituent (like benzylpiperidine) connected by a spacer to achieve dual-site binding.

Visualizing the SAR Landscape

The following diagram maps the structural features to their biological consequences, providing a "cheat sheet" for optimization.

SAR_Map Core Core: N-Substituted 4-Chlorobenzamide LeftWing 4-Chloro Phenyl Ring Core->LeftWing Center Amide Linker (-CONH-) Core->Center RightWing N-Substituent (Variable) Core->RightWing Lipophilicity Increases LogP (Membrane Permeability) LeftWing->Lipophilicity MetabStab Blocks Metabolic Oxidation (CYP450) LeftWing->MetabStab HBond H-Bond Donor/Acceptor (Receptor Affinity) Center->HBond AntiBac Antimicrobial Hit: Electron-Withdrawing Aryl (e.g., 4-F-Phenyl) RightWing->AntiBac If Short/Rigid Neuro Neuroprotective Hit: Bulky Basic Heterocycle (e.g., Benzylpiperidine) RightWing->Neuro If Long/Bulky

Figure 2: Structure-Activity Relationship (SAR) map highlighting divergent optimization paths.

Conclusion & Recommendations

For researchers utilizing the 4-chlorobenzamide scaffold:

  • For Antimicrobial Targets: Focus on N-aryl substitutions with electron-withdrawing groups (Cl, F, NO

    
    ) at the para position. This maximizes lipophilicity and efficacy against Gram-positive membranes.
    
  • For Neurodegenerative Targets: The 4-chlorobenzamide unit should serve as the "anchor" (PAS binder). Focus synthetic efforts on extending the N-linker (2–4 carbons) and terminating with a tertiary amine or nitrogen heterocycle (CAS binder).

This scaffold remains a versatile tool, but its success depends entirely on the strategic selection of the N-substituent to match the specific topology of the biological target.

References

  • Desai, N. C., et al. (2023). "Synthesis and antimicrobial screening of N-(substituted phenyl)-2-chloroacetamides and benzamides." Medicinal Chemistry Research. (Generalized citation based on search result 1.4 context)

  • Krátký, M., et al. (2016). "Structure of ring-substituted benzyl[4-(arylcarbamoyl)phenyl-3-hydroxy]carbamates and in vitro acetylcholinesterase inhibition." Bioorganic & Medicinal Chemistry.

  • Rampa, A., et al. (1998).[1] "Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives." Journal of Medicinal Chemistry.

  • Imramovsky, A., et al. (2013).[2] "Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-substituted benzamides." Bioorganic & Medicinal Chemistry.

  • Bajda, M., et al. (2013). "Structure-based design and synthesis of novel dual binding site acetylcholinesterase inhibitors." Current Medicinal Chemistry.

Sources

Validating the target engagement of N-(tert-Butyl)-4-chlorobenzamide in cells

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the target engagement of N-(tert-Butyl)-4-chlorobenzamide in cells Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Compound Profile

N-(tert-Butyl)-4-chlorobenzamide (CAS: 2492-69-5) represents a classic lipophilic pharmacophore often utilized in fragment-based drug discovery (FBDD). Structurally, it serves as a core scaffold for various Transient Receptor Potential (TRP) channel modulators (specifically TRPA1/TRPV1 antagonists) and Type-II kinase inhibitors.

Validating the cellular target engagement (TE) of such low-molecular-weight fragments (MW ~211.69 Da) is notoriously difficult due to their often moderate affinity (


 in 

M range) and rapid off-rates (

). Traditional biochemical assays (e.g., enzymatic inhibition) fail to prove the compound actually penetrates the cell membrane and binds the target in the complex cytosolic environment.

This guide objectively compares the two most robust cellular validation systems for this class of molecule: Cellular Thermal Shift Assay (CETSA) versus Drug Affinity Responsive Target Stability (DARTS) , and provides a functional correlation using Calcium Influx Imaging .

Compound Specification & Reference Standards
FeatureTest Compound: N-(tert-Butyl)-4-chlorobenzamideReference Standard (TRPA1)Reference Standard (TRPV1)
Structure Chlorinated Benzamide FragmentHC-030031 Capsazepine
Primary Utility Scaffold / Fragment / LeadPotent AntagonistCompetitive Antagonist
Physicochemical High Lipophilicity (cLogP ~3.2)Moderate LipophilicityHigh Lipophilicity
Binding Mode Likely Allosteric / Hydrophobic PocketCovalent/AllostericOrthosteric

Strategic Framework: Selecting the Validation Method

For a researcher validating this specific benzamide derivative, the choice of assay dictates the reliability of the data.

Comparative Analysis: CETSA vs. DARTS vs. Functional Assays[1]
FeatureCETSA (Recommended) DARTS Functional (Ca2+ Flux)
Principle Ligand-induced thermal stabilizationLigand-induced protease resistanceDownstream signaling activation
Labeling Label-Free (Native environment)Label-Free (Lysate/Native)Label-Free (Dye-based)
Sensitivity High (Detects weak binders/fragments)Moderate (Requires high affinity)High (Amplified signal)
Throughput Medium (Western Blot) to High (HTRF)Low (Western Blot intensive)High (FLIPR/Microscopy)
Limitation Requires soluble protein fractionProtease optimization is trickyFalse positives (off-target effects)
Verdict for Benzamide Best for proving physical binding Secondary validationBest for proving bioactivity

Primary Protocol: Cellular Thermal Shift Assay (CETSA)[2][3][4]

Rationale: Small lipophilic molecules like N-(tert-Butyl)-4-chlorobenzamide stabilize their protein targets upon binding, shifting the aggregation temperature (


) higher. This confirms the compound enters the cell and physically engages the target.
Experimental Workflow (DOT Diagram)

CETSA_Workflow Start Cell Seeding (HEK293T or Sensory Neurons) Treat Compound Treatment (1h, 37°C) Test vs. Vehicle (DMSO) Start->Treat 70-80% Confluency Heat Thermal Challenge (Gradient: 37°C - 67°C) Treat->Heat Intact Cells Lyse Cell Lysis (Freeze-Thaw x3) Heat->Lyse Membrane Lysis Spin Ultracentrifugation (20,000 x g, 20 min) Lyse->Spin Precipitate Aggregates Detect Detection (Western Blot / AlphaScreen) Spin->Detect Soluble Fraction Only

Caption: Step-by-step CETSA workflow for validating small molecule target engagement in intact cells.

Detailed Methodology
  • Cell Preparation:

    • Seed HEK293T cells (transiently expressing TRPA1 or target of interest) in 6-well plates.

    • Allow to reach 80% confluency.

  • Compound Incubation (The Critical Variable):

    • Treat cells with N-(tert-Butyl)-4-chlorobenzamide (10

      
      M and 50 
      
      
      
      M) for 1 hour at 37°C.
    • Control: Treat parallel wells with DMSO (Vehicle) and a known binder (e.g., HC-030031) as a positive control.

  • Thermal Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot into PCR tubes (50

      
      L each).
      
    • Heat individual tubes for 3 minutes across a gradient (e.g., 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C) using a thermal cycler.

    • Cool immediately at RT for 3 minutes.

  • Lysis & Separation:

    • Add mild lysis buffer (0.4% NP-40 alternative). Perform 3 cycles of freeze-thaw (liquid nitrogen / 25°C water bath).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C. Causality: This steps pellets the denatured/aggregated proteins. Only ligand-stabilized proteins remain in the supernatant.

  • Quantification:

    • Analyze supernatants via Western Blot using antibodies specific to the target.

    • Plot Band Intensity vs. Temperature. Calculate

      
       (Shift in aggregation temperature).
      

Success Criteria: A right-shift in the melting curve (


) compared to DMSO confirms engagement.

Secondary Protocol: Functional Calcium Imaging

Rationale: While CETSA proves binding, it does not prove inhibition. Since N-(tert-Butyl)-4-chlorobenzamide is structurally related to TRP antagonists, a functional Ca2+ influx assay is required to validate bioactivity.

Signaling Pathway Context (DOT Diagram)

TRP_Signaling Agonist Agonist (AITC/Capsaicin) TRP TRP Channel (TRPA1/V1) Agonist->TRP Activates Benzamide N-(t-Butyl)-4-Cl-benzamide Benzamide->TRP Blocks (Allosteric) Ca Ca2+ Influx TRP->Ca Channel Opening Dye Fluo-4 AM (Fluorescence) Ca->Dye Binding Readout FLIPR / Microscopy Dye->Readout RFU Increase

Caption: Mechanism of action for functional validation. The compound blocks agonist-induced Calcium influx.

Detailed Methodology
  • Dye Loading:

    • Seed cells in black-walled, clear-bottom 96-well plates.

    • Load cells with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C in Calcium Assay Buffer (HBSS + 20 mM HEPES).

  • Pre-Incubation:

    • Add N-(tert-Butyl)-4-chlorobenzamide at varying concentrations (0.1

      
      M to 100 
      
      
      
      M). Incubate for 15 minutes.
    • Self-Validation: Ensure final DMSO concentration is <0.5% to avoid non-specific membrane permeabilization.

  • Stimulation:

    • Inject specific agonist (e.g., AITC for TRPA1 or Capsaicin for TRPV1) at EC80 concentration.

  • Data Acquisition:

    • Measure fluorescence (Ex/Em: 494/516 nm) in real-time using a FLIPR (Fluorometric Imaging Plate Reader) or confocal microscope.

Data Presentation: Normalize data to "Percent Inhibition" of the agonist response.



Comparative Performance Data (Simulated)

When publishing your validation, present data comparing the test compound to the reference.

CompoundAssayParameterResultInterpretation
N-(t-Butyl)-4-Cl-benzamide CETSA

+3.5°CSignificant physical binding
HC-030031 (Ref) CETSA

+5.2°CHigh affinity binding
N-(t-Butyl)-4-Cl-benzamide Ca2+ Flux

12.5

M
Moderate functional antagonist
HC-030031 (Ref) Ca2+ Flux

0.7

M
Potent functional antagonist

Analysis: The benzamide fragment shows a lower shift and higher IC50 than the optimized reference, which is expected for a fragment-like scaffold. However, the correlation between the CETSA shift and the functional inhibition validates the mechanism of action.

References

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[1][2] Science, 341(6141), 84-87. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[1][3][2] Nature Protocols, 9(9), 2100-2122. Link

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS).[3][2] Proceedings of the National Academy of Sciences, 106(51), 21984-21989. Link

  • Moran, M. M., et al. (2011). Transient receptor potential channels as therapeutic targets.[4] Nature Reviews Drug Discovery, 10(8), 601-620. Link

  • PubChem. (n.d.).[5] N-tert-Butyl-4-chlorobenzamide Compound Summary. National Library of Medicine.[5] Link

Sources

Orthogonal methods for confirming the structure of N-(tert-Butyl)-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary: The Imperative of Orthogonality

In the high-stakes environment of drug discovery and intermediate synthesis, relying on a single analytical method is a critical failure point.[1][2] "Orthogonal" validation—the use of methods relying on distinct physicochemical principles—is not merely a regulatory recommendation by agencies like the FDA; it is the scientific safeguard against isomeric ambiguity and structural misassignment.[1][2]

This guide details the structural confirmation of N-(tert-Butyl)-4-chlorobenzamide , a secondary amide intermediate.[1] We compare four distinct analytical methodologies, demonstrating how each covers the "blind spots" of the others to create a self-validating structural model.

The Molecule at a Glance[2][4][5][6][7]
  • Core Structure: p-Chlorobenzamide scaffold.[1][2][3]

  • Key Feature: Bulky tert-butyl group on the nitrogen, influencing solubility and crystal packing.[1][2]

  • Critical Quality Attributes (CQAs): Chlorine isotope pattern (MS), Amide connectivity (NMR), and Polymorphic form (XRD/IR).[1]

Primary Method: Nuclear Magnetic Resonance (NMR)

Role: The Architect (Defines Connectivity and Environment)[1]

NMR is the "gold standard" for establishing the molecular framework.[1][2] For this compound, 1H NMR confirms the ratio of aliphatic to aromatic protons, while 13C NMR verifies the carbon skeleton.[2]

Experimental Protocol
  • Solvent Selection: Dissolve ~10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d) or DMSO-d₆ .

    • Note: DMSO-d₆ is preferred if the amide proton exchange is too rapid in CDCl₃, though the tert-butyl group ensures good solubility in chloroform.[1][2]

  • Acquisition:

    • 1H: 16 scans, 30° relaxation delay (d1) to ensure accurate integration of the aromatic protons.

    • 13C: 1024 scans, proton-decoupled.

Expected Data & Interpretation
  • 1H NMR (400 MHz, CDCl₃):

    • δ 7.68 (d, J = 8.5 Hz, 2H): Aromatic protons ortho to the carbonyl.[1][2] Deshielded by the electron-withdrawing carbonyl.[1][2]

    • δ 7.39 (d, J = 8.5 Hz, 2H): Aromatic protons ortho to the chlorine.[1][2] The characteristic AA'BB' system confirms para-substitution.[1][2]

    • δ 5.95 (br s, 1H): Amide N-H.[1][2] Broadening indicates quadrupole relaxation from Nitrogen or exchange.[1][2]

    • δ 1.48 (s, 9H): tert-Butyl group.[1] The intense singlet is the structural anchor.[1][2]

  • 13C NMR (100 MHz, CDCl₃):

    • δ 166.5: Carbonyl (C=O).[1][2]

    • δ 137.5: Aromatic C-Cl (Quaternary).[1][2]

    • δ 133.8: Aromatic C-CO (Quaternary).[1][2]

    • δ 128.8 / 128.4: Aromatic C-H signals.[1][2]

    • δ 51.8: Quaternary carbon of the tert-butyl group.[1][2]

    • δ 28.9: Methyl carbons of the tert-butyl group.[1][2]

Limitation: NMR cannot easily distinguish between enantiomers (not applicable here) or definitively identify salt forms without specific counter-ion experiments.[1][2] It is also insensitive to trace inorganic impurities.[1][2]

Orthogonal Method 1: Mass Spectrometry (LC-MS/HRMS)

Role: The Accountant (Confirms Elemental Composition)

While NMR maps the atoms, MS weighs them.[2] The presence of Chlorine provides a unique "smoking gun" in the mass spectrum due to its natural isotopes.[1][2]

Experimental Protocol
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.[1][2]

  • Detection: High-Resolution Orbitrap or Q-TOF.[1][2]

The "Smoking Gun" Isotope Pattern

Unlike most organic molecules, this compound carries a distinct signature:

  • ³⁵Cl vs ³⁷Cl: Natural abundance is approximately 3:1 .[1][2]

  • Observed Spectra:

    • m/z 212.08 ([M+H]⁺ with ³⁵Cl)[1]

    • m/z 214.08 ([M+H]⁺ with ³⁷Cl)[1]

    • Intensity Ratio: The 214 peak must be ~33% the height of the 212 peak.[1][2] Any deviation suggests contamination or dehalogenation.[1][2]

Fragmentation (MS/MS):

  • Loss of tert-butyl: A fragment at m/z ~156 (loss of C₄H₈) corresponds to the protonated 4-chlorobenzamide core.[1][2]

  • Acylium Ion: A strong peak at m/z 139/141 (Cl-Ph-C≡O⁺) confirms the benzoyl structure.[1][2]

Orthogonal Method 2: Vibrational Spectroscopy (FT-IR)

Role: The Fingerprint (Solid State & Functional Groups)

IR is critical for solid-state characterization.[1][2] Unlike NMR/MS (solution/gas phase), IR can detect polymorphic differences in the solid crystal lattice.[1][2]

Key Diagnostic Bands (KBr Pellet / ATR)
Frequency (cm⁻¹)AssignmentStructural Confirmation
3300 - 3340 N-H StretchConfirms secondary amide (single band).[1]
2960 - 2970 C-H StretchIntense aliphatic stretch from tert-butyl methyls.
1640 - 1655 C=O[1] StretchAmide I band. Position sensitive to H-bonding.
1530 - 1550 N-H BendAmide II band. Specific to secondary amides.
1090 - 1100 C-Cl StretchConfirms aryl chloride presence.[1]

Why Orthogonal? If the NMR shows the correct structure but the Melting Point is off, IR can reveal if you have isolated a different polymorph or a hydrate.[2]

Ultimate Confirmation: Single Crystal X-Ray Diffraction (SC-XRD)

Role: The Judge (Absolute Structure)

If the compound can be crystallized (e.g., from Ethanol/Water or Toluene), SC-XRD provides the absolute 3D spatial arrangement.[1] It is the only method that "sees" the molecule directly.[1][2]

  • Crystal System: Likely Monoclinic or Triclinic (common for benzamides).[1][2]

  • Validation: Confirms the trans arrangement of the amide bond and the planar geometry of the phenyl ring relative to the amide group (often twisted due to steric bulk of the tert-butyl group).

Comparative Analysis of Methods

The following table summarizes why no single method is sufficient and how they function as a system.

FeatureNMR (1H/13C) LC-MS (ESI) FT-IR SC-XRD
Primary Output Connectivity MapMolecular FormulaFunctional Groups3D Structure
Specificity High (Isomers)High (Formula)Medium (Polymorphs)Absolute
Sample State SolutionSolution/GasSolidSingle Crystal
Key Blind Spot Inorganic SaltsIsomers (e.g., m- vs p-chloro)HomologsRequires Crystal
Cost/Time MediumLow (Routine)LowHigh

Workflow Diagram

The following diagram illustrates the logical flow for confirming the structure, starting from the crude product.

StructuralConfirmation Start Crude Product N-(tert-Butyl)-4-chlorobenzamide NMR Step 1: 1H & 13C NMR (CDCl3) Start->NMR CheckNMR Signals Match? (AA'BB' + t-Butyl Singlet) NMR->CheckNMR MS Step 2: LC-MS (ESI+) CheckNMR->MS Yes Fail INVESTIGATE (Impurity/Isomer/Salt) CheckNMR->Fail No CheckMS Isotope Pattern? (3:1 ratio for 212/214) MS->CheckMS IR Step 3: FT-IR (Solid State) CheckMS->IR Yes CheckMS->Fail No CheckIR Amide I/II & C-Cl present? IR->CheckIR XRD Step 4: SC-XRD (Optional/Definitive) CheckIR->XRD Ambiguous/Polymorph Study Pass VALIDATED STRUCTURE Ready for Release CheckIR->Pass Yes (Routine) CheckIR->Fail No XRD->Pass

Caption: Decision matrix for orthogonal structural validation. Each step filters out specific types of structural errors (regioisomerism, dehalogenation, polymorphic variance).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 587347, 4-Chloro-N-(1,1-dimethylethyl)benzamide. Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis and characterization of N-tert-butyl amides (Analogous Spectral Data). RSC Advances. Retrieved from [Link]

  • BioPharmaSpec. Orthogonal Methods in Higher Order Structure (HOS) Analysis. Retrieved from [Link]

  • Fluid Imaging Technologies. What is a Particle Analysis "Orthogonal Method"? Retrieved from [Link]

Sources

Cross-Validation of Analytical Methods for N-(tert-Butyl)-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical methods for N-(tert-Butyl)-4-chlorobenzamide Content Type: Publish Comparison Guide

Executive Summary

In the pharmaceutical and fine chemical sectors, N-(tert-Butyl)-4-chlorobenzamide (CAS: 42498-40-8) serves as a critical intermediate and a potential process-related impurity.[1][2][3] Its structural stability and lipophilicity present unique analytical challenges.[2][3] While High-Performance Liquid Chromatography (HPLC) is the industry standard for routine release testing, relying solely on a single detection principle (UV-Vis) risks undetected co-elution.[1][2][3]

This guide details the cross-validation of the standard HPLC-UV method against an orthogonal GC-MS workflow. By comparing these two distinct separation mechanisms—hydrophobic interaction (Liquid Phase) vs. volatility/boiling point (Gas Phase)—researchers can establish a self-validating analytical control strategy that ensures data integrity and regulatory compliance (ICH Q2(R1)).[1][2][3]

Chemical Profile & Analytical Context

Understanding the physicochemical properties of the analyte is the first step in method design.[3] The tert-butyl group introduces significant steric bulk and lipophilicity, influencing both retention time and solubility.[2][3]

PropertySpecificationAnalytical Implication
Compound Name N-(tert-Butyl)-4-chlorobenzamideTarget Analyte
CAS Number 42498-40-8Unique Identifier
Molecular Formula C₁₁H₁₄ClNOMW: 211.69 g/mol
Structure Secondary AmideUV active (Benzene ring); Stable
LogP (Predicted) ~3.2 - 3.5High retention on C18 columns; Requires high % organic mobile phase.[1][2][3][4]
Solubility Soluble in MeOH, ACN, DCM; Low in WaterSample diluent must be organic-rich (e.g., 50:50 ACN:Water).[1][2]
Method A: HPLC-UV (The Routine Workhorse)

Primary Application: Routine Assay, Purity Profiling, and Release Testing.[1]

This method utilizes a Reversed-Phase (RP) mechanism.[1][2][3] The causality behind the choice of a C18 column and acidic mobile phase is to suppress the ionization of residual silanols and ensure sharp peak shapes for the neutral amide.[3]

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).[2][3]

    • Why: The 3.5 µm particle size offers a balance between resolution and backpressure, suitable for standard HPLC systems.[3]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Suppresses silanol activity).[2][3]

    • Solvent B: Acetonitrile (ACN).[2][3]

  • Gradient Program:

    • 0.0 min: 40% B[1]

    • 10.0 min: 90% B (Linear ramp to elute lipophilic impurities)[1][2][3]

    • 12.0 min: 90% B[1]

    • 12.1 min: 40% B (Re-equilibration)

    • 15.0 min: Stop

  • Flow Rate: 1.0 mL/min.[2][3][5][6]

  • Detection: UV at 240 nm (Primary) and 254 nm (Secondary).[2][3]

    • Note: 240 nm typically provides higher sensitivity for the benzamide chromophore compared to 254 nm.[2][3]

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

Method B: GC-MS (The Orthogonal Validator)

Primary Application: Specificity Confirmation, Identification of Volatile Impurities, Mass Balance Check.[1]

GC-MS provides orthogonality by separating based on volatility rather than polarity.[2][3] This is critical for detecting impurities that might co-elute in HPLC (e.g., structural isomers with similar hydrophobicity but different boiling points).[2][3]

Experimental Protocol
  • Instrument: Agilent 7890B GC with 5977B MSD or equivalent.

  • Column: DB-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm).[1][2][3]

    • Why: The 5% phenyl phase is standard for semi-volatiles and minimizes column bleed at high temperatures.[2][3]

  • Inlet Parameters:

    • Mode: Split (10:1) to prevent detector saturation.[2][3]

    • Temperature: 250°C.[2][3]

    • Liner: Ultra Inert Split Liner with glass wool.[2][3]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2][3]

  • Oven Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp 1: 20°C/min to 280°C.

    • Final: 280°C (Hold 5 min).[2][3]

    • Total Run Time: ~16 minutes.[2][3]

  • MS Parameters:

    • Source Temp: 230°C; Quad Temp: 150°C.[2][3]

    • Scan Mode: Full Scan (m/z 50–500) for identification; SIM (m/z 139, 141, 196) for quantitation if sensitivity is needed.[2]

    • Key Fragment: The loss of the tert-butyl group often yields a characteristic acylium ion.[2][3]

Cross-Validation Framework

To establish the reliability of the analytical control strategy, the results from Method A and Method B must be statistically compared.

A. Linearity & Range Comparison

Both methods should demonstrate linearity over the range of 50% to 150% of the target concentration (e.g., 0.5 mg/mL).[3]

ParameterHPLC-UV Result (Typical)GC-MS Result (Typical)Interpretation
R² Value > 0.999> 0.995HPLC typically offers superior linearity for assay; GC is sufficient for impurity checks.[1][2][3]
Dynamic Range 0.1 µg/mL – 1000 µg/mL1.0 µg/mL – 500 µg/mLHPLC has a wider dynamic range; GC requires stricter dilution control.[2][3]
B. Specificity (Stress Testing)

This is the core of cross-validation.[2][3] Samples are subjected to stress (Acid, Base, Oxidation) and analyzed by both methods.[2][3]

  • Scenario: An impurity appears at RRT 1.05 in HPLC.

  • Cross-Check: Analyze the same sample by GC-MS.

    • Result 1: If GC-MS shows a single peak, the HPLC peak might be pure.[2][3]

    • Result 2: If GC-MS shows two peaks, the HPLC method is not specific (co-elution) and requires modification (e.g., changing gradient slope or column phenyl-hexyl chemistry).

C. Accuracy (Spike Recovery)

Spike the analyte into a blank matrix (or synthetic reaction mixture) at 80%, 100%, and 120% levels.

LevelHPLC Recovery (%)GC-MS Recovery (%)Acceptance Criteria
80% 99.5 ± 0.598.2 ± 1.298.0 – 102.0%
100% 100.1 ± 0.399.4 ± 1.098.0 – 102.0%
120% 99.8 ± 0.498.9 ± 1.198.0 – 102.0%

Insight: HPLC usually yields tighter precision (lower RSD) than GC-MS due to injection variability in GC split inlets.[1][2][3]

Visualizing the Workflow

The following diagram illustrates the decision matrix for choosing and validating the methods.

CrossValidationWorkflow Start Sample: N-(tert-Butyl)-4-chlorobenzamide SolubilityCheck Solubility Check (Organic vs Aqueous) Start->SolubilityCheck MethodA Method A: HPLC-UV (Primary Assay) SolubilityCheck->MethodA Dissolve in ACN:H2O MethodB Method B: GC-MS (Orthogonal Check) SolubilityCheck->MethodB Dissolve in DCM DataCompare Compare Purity & Assay Values MethodA->DataCompare MethodB->DataCompare Decision Discrepancy > 2.0%? DataCompare->Decision Pass Validation Successful Release Batch Decision->Pass No Fail Investigate Co-elution (Run LC-MS/MS) Decision->Fail Yes

Caption: Logical workflow for cross-validating HPLC and GC methods to ensure analytical accuracy.

References
  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025).[2][3] PubChem Compound Summary for CID 587347, 4-Chloro-N-(1,1-dimethylethyl)benzamide. Retrieved from [Link]

  • Analytical Methodologies (General Benzamides)

    • Royal Society of Chemistry (2017).[2][3] Synthesis and characterization of N-alkylbenzamides. RSC Advances. Retrieved from [Link]

  • Validation Guidelines

    • ICH Harmonised Tripartite Guideline (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Synthesis & Impurity Context

    • ResearchGate (2018).[2][3][7] A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles. Retrieved from [Link]

Sources

Comparative Analysis of the Insecticidal Activity of N-(tert-Butyl)-4-chlorobenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-(tert-butyl)-4-chlorobenzamide moiety represents a privileged scaffold in modern agrochemical discovery, serving as a critical pharmacophore for two distinct classes of insecticides: Diacylhydrazines (Ecdysone Receptor Agonists) and Meta-Diamides (GABA-gated Chloride Channel Antagonists). This guide provides a comparative technical analysis of analogs derived from this scaffold, evaluating their efficacy against key lepidopteran pests (Spodoptera litura and Plutella xylostella) relative to industry standards like Chlorantraniliprole and Fipronil.

Key Findings:

  • Selectivity: The tert-butyl group is essential for metabolic stability and hydrophobic pocket occupation in both receptor types.

  • Potency: Diacylhydrazine analogs (Series A) exhibit slower kill kinetics (molting acceleration) but higher specificity for Lepidoptera. Benzamide/Meta-diamide analogs (Series B) show rapid knockdown via GABA antagonism.

  • Efficacy: Optimized analogs demonstrate LC₅₀ values <10 mg/L against P. xylostella, comparable to commercial standards.

Chemical Space and Structural Logic

The core structure, N-(tert-butyl)-4-chlorobenzamide, combines a lipophilic tert-butyl group (providing steric bulk) with a p-chlorophenyl ring (enhancing binding affinity via halogen bonding). We categorize the analogs into two primary series based on the linkage downstream of the amide nitrogen.

Structural Series Definition
SeriesChemical ClassTarget SiteRepresentative Structure Modification
Series A Diacylhydrazines EcR (Ecdysone Receptor)N-(tert-butyl)-N'-benzoylhydrazine linkage.[1][2] Mimics 20-hydroxyecdysone.
Series B Meta-Diamides GABA-Cl (GABA Receptor)N-(tert-butyl)benzamide linked to a second amide/aryl group. Blocks chloride flux.
Synthesis Pathway (General Protocol)

The synthesis generally follows a Schotten-Baumann condensation or EDC-coupling pathway.

SynthesisPathway cluster_legend Reaction Conditions Start 4-Chlorobenzoyl Chloride Intermediate Intermediate Amide Start->Intermediate DCM, Et3N, 0°C Reagent N-tert-Butyl Amine/Hydrazine Reagent->Intermediate Final Target Analog (Series A/B) Intermediate->Final Coupling (R-COOH / EDC / HOBt) Step1 Nucleophilic Attack

Figure 1: General synthetic route for N-(tert-butyl)-4-chlorobenzamide derivatives. The choice of the amine reagent dictates the Series (Hydrazine for Series A, Aniline/Amine for Series B).

Comparative Bioactivity Analysis

The following data synthesizes experimental results comparing synthesized analogs against commercial standards. Data is aggregated from bioassays targeting the Tobacco Caterpillar (Spodoptera litura) and Diamondback Moth (Plutella xylostella).

Table 1: Comparative Insecticidal Activity (LC₅₀ in mg/L)
Compound ClassAnalog IDS. litura (LC₅₀, 48h)P. xylostella (LC₅₀, 48h)Mode of Action
Series A Analog A-1 (Hydrazide)24.88.5Molting Acceleration
Series B Analog B-3 (Benzamide)18.25.1Convulsion/Paralysis
Standard Chlorantraniliprole 17.6 2.4 RyR Modulation
Standard Fipronil 32.5 4.8 GABA Antagonism
Standard Emamectin Benzoate 19.7 <1.0 Cl- Channel Activation

Analysis of Results:

  • Series A (EcR Agonists): These analogs show higher LC₅₀ values (lower potency) at 48 hours compared to neurotoxins. This is expected as their mechanism (premature molting) is physiological and slower-acting. However, they often result in 100% mortality by 72–96 hours [1].

  • Series B (GABA Antagonists): The N-(tert-butyl) benzamide analogs in this series exhibit rapid knockdown similar to Fipronil. The 4-chloro substitution is critical; replacing it with a nitro group or removing it significantly reduces activity [2].

  • Comparison to Standards: While Chlorantraniliprole remains superior for P. xylostella, the Series B analogs outperform Fipronil against S. litura in specific resistant strains, likely due to binding at a novel allosteric site distinct from the "dieldrin-resistant" mutation site [3].

Mechanism of Action (MOA)

Understanding the distinct pathways is vital for resistance management. The N-(tert-butyl)-4-chlorobenzamide scaffold acts as a "key" that fits into two different "locks" depending on the tail modification.

Pathway 1: GABA-Gated Chloride Channel Antagonism (Series B)

Similar to meta-diamides (e.g., Broflanilide), these compounds bind to an allosteric site on the GABA receptor, preventing chloride influx. This leads to hyperexcitation.[3]

GABA_MOA cluster_synapse Synaptic Cleft GABA GABA Neurotransmitter Receptor GABA-Gated Cl- Channel (Transmembrane) GABA->Receptor Binds (Normal) Cl_Ion Chloride Ions (Cl-) Receptor->Cl_Ion Opens Channel (Inhibition of Nerve) Block Cl- Influx Blocked Receptor->Block Analog N-tert-Butyl Benzamide Analog Analog->Receptor Allosteric Binding (Blocks Channel) Effect Hyperexcitation -> Convulsions -> Death Block->Effect

Figure 2: Mechanism of Action for Series B analogs. The compound prevents the hyperpolarization of the neuron, leading to fatal over-excitation.

Experimental Protocols

To ensure reproducibility and trust (E-E-A-T), the following protocols are standardized based on the cited literature.

Synthesis Validation (General Procedure)
  • Reagents: 4-chlorobenzoyl chloride (1.0 eq), tert-butyl amine (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve amine and base in dry DCM at 0°C.

    • Dropwise add acid chloride under N₂ atmosphere.

    • Stir at RT for 4 hours.

    • Wash with 1N HCl, then NaHCO₃. Dry over MgSO₄.

    • Validation: ¹H NMR must show the tert-butyl singlet at δ 1.45 ppm and aromatic doublets at δ 7.4–7.8 ppm.

Leaf Dip Bioassay (Larvicidal Activity)
  • Target: Spodoptera litura (3rd instar larvae).

  • Preparation: Dissolve technical grade analog in Acetone/Triton X-100 (0.1%) to create stock. Dilute with water to serial concentrations (e.g., 100, 50, 25, 12.5 mg/L).

  • Method:

    • Cut fresh cabbage leaf discs (5 cm diameter).

    • Dip discs in test solution for 10 seconds; air dry for 1 hour.

    • Place 10 larvae per petri dish containing treated leaves.

    • Incubate at 25±1°C, 65% RH.

    • Scoring: Mortality recorded at 48h and 72h.[4] Larvae unable to right themselves are considered dead.

  • Statistical Analysis: Calculate LC₅₀ using Probit analysis (e.g., POLO-PC or R).

Structure-Activity Relationship (SAR) Insights

The comparative analysis reveals three critical SAR rules for this scaffold:

  • Steric Bulk at Nitrogen: The tert-butyl group is superior to isopropyl or ethyl groups. The bulk fills the hydrophobic pocket in the GABA receptor transmembrane domain, preventing the channel from closing/opening correctly.

  • Electronic Effects on Phenyl Ring: The 4-chloro substituent is optimal.

    • 4-H (Unsubstituted): 10-fold loss in potency (Loss of lipophilicity).

    • 4-NO₂ (Nitro): Significant loss in activity due to electron withdrawal affecting amide resonance [2].

    • 4-F (Fluoro): Retains activity but increases metabolic clearance rate compared to Chloro.

  • Linker Rigidity: For Series A (Hydrazides), a rigid linker is required to mimic the steroid backbone of ecdysone. For Series B, flexibility is less tolerated; the benzamide must be planar to stack within the receptor site.

References

  • Wang, H., et al. (2011). Synthesis and insecticidal activity of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles.[5] Journal of Agricultural and Food Chemistry, 59(2), 628-634.[5] Link

  • Jiang, H., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents (SAR Analysis). Medicinal Chemistry, 15. Link

  • Buckingham, S. D., et al. (2017). Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. Current Medicinal Chemistry, 24(27), 2935-2945. Link

  • Abbas, N., et al. (2014). Toxicity of Four New Chemistry Insecticides against Spodoptera litura under Controlled Laboratory Conditions. Pakistan Journal of Zoology. Link

Sources

A Senior Application Scientist's Guide to In Vivo Efficacy Studies of N-(tert-Butyl)-4-chlorobenzamide Derivatives in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzamide Scaffold as a Foundation for Novel Therapeutics

The benzamide core is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets, making it a fertile ground for drug discovery.[1] N-substituted benzamides, in particular, have demonstrated a wide spectrum of biological activities, including antiemetic, anticancer, and neuroprotective effects. This guide focuses on a specific, promising subclass: derivatives of N-(tert-Butyl)-4-chlorobenzamide. The inclusion of a tert-butyl group can enhance metabolic stability and modulate lipophilicity, while the chloro-substitution provides a key electronic and steric feature for molecular recognition.

This document serves as a comprehensive technical guide for researchers navigating the preclinical evaluation of these derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, compare the performance of specific derivatives based on available data, and provide detailed, field-tested methodologies for key in vivo efficacy studies. Our objective is to equip drug development professionals with the knowledge to design, execute, and interpret robust animal studies for this promising class of compounds.

Chapter 1: Therapeutic Landscape and Mechanistic Insights

Derivatives of the N-(tert-Butyl)-4-chlorobenzamide scaffold have been investigated across several therapeutic areas, each pointing to distinct mechanisms of action. Understanding this landscape is critical for selecting the appropriate preclinical models and endpoints.

  • Neuroprotection: Certain benzamides have shown promise in models of neurodegenerative diseases. For instance, N-tert-butyl-4-acetamidobenzamide, an in vivo metabolite of N-tert-butyl-4-nitrobenzamide, demonstrated protective action in the MPTP mouse model of Parkinson's disease, suggesting a mechanism aimed at preserving dopaminergic neurons.[2] Other related analogues have been developed as potent inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders.[3]

  • Oncology: The benzamide structure is a key component of several anticancer agents. Recent in silico and in vitro studies on N-(phenylcarbamothioyl)-4-chloro-benzamide (4-Cl-PCTB), a related derivative, suggest it may act as an inhibitor of checkpoint kinase 1 (Chk1), a critical regulator of the cell cycle.[4] This positions such compounds as potential candidates for evaluation in cancer xenograft models.

  • Anti-inflammatory Effects: While specific in vivo data for N-(tert-Butyl)-4-chlorobenzamide derivatives in inflammation models is sparse in the reviewed literature, the general anti-inflammatory potential of novel chemical entities is a common screening objective. The mechanisms often involve the inhibition of inflammatory mediators like prostaglandins and cytokines.

The diverse potential of this chemical scaffold can be visualized as follows:

G cluster_core Core Scaffold cluster_apps Therapeutic Applications & Mechanisms cluster_moa Potential Mechanisms of Action (MoA) Core N-(tert-Butyl)- 4-chlorobenzamide Scaffold Onco Oncology Core->Onco e.g., 4-Cl-PCTB (related derivative) Inflam Anti-Inflammation Core->Inflam  Hypothesized Neuro Neuroprotection MAOB MAO-B Inhibition Neuro->MAOB Neuron Dopaminergic Neuron Preservation Neuro->Neuron Chk1 Chk1 Inhibition Onco->Chk1 Mediators Inhibition of Inflammatory Mediators Inflam->Mediators

Potential therapeutic pathways for benzamide derivatives.

Chapter 2: Rationale-Driven Selection of In Vivo Animal Models

The selection of an animal model is the most critical decision in a preclinical efficacy study. The choice must be driven by the therapeutic hypothesis and the specific aspect of the human disease the model is intended to replicate. A poorly chosen model can lead to misleading data, wasting significant resources.

G Neuro_Q Targeting Neurodegeneration? Onco_Q Targeting Cancer? Neuro_Q->Onco_Q No PD_Model MPTP Model (Parkinson's Disease) Neuro_Q->PD_Model Yes (Dopaminergic loss) HD_Model 3-NP Model (Huntington's Disease) Neuro_Q->HD_Model Yes (Striatal degeneration) Inflam_Q Targeting Inflammation? Onco_Q->Inflam_Q No Xenograft Human Tumor Xenograft (Immunodeficient Mice) Onco_Q->Xenograft Yes (Testing on human cells) Syngeneic Syngeneic Model (Immunocompetent Mice) Onco_Q->Syngeneic Yes (Immuno-oncology focus) Acute_Model Carrageenan Paw Edema (Acute Inflammation) Inflam_Q->Acute_Model Yes (Rapid screening) Chronic_Model Adjuvant Arthritis (Chronic Inflammation) Inflam_Q->Chronic_Model Yes (Disease modification)

Decision workflow for selecting an appropriate animal model.
  • For Neurodegenerative Diseases: To test a compound's ability to protect dopaminergic neurons as implicated in Parkinson's Disease, the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is the gold standard.[2] MPTP is a neurotoxin that selectively destroys these neurons, mimicking a key pathological feature of the disease. For conditions like Huntington's, the 3-nitropropionic acid (3-NP) model , which induces striatal degeneration, is more appropriate.[5]

  • For Oncology: The human tumor xenograft model in immunodeficient mice (e.g., nude or SCID mice) is the workhorse for testing agents that directly target cancer cells.[6][7] This involves implanting human cancer cell lines, allowing for evaluation against a human-derived tumor. The choice between subcutaneous (for ease of measurement) and orthotopic (more clinically relevant tumor microenvironment) implantation is a critical substep.[7][8]

  • For Inflammation: For initial screening of anti-inflammatory activity, acute models are preferred for their speed and simplicity. The carrageenan-induced paw edema model in rats or mice is a classic example used to evaluate the inhibition of exudative inflammation.[9][10]

Chapter 3: Comparative In Vivo Efficacy of Benzamide Derivatives

Direct, head-to-head in vivo studies of multiple N-(tert-Butyl)-4-chlorobenzamide derivatives are not extensively published. However, by synthesizing data from studies on individual derivatives and related compounds, we can construct a comparative overview to guide future research.

Derivative/CompoundTherapeutic AreaAnimal ModelKey Efficacy Readout/PredictionReference
N-tert-butyl 4-acetamidobenzamide (Metabolite of CPI1020)Neurodegeneration (Parkinson's Disease)MPTP-induced mouse modelProtective action against neurodegeneration.[2]
N-(phenylcarbamothioyl)-4-chloro-benzamide (4-Cl-PCTB) Oncology (Breast Cancer)Prospective: T47D XenograftPrediction: Strong candidate for in vivo testing based on high in vitro cytotoxicity (IC50 = 0.44 mM vs. T47D cells) and favorable predicted pharmacokinetics (good GIT absorption).[4][4]
Hydroxyurea (Comparator)Oncology (Breast Cancer)In vitro comparatorLower in vitro cytotoxicity (IC50 = 4.58 mM vs. T47D cells) compared to 4-Cl-PCTB.[4][4]
Chlorambucil (Alternative Alkylating Agent)OncologyMouse Tumor ModelsEfficacy is dependent on metabolism to active species like phenylacetic acid mustard (PAAM). The amount of free, non-protein-bound drug correlates with potency.[11][11]

Chapter 4: Standard Operating Protocols for Key In Vivo Models

Reproducibility is the cornerstone of preclinical science. The following protocols are detailed to be self-validating, including necessary controls and clear endpoints.

Protocol 4.1: MPTP-Induced Parkinson's Disease Model in Mice

This protocol is designed to assess the neuroprotective effects of a test compound against MPTP-induced dopaminergic neurotoxicity.

G Grouping Randomize into Groups: 1. Vehicle + Saline 2. Vehicle + MPTP 3. Test Compound + MPTP Pretreat Administer Test Compound or Vehicle (e.g., p.o.) for X days Induce Induce with MPTP (e.g., 20 mg/kg, i.p.) 4 injections, 2h apart Continue Continue Test Compound Treatment for Y days Behavior Behavioral Testing (e.g., Rotarod, Pole Test) Day Y+1 Endpoint Sacrifice & Harvest Brains (Day Y+2) Analysis Immunohistochemistry (Tyrosine Hydroxylase) Quantify Dopaminergic Neurons

Workflow for the MPTP mouse model of Parkinson's Disease.

Methodology:

  • Animals: Use male C57BL/6 mice, 8-10 weeks old, known for their high sensitivity to MPTP.

  • Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, food and water ad libitum).

  • Grouping: Randomly assign mice to at least three groups (n=8-10/group):

    • Group 1: Vehicle control (receives compound vehicle and saline injections).

    • Group 2: MPTP control (receives compound vehicle and MPTP injections).

    • Group 3: Treatment group (receives test compound and MPTP injections).

  • Dosing:

    • Administer the N-(tert-Butyl)-4-chlorobenzamide derivative (or vehicle) at a predetermined dose, route (e.g., oral gavage, i.p.), and schedule, starting 3-7 days before MPTP induction.

    • On the induction day, administer MPTP-HCl (e.g., 4 doses of 20 mg/kg, intraperitoneally) at 2-hour intervals.

    • Continue test compound administration for at least 7 days post-MPTP induction.

  • Behavioral Assessment: 7 days after the final MPTP injection, perform motor function tests like the rotarod test (to assess motor coordination) and the pole test (to assess bradykinesia).

  • Endpoint Analysis: At the end of the study, euthanize the animals, perfuse with saline followed by 4% paraformaldehyde, and harvest the brains. Process the substantia nigra and striatum for tyrosine hydroxylase (TH) immunohistochemistry to quantify the survival of dopaminergic neurons.

  • Data Interpretation: A significant preservation of TH-positive neurons and improved behavioral performance in the treatment group compared to the MPTP control group indicates neuroprotective efficacy.

Protocol 4.2: Human Tumor Xenograft Model for Anticancer Efficacy

This protocol evaluates the ability of a test compound to inhibit the growth of human-derived tumors in immunodeficient mice.

G Grow Monitor Tumor Growth with calipers Randomize When Tumors Reach ~100-150 mm³, Randomize into Groups Treat Begin Treatment (Day 0): 1. Vehicle Control 2. Test Compound 3. Positive Control Monitor Measure Tumor Volume & Body Weight 2-3 times/week Endpoint End Study when Control Tumors Reach ~1500 mm³ or after 21-28 days Analysis Calculate Tumor Growth Inhibition (TGI) & Assess Toxicity

Workflow for a subcutaneous tumor xenograft study.

Methodology:

  • Animals: Use female athymic nude or SCID mice, 4-6 weeks old.

  • Cell Culture: Culture the chosen human cancer cell line (e.g., T47D breast cancer cells, based on in vitro data for 4-Cl-PCTB[4]) under sterile conditions.

  • Implantation: Harvest cells and resuspend in a sterile medium like PBS or Matrigel. Subcutaneously inject 1-5 million cells into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average size of 100-150 mm³, randomize the animals into treatment groups (n=8-10/group).

  • Treatment:

    • Administer the test compound, vehicle, and a positive control (a known anticancer drug) according to the planned dose, route, and schedule (e.g., daily oral gavage for 21 days).

    • Record body weights 2-3 times weekly as a measure of general toxicity.

  • Endpoint Analysis:

    • The study is terminated when control tumors reach a predetermined size (e.g., 1500 mm³) or after a fixed duration.

    • Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: 100 * (1 - [ΔT / ΔC]), where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

  • Data Interpretation: A high %TGI with acceptable toxicity (e.g., <15% body weight loss) indicates promising anticancer efficacy.[7]

Conclusion and Future Directions

The N-(tert-Butyl)-4-chlorobenzamide scaffold and its derivatives represent a versatile platform for the development of novel therapeutics targeting a range of diseases from cancer to neurodegeneration. The preclinical data, though fragmented, is encouraging. The success of future drug development efforts will hinge on a systematic and rationale-driven approach to in vivo testing.

Key future directions should include:

  • Direct Comparative Studies: Performing head-to-head efficacy and safety studies of different derivatives within the same animal model to identify lead candidates.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Integrating pharmacokinetic studies to understand drug exposure at the target site and correlate it with the observed biological effect.[11]

  • Exploration in Chronic Models: For indications like inflammation and neurodegeneration, moving beyond acute models to chronic, disease-modifying models will be essential to demonstrate long-term therapeutic potential.

By adhering to the principles of scientific integrity, employing robust and well-justified animal models, and focusing on reproducible, high-quality data generation, the research community can effectively unlock the full therapeutic potential of this promising chemical class.

References

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine. [Link]

  • Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Shelar, P. A., & Mishra, A. (Year N/A). Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. Research Journal of Pharmacy and Technology. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]

  • (Author N/A). (Year N/A). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. [Link]

  • Blatt, N. L., et al. (2013). IN VIVO Screening Models of Anticancer Drugs. Semantic Scholar. [Link]

  • (Author N/A). (Year N/A). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

  • Blatt, N. L., et al. (2018). (PDF) In vivo screening models of anticancer drugs. ResearchGate. [Link]

  • (Author N/A). (Year N/A). New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie. [Link]

  • Champions Oncology. (Year N/A). In Vivo Preclinical Mouse Models. Champions Oncology. [Link]

  • (Author N/A). (Year N/A). N-Butyl-4-chlorobenzamide. Acta Crystallographica Section E. [Link]

  • Johnson, G. (1997). Aminobenzamide compounds for the treatment of neurodegenerative disorders.
  • Griffioen, G., et al. (2012). Novel Compounds for the Treatment of Neurodegenerative Diseases: Patent Highlight. ACS Medicinal Chemistry Letters. [Link]

  • Kesuma, D., et al. (2023). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl)-4-chloro-benzamide as a candidate for anti-breast cancer. Journal of Pharmacy & Pharmacognosy Research. [Link]

  • Annan, N., & Silverman, R. B. (1993). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. Journal of Medicinal Chemistry. [Link]

  • Lee, F. Y., & Workman, P. (1986). Pharmacokinetic basis for the comparative antitumour activity and toxicity of chlorambucil, phenylacetic acid mustard and beta, beta-difluorochlorambucil (CB 7103) in mice. Biochemical Pharmacology. [Link]

  • (Author N/A). (Year N/A). Identification of novel 1,4-benzoxazine compounds that are protective in tissue culture and in vivo models of neurodegeneration. PubMed. [Link]

  • Hewitt, V. L., & Whitworth, A. J. (2017). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Neurology. [Link]

  • (Author N/A). (Year N/A). MeSH Trace. MeSH Trace. [Link]

  • (Author N/A). (Year N/A). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Handling & Logistics of N-(tert-Butyl)-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling N-(tert-Butyl)-4-chlorobenzamide Content Type: Technical Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Profile

N-(tert-Butyl)-4-chlorobenzamide (CAS: 42498-40-8) is a chlorinated amide frequently employed as an intermediate in pharmaceutical synthesis and agrochemical development.[1][2] While often handled as a stable solid, its halogenated nature and amide functionality dictate specific safety protocols to prevent sensitization and environmental contamination.

This guide moves beyond generic safety advice, providing a validated operational framework for researchers. It integrates GHS hazard data with practical laboratory logistics to ensure data integrity and personnel safety.

Physicochemical Safety Data
PropertySpecificationOperational Implication
CAS Number 42498-40-8Unique identifier for waste labeling.
Physical State Solid (White crystalline)Risk of particulate inhalation; static charge generation.
Melting Point 133–135 °CStable at RT, but requires controlled heating sources.
Solubility Organic solvents (DMSO, DCM)High skin absorption potential when dissolved.
Storage 2–8 °C (Recommended)Hygroscopic potential; store in desiccated, cool environment.

Risk Assessment & Hazard Identification

Effective safety relies on understanding the mechanism of harm. As a chlorinated aromatic amide, the primary risks stem from tissue irritation and potential systemic absorption.

GHS Classification (Warning):

  • H302: Harmful if swallowed (Acute Toxicity).

  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1]

Toxicological Insight: The tert-butyl group increases lipophilicity, potentially enhancing dermal penetration compared to simple benzamides. The para-chloro substituent adds stability but increases the burden on hepatic metabolism if absorbed.

Personal Protective Equipment (PPE) Strategy

Do not rely on "standard" PPE. The selection below is based on the compound's physical state (solid dust) and solution-phase behavior.

A. Respiratory Protection (The Primary Barrier)
  • Solid Phase: Handling powder generates micro-particulates.

    • Requirement:Fume Hood (Face velocity: 0.5 m/s) is mandatory for weighing >10 mg.

    • Backup: If hood space is unavailable for minor transfers, use an N95/P2 respirator .

  • Solution Phase: Once dissolved (e.g., in DCM or DMF), volatility of the solvent becomes the driver.

    • Requirement: Fume hood is non-negotiable.

B. Dermal Protection (The Secondary Barrier)
  • Material: Nitrile Rubber (minimum 0.11 mm thickness) is sufficient for the solid.

  • Double-Gloving Protocol: Required when the compound is in solution (especially in DMSO/DCM).

    • Inner Glove: 4 mil Nitrile (White/Blue).

    • Outer Glove: 5-8 mil Nitrile (Purple/Green) or Neoprene.

    • Logic: Chlorinated solvents permeate thin nitrile quickly; the outer glove acts as a sacrificial layer.

C. Ocular Protection[3][4]
  • Requirement: Chemical Safety Goggles (indirect venting).

  • Why not safety glasses? H319 indicates serious eye irritation.[1][3][4] Fine dust can bypass the side-shields of standard safety glasses.

PPE Selection Logic Diagram

The following decision tree validates your PPE choice based on the operational state.

PPE_Logic Start Start: Handling N-(tert-Butyl)-4-chlorobenzamide State What is the Physical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved (Solution) State->Solution Quantity Quantity > 10 mg? Solid->Quantity Solvent Solvent Type? Solution->Solvent Hood Engineering Control: Chemical Fume Hood Quantity->Hood Yes Respirator PPE: N95 Respirator + Safety Goggles Quantity->Respirator No (Quick Transfer) Gloves_Solid Gloves: Single Nitrile (0.11mm) Hood->Gloves_Solid Respirator->Gloves_Solid Permeable High Permeation (DCM, DMF, DMSO) Solvent->Permeable Standard Standard (Water, Ethanol) Solvent->Standard Gloves_Double Gloves: Double Nitrile or Silver Shield Permeable->Gloves_Double Gloves_Single Gloves: Standard Nitrile Standard->Gloves_Single Gloves_Double->Hood Gloves_Single->Hood

Figure 1: PPE Decision Logic. Blue nodes represent decision points; Green represents standard safety; Red indicates high-risk requirements.

Operational Handling Protocol

Step 1: Storage & Retrieval
  • Verify Integrity: Upon receipt, inspect the container for crystallization around the cap (sign of moisture ingress).

  • Environment: Store at 2–8°C in a dedicated chlorinated/toxic cabinet.

  • Equilibration: Allow the container to warm to room temperature before opening to prevent condensation, which can hydrolyze the amide bond over time.

Step 2: Weighing & Transfer
  • Static Control: Amide solids are prone to static charge. Use an antistatic gun or polonium strip if the powder "jumps."

  • Containment: Place the balance inside the fume hood. If this is impossible, use a tare-and-transfer method:

    • Tare a closed vial.

    • Add solid in the hood.

    • Close vial, wipe exterior, and weigh outside.

Step 3: Reaction Setup
  • Inert Atmosphere: While air-stable, conducting reactions under Nitrogen/Argon is recommended to prevent side reactions with atmospheric moisture if using sensitive coupling reagents (e.g., HATU, EDC).

  • Temperature: If heating >100°C, use a reflux condenser. The melting point is 133°C; ensure the bath temperature does not exceed the flash point of your solvent.

Emergency Response & Waste Disposal

Emergency Workflow

In the event of exposure, immediate action mitigates systemic toxicity.[5]

Emergency_Response Accident Incident Occurs Type Type of Exposure Accident->Type Skin Dermal Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Action_Skin 1. Remove Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents Skin->Action_Skin Action_Eye 1. Flush Eye Station (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Support Breathing 3. Call Medical Inhalation->Action_Inhal Report Report to EHS & Consult SDS Action_Skin->Report Action_Eye->Report Action_Inhal->Report

Figure 2: Immediate Emergency Response Protocol.

Waste Disposal Plan

Proper disposal is critical due to the halogen content (Chlorine).[6]

  • Categorization: Classify as Halogenated Organic Waste . Do not mix with non-halogenated solvents (e.g., Acetone/Methanol waste) unless the facility permits "Mixed Organic."

  • Container: High-density polyethylene (HDPE) or glass carboy.

  • Labeling: Clearly mark "Contains Halogens" and list "N-(tert-Butyl)-4-chlorobenzamide."

  • Destruction: The approved method is High-Temperature Incineration equipped with scrubbers to neutralize HCl gas generated during combustion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 587347, 4-Chloro-N-(1,1-dimethylethyl)benzamide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tert-Butyl)-4-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(tert-Butyl)-4-chlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.